Pamaquine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-N,1-N-diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18/h7,10-11,13-15,21H,5-6,8-9,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQWMSOQOSJFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5463-14-9 (mono-hydriodide), 63680-62-6 (mono-hydrochloride) | |
| Record name | Pamaquine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90862331 | |
| Record name | Pamaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-92-9 | |
| Record name | Pamaquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pamaquine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAMAQUINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pamaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAMAQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99QVL5KPSU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pamaquine mechanism of action against Plasmodium vivax
An In-depth Technical Guide on the Core Mechanism of Action of Pamaquine Against Plasmodium vivax
Abstract
This compound, a pioneering 8-aminoquinoline antimalarial, remains significant for its unique ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax, thereby preventing disease relapse. While largely succeeded by its analogue, primaquine, the mechanism of action is understood to be fundamentally identical. This technical guide provides a comprehensive overview of the core mechanism, focusing on the metabolic activation, induction of oxidative stress, and mitochondrial disruption that culminates in parasite death. It details its activity across the parasite's life cycle, presents available efficacy data, and outlines key experimental protocols for its study.
Introduction: this compound and the Challenge of P. vivax Relapse
Plasmodium vivax poses a significant challenge to malaria elimination due to its ability to form dormant hypnozoites in the liver, which can reactivate weeks, months, or even years after the primary infection, causing relapsing episodes. This compound, the first synthetic 8-aminoquinoline antimalarial, was developed in the 1924 and was instrumental in providing a "radical cure" by targeting these persistent liver forms.[1][2][3] Although its clinical use has been largely superseded by the better-tolerated and more efficacious primaquine, the foundational mechanism of action is conserved between these two molecules.[2] Modern research predominantly focuses on primaquine; therefore, this guide will draw upon contemporary primaquine studies to elucidate the mechanism attributable to this compound, explicitly noting where primaquine data is used as a proxy.
The primary action of this compound is not against the symptomatic asexual blood stages but against the liver hypnozoites and the transmissible gametocyte stages.[2] This unique activity profile makes it, and its 8-aminoquinoline successors, indispensable tools for preventing relapse and blocking malaria transmission.
Pharmacokinetics and Metabolic Activation: A Two-Step Relay
This compound is a prodrug, meaning it must be metabolically converted by the host into its active form to exert its antimalarial effect. This bioactivation is a critical first step in its mechanism of action and is primarily dependent on the host's hepatic cytochrome P450 (CYP450) enzyme system.
-
Hepatic Metabolism: Upon oral administration, this compound is absorbed and transported to the liver.
-
CYP2D6-Mediated Hydroxylation: The key enzyme responsible for activating this compound is CYP2D6. This enzyme hydroxylates this compound, creating phenolic metabolites such as 5-hydroxy-pamaquine.
-
Formation of Redox-Cycling Intermediates: These hydroxylated metabolites are unstable and can be further oxidized to quinoneimine intermediates. These intermediates are highly reactive and capable of redox cycling, a process central to the drug's parasiticidal activity.
This metabolic dependency means that host genetic factors, particularly polymorphisms in the CYP2D6 gene, can significantly impact drug efficacy. Individuals who are "poor metabolizers" due to certain CYP2D6 variants may not generate sufficient active metabolites, potentially leading to treatment failure.
References
An In-depth Technical Guide to the Synthesis of Pamaquine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for Pamaquine, an 8-aminoquinoline antimalarial drug. It details the primary starting materials, key chemical transformations, and experimental protocols. Quantitative data is summarized for clarity, and reaction workflows are visualized to facilitate understanding.
Introduction to this compound
This compound was one of the first synthetic antimalarial drugs, developed in the 1920s.[1] Its chemical name is N,N-diethyl-N'-(6-methoxyquinolin-8-yl)pentane-1,4-diamine.[1] While largely superseded by less toxic and more effective analogues like Primaquine, the synthesis of this compound remains a significant topic in medicinal chemistry, illustrating fundamental strategies for the construction of quinoline-based therapeutic agents.[1] This document will explore the core synthetic routes to this molecule.
Core Synthesis Pathways
The synthesis of this compound primarily involves the coupling of a substituted quinoline core with an aliphatic diamine side chain. The two main components are:
-
The Quinoline Core: 6-methoxy-8-aminoquinoline
-
The Side Chain: A derivative of N,N-diethylpentanediamine
Two principal pathways for the synthesis of this compound are commonly cited in the literature. The first involves the initial synthesis of the quinoline core followed by the attachment of the side chain. A second, more modern approach, utilizes a coupling reaction between the pre-formed quinoline and side-chain precursors.
Pathway 1: Classical Synthesis via Skraup Reaction and Condensation
This traditional route begins with the construction of the 6-methoxy-8-aminoquinoline ring system, followed by a condensation reaction to attach the side chain.
Pathway 2: Modern Synthesis via Buchwald-Hartwig Coupling
A more recent approach involves a palladium-catalyzed cross-coupling reaction, which can offer milder reaction conditions and improved yields.
Starting Materials and Intermediates
The selection of starting materials is crucial for the successful synthesis of this compound.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Methoxy-2-nitroaniline | 577-72-0 | C₇H₈N₂O₃ | 168.15 | Precursor for quinoline core |
| Glycerol | 56-81-5 | C₃H₈O₃ | 92.09 | Carbon source in Skraup reaction |
| 6-Methoxy-8-aminoquinoline | 5264-42-6 | C₁₀H₁₀N₂O | 174.20 | Quinoline core intermediate |
| 2-Amino-5-diethylaminopentane | 140-80-7 | C₉H₂₂N₂ | 158.28 | Side chain precursor |
| This compound | 491-92-9 | C₁₉H₂₉N₃O | 315.46 | Final Product |
Experimental Protocols
Synthesis of 6-methoxy-8-nitroquinoline (Skraup Reaction)
The Skraup reaction is a classic method for synthesizing quinolines.
-
Dehydration of Glycerol: Glycerol is dehydrated using a strong acid, such as sulfuric acid, to produce acrolein (prop-2-enal) in situ.[2]
-
Reaction Mixture: 4-methoxy-2-nitroaniline is mixed with the in situ generated acrolein.[2]
-
Cyclization: The mixture undergoes a series of reactions, including a Michael addition and subsequent cyclization, to form 8-nitro-6-methoxy-dihydroquinoline.
-
Oxidation: The dihydroquinoline intermediate is then oxidized to yield the aromatic 6-methoxy-8-nitroquinoline.
Reduction of 6-methoxy-8-nitroquinoline
The nitro group of 6-methoxy-8-nitroquinoline is reduced to an amino group to form the key intermediate, 6-methoxy-8-aminoquinoline.
-
Reaction Setup: 6-methoxy-8-nitroquinoline is dissolved in a suitable solvent.
-
Reducing Agent: A reducing agent, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation, is used to reduce the nitro group.
-
Workup: The reaction is worked up to isolate the 6-methoxy-8-aminoquinoline product.
Synthesis of this compound via Condensation
This final step attaches the side chain to the quinoline core.
-
Reactants: 6-methoxy-8-aminoquinoline is reacted with a suitable side chain precursor, such as 1-diethylamino-4-bromopentane.
-
Condensation: The reaction proceeds via a nucleophilic substitution, where the amino group of the quinoline attacks the carbon bearing the bromine atom on the side chain, displacing the bromide ion.
-
Isolation: The resulting this compound is then isolated and purified.
Synthesis of this compound via Buchwald-Hartwig Coupling
This modern method offers an alternative to the classical condensation.
-
Halogenation of Quinoline: The amino group of 8-amino-6-methoxyquinoline is converted to a halogen (e.g., bromine or chlorine) via a Sandmeyer-type reaction.
-
Coupling Reaction: The resulting 8-halo-6-methoxyquinoline is then coupled with 5-diethylamino-2-aminopentane in the presence of a palladium catalyst and a base.
-
Purification: The this compound product is purified from the reaction mixture. This method can lead to higher yields, reported to be in the range of 31-57%, with purities of 95-98%.
Quantitative Data Summary
| Reaction Step | Product | Yield (%) | Purity (%) | Physical Properties |
| Buchwald-Hartwig Coupling | This compound | 31-57 | 95-98 | Dark yellow oil, bp₀.₃ 175-180°C |
| Skraup Reaction | 5,6-dimethoxy-8-nitroquinoline | ~40 | - | m.p. 126-128°C |
| Condensation | 6-methoxy-8-(4-phthalimidobutylamino)-quinoline | 43 | - | m.p. 92-94°C |
Logical Relationships in this compound Synthesis
The synthesis of this compound can be visualized as the convergence of two distinct synthetic branches: the formation of the quinoline core and the preparation of the aliphatic side chain.
This guide provides a foundational understanding of the synthetic pathways to this compound, intended to support further research and development in the field of medicinal chemistry. The provided protocols and data serve as a starting point for laboratory investigation.
References
Early Clinical Studies of Pamaquine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early clinical studies of Pamaquine (formerly known as Plasmochin), the first synthetic 8-aminoquinoline antimalarial drug. Due to its rapid replacement by the less toxic and more effective analogue, Primaquine, detailed quantitative data from this compound's early clinical trials in the 1920s and 1930s are scarce in readily available literature. This guide synthesizes the existing historical accounts and qualitative data to reconstruct a picture of its initial efficacy and safety profile. Furthermore, it provides detailed experimental methodologies representative of the era and the underlying biochemical pathways associated with its toxicity.
Executive Summary
This compound, synthesized in 1924, was a landmark achievement in chemotherapy, being the second synthetic antimalarial drug discovered after methylene blue.[1] Early studies quickly established its unique ability to prevent relapses of Plasmodium vivax and Plasmodium ovale malaria by targeting the hypnozoite stages of the parasite, a capability not possessed by quinine.[1] A significant large-scale trial in 1929 by the Royal Army Medical Corps and the British Indian Medical Service was the first to demonstrate the prevention of vivax malaria relapses.[1]
However, the clinical use of this compound was short-lived due to its narrow therapeutic window and significant toxicity.[2][3] The most severe adverse effect was identified as drug-induced hemolytic anemia, particularly in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD). This toxicity led to its rapid replacement by Primaquine in the 1940s, which offered a better efficacy and safety profile. Consequently, extensive, well-documented clinical trials with quantitative data for this compound are limited.
Efficacy of this compound
Historical accounts confirm this compound's efficacy against the exoerythrocytic (liver) stages of P. vivax and P. ovale, making it the first drug capable of achieving a radical cure. It was also effective against the erythrocytic stages of all four human malaria species. However, one of the few documented clinical trials for its use as a causal prophylactic was reported as disappointing.
Quantitative Efficacy Data
Table 1: Representative Efficacy of Primaquine in Preventing P. vivax Relapse (for contextual understanding)
| Study Population | Primaquine Regimen | Follow-up Period | Recurrence Rate with Primaquine | Recurrence Rate without Primaquine |
| Patients in South Asia | Low total dose (~3.5 mg/kg) | 180 days | 2.3% (95% CI 0.3% to 5.4%) | 12.1% (95% CI 7.7% to 17.2%) |
| Patients in South Asia | High total dose (~7 mg/kg) | 180 days | 0.7% (95% CI 0% to 6.1%) | 12.1% (95% CI 7.7% to 17.2%) |
Note: This data is for Primaquine and is intended to provide a representative example of 8-aminoquinoline efficacy. This compound was noted to be less effective.
Safety and Toxicology of this compound
The primary factor limiting the use of this compound was its significant toxicity. The dose required for a therapeutic effect was close to the toxic dose, giving it a low therapeutic index.
Adverse Events
The most significant adverse event associated with this compound is dose-dependent hemolytic anemia in individuals with G6PD deficiency. Other reported side effects, primarily associated with its successor Primaquine but likely relevant to this compound, include gastrointestinal distress and methemoglobinemia.
Table 2: Documented and Associated Adverse Events of 8-Aminoquinolines
| Adverse Event | Description | Severity | Population at Risk |
| Hemolytic Anemia | Destruction of red blood cells leading to anemia, jaundice, and hemoglobinuria. | Severe, potentially fatal | Individuals with G6PD deficiency. |
| Methemoglobinemia | Increased levels of methemoglobin in the blood, leading to cyanosis. | Generally mild to moderate, but can be severe. | Individuals with specific enzyme deficiencies. |
| Gastrointestinal Distress | Nausea, vomiting, and abdominal cramps. | Mild to moderate | General population, dose-dependent. |
Signaling Pathway of 8-Aminoquinoline-Induced Hemolysis in G6PD Deficiency
The hemolytic toxicity of this compound and other 8-aminoquinolines is a result of their metabolic activation into reactive oxygen species (ROS)-generating compounds. In individuals with G6PD deficiency, red blood cells are unable to adequately defend against this oxidative stress.
Caption: Mechanism of this compound-induced hemolysis in G6PD deficiency.
Experimental Protocols of Early Clinical Studies
Detailed protocols from the 1920s and 1930s are not extensively documented in a standardized format. However, based on the scientific practices of the era, a typical experimental protocol for evaluating this compound would likely have included the following components.
Study Design
-
Objective : To determine the efficacy of this compound in preventing relapses of P. vivax malaria and to assess its safety.
-
Design : Non-randomized, controlled trials were becoming more common, though methodologies varied. A typical design would involve a treatment group receiving this compound and a control group receiving standard care at the time (e.g., quinine) or no relapse-prevention treatment.
-
Patient Population : Adult males with naturally acquired P. vivax malaria, often conducted in institutional settings or among military personnel in endemic regions.
-
Inclusion Criteria : Presence of P. vivax parasites in blood smears, history of recurrent malaria episodes.
-
Exclusion Criteria : Severe illness, other co-morbidities. G6PD deficiency was not a known exclusion criterion at the time of the earliest trials.
Treatment Regimens
-
Investigational Arm : this compound administered at varying doses and durations. Early studies explored doses ranging from 10 to 60 mg daily, often for 5 to 14 days. This compound was typically co-administered with quinine to treat the acute blood-stage infection.
-
Control Arm : Quinine alone for the treatment of the acute attack, without a specific anti-relapse therapy.
Efficacy Assessment
-
Primary Endpoint : Relapse rate over a defined follow-up period (e.g., 6-12 months). A relapse was defined as the reappearance of parasites in the blood after initial clearance.
-
Secondary Endpoints : Time to first relapse, parasite clearance time during the acute phase.
-
Methodology : Microscopic examination of Giemsa-stained thick and thin blood smears to detect and quantify parasitemia.
Safety Assessment
-
Primary Endpoint : Incidence and severity of adverse events.
-
Methodology : Clinical observation and recording of signs and symptoms such as nausea, vomiting, abdominal pain, cyanosis, and dark urine (indicative of hemoglobinuria). Laboratory monitoring was limited but may have included hemoglobin or red blood cell counts.
Experimental Workflow Diagram
Caption: A representative workflow for an early clinical trial of this compound.
Conclusion
This compound holds a significant place in the history of chemotherapy as the first synthetic drug to offer a radical cure for relapsing malaria. The early clinical studies, though not well-documented by modern standards, established its efficacy in preventing relapses of P. vivax malaria. However, its clinical utility was severely hampered by its toxicity, particularly the risk of hemolytic anemia in G6PD deficient individuals. The experience with this compound underscored the importance of the therapeutic index and paved the way for the development of safer and more effective 8-aminoquinolines like Primaquine. The challenges encountered in the clinical application of this compound also highlighted the critical role of pharmacogenetics in drug safety, a field that was in its infancy at the time.
References
Molecular Targets of Pamaquine in Plasmodium Species: An In-depth Technical Guide
Disclaimer: Pamaquine is an early 8-aminoquinoline antimalarial drug that is no longer in routine clinical use due to its toxicity profile compared to the related compound, primaquine. Consequently, detailed research on its specific molecular targets within Plasmodium species is limited. Much of the understanding of its mechanism of action is inferred from studies on primaquine. This guide synthesizes the available information on this compound and leverages the more extensive research on primaquine to provide a comprehensive overview of its likely molecular targets and mechanisms.
Executive Summary
This compound, a member of the 8-aminoquinoline class of antimalarials, is a prodrug that requires metabolic activation by the host's hepatic cytochrome P450 enzymes, primarily CYP2D6. The resulting metabolites are believed to be the active agents that exert antimalarial effects. The primary molecular mechanism of this compound is thought to involve the generation of reactive oxygen species (ROS), which induces significant oxidative stress within the parasite. This oxidative onslaught disrupts multiple cellular processes, with the parasite's mitochondrion being a principal target. Interference with the mitochondrial electron transport chain (ETC) and damage to iron-sulfur clusters within key enzymes are considered the ultimate effectors of parasite killing. This guide provides a detailed examination of these putative targets, a summary of available quantitative data, and comprehensive experimental protocols for investigating the bioactivity of 8-aminoquinolines.
Proposed Mechanism of Action
The antimalarial activity of this compound is not a direct interaction of the parent drug with a parasite target but rather a multi-step process initiated within the host.
2.1 Metabolic Activation: this compound is metabolized in the liver by CYP2D6 to form hydroxylated metabolites. These metabolites can then be further oxidized to quinoneimines, which are highly reactive electrophiles.
2.2 Generation of Reactive Oxygen Species (ROS): The active metabolites of this compound are potent redox-cycling agents. They can participate in futile redox cycles, repeatedly accepting and donating electrons, which results in the continuous production of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This overwhelming production of ROS is believed to be a central component of this compound's parasiticidal activity.
2.3 Mitochondrial Disruption: The mitochondrion of Plasmodium is a key organelle targeted by the oxidative stress induced by this compound's metabolites. The disruption of mitochondrial function occurs through at least two primary mechanisms:
-
Inhibition of the Electron Transport Chain (ETC): The generated ROS can damage components of the ETC, leading to a collapse of the mitochondrial membrane potential (ΔΨm) and a shutdown of ATP synthesis. While a specific protein target has not been definitively identified for this compound, the ETC is a known vulnerability of the parasite.
-
Damage to Iron-Sulfur (Fe-S) Cluster Proteins: Several mitochondrial enzymes crucial for parasite survival contain Fe-S clusters that are highly susceptible to damage by ROS. One such enzyme is aconitase, a key component of the TCA cycle. The inactivation of these enzymes disrupts essential metabolic pathways.
Quantitative Data
Specific quantitative data for the binding or inhibition of Plasmodium proteins by this compound are scarce in the literature. The following table includes data for a this compound derivative, highlighting the general activity of this class of compounds against the erythrocytic stages of P. falciparum. For context, data on primaquine's activity would be analogous, though direct comparisons should be made with caution.
| Compound | Plasmodium falciparum Strain | Assay Type | IC₅₀ (µM) | Reference |
| This compound Fumardiamide Derivative 2 | Pf3D7 (Chloroquine-sensitive) | In vitro growth inhibition | 7.74 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the molecular targets and mechanism of action of 8-aminoquinolines like this compound.
4.1 In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against the asexual erythrocytic stages of P. falciparum.
-
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells (O+)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum or Albumax II)
-
96-well black, clear-bottom microplates
-
Test compound (this compound) dissolved in DMSO
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
-
-
Procedure:
-
Prepare a synchronized culture of P. falciparum at the ring stage with 1% parasitemia and 2% hematocrit in complete culture medium.
-
Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate. Include a drug-free control (DMSO vehicle) and a negative control (uninfected red blood cells).
-
Add 100 µL of the parasite culture to each well.
-
Incubate the plate for 72 hours in a humidified, modular incubator chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
After incubation, add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I stock to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
4.2 Measurement of Reactive Oxygen Species (ROS) Production
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to detect intracellular ROS.
-
Materials:
-
Synchronized P. falciparum culture (trophozoite stage)
-
DCFDA solution (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Test compound (this compound)
-
Positive control (e.g., H₂O₂)
-
Fluorescence plate reader or flow cytometer
-
-
Procedure:
-
Harvest parasitized red blood cells from culture and wash twice with PBS.
-
Resuspend the cells in PBS and incubate with 10 µM DCFDA for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in complete culture medium and aliquot into a 96-well plate.
-
Add the test compound at various concentrations and incubate for a desired time (e.g., 1-3 hours).
-
Measure the fluorescence (Excitation: ~485 nm, Emission: ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.
-
4.3 Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the ratiometric fluorescent dye JC-1 to assess changes in ΔΨm.
-
Materials:
-
Synchronized P. falciparum culture
-
JC-1 dye (1 mg/mL stock in DMSO)
-
Complete culture medium
-
Positive control for mitochondrial depolarization (e.g., CCCP)
-
Fluorescence plate reader or flow cytometer
-
-
Procedure:
-
Harvest parasitized red blood cells and resuspend in complete culture medium.
-
Add JC-1 dye to a final concentration of 2 µM and incubate for 30 minutes at 37°C.
-
Wash the cells twice with complete culture medium.
-
Resuspend the cells and treat with the test compound for the desired time.
-
Measure the fluorescence of JC-1 monomers (green, Emission: ~529 nm) and aggregates (red, Emission: ~590 nm) with an excitation wavelength of ~488 nm.
-
A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
4.4 NADH:Ubiquinone Oxidoreductase (Complex I) Inhibition Assay
This assay measures the activity of Complex I by monitoring the oxidation of NADH.
-
Materials:
-
Isolated Plasmodium mitochondria
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5)
-
NADH
-
Decylubiquinone (a ubiquinone analog)
-
Test compound (this compound)
-
Spectrophotometer capable of reading at 340 nm
-
-
Procedure:
-
Add the isolated mitochondria to the assay buffer in a cuvette.
-
Add the test compound at various concentrations and incubate for a few minutes.
-
Add decylubiquinone to the cuvette.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the rate of NADH oxidation and determine the inhibitory effect of the compound.
-
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for investigating antimalarial mechanism.
References
Pamaquine Degradation: A Technical Guide to Its Products and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the environmental degradation products of pamaquine is limited in publicly available scientific literature. This guide synthesizes the extensive knowledge available on the metabolic products of this compound and its close structural analog, primaquine. The biological activity and toxicity of 8-aminoquinoline drugs are primarily attributed to their metabolites, which are considered products of in vivo degradation. Data from primaquine is used extensively in this guide as a proxy to understand the potential degradation pathways and biological activities associated with this compound.
Executive Summary
This compound, an 8-aminoquinoline antimalarial agent, exerts its therapeutic and toxic effects through its degradation products, primarily formed via metabolic processes in the body. This technical guide provides a comprehensive overview of the known degradation products of this compound and its analog primaquine, their biological activities, and the experimental methodologies used to study them. The key degradation pathways involve oxidation of the quinoline ring and the side chain, leading to the formation of reactive intermediates such as orthoquinones and hydroxylated metabolites. These products are implicated in both the desired antiplasmodial action and the primary adverse effect of hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. This document summarizes the current understanding of these degradation products, presents available data in a structured format, and outlines the experimental workflows for their investigation.
Introduction to this compound and its Degradation
This compound was one of the first synthetic antimalarial drugs, belonging to the 8-aminoquinoline class.[1] While largely superseded by the less toxic and more effective primaquine, the study of its degradation remains relevant for understanding the mechanism of action and toxicity profile of this entire class of drugs.[2] The degradation of this compound can be categorized into two main types: metabolic degradation (in vivo) and environmental degradation (e.g., through hydrolysis, photolysis, or oxidation). The vast majority of scientific research has focused on metabolic degradation, as the resulting metabolites are responsible for the drug's biological effects.[3]
The central hypothesis is that this compound itself is a prodrug, requiring metabolic activation to exert its antimalarial and toxic effects.[4] This activation process leads to the formation of unstable, redox-active metabolites that can generate reactive oxygen species (ROS), leading to oxidative stress in both the malaria parasite and host erythrocytes.[5]
This compound Degradation Products and their Biological Activity
The degradation of this compound, primarily through metabolic pathways, results in a variety of products with distinct biological activities. The following tables summarize the key degradation products, with a heavy reliance on data from its close analog, primaquine.
Quantitative Data on Biological Activity
Direct quantitative data (e.g., IC50, LD50) for isolated this compound degradation products is scarce. The following table presents available data, primarily from primaquine studies, to provide an indication of the biological activity of these classes of compounds.
| Degradation Product/Metabolite Class | Parent Compound | Biological Activity | Quantitative Data | Reference |
| 5,6-orthoquinone | This compound/Primaquine | Methemoglobin formation, potential antimalarial and hemolytic activity. | No noteworthy antimalarial activity was observed for the primaquine photooxidation product. | |
| Hydroxylated Metabolites (e.g., 5-hydroxyprimaquine) | Primaquine | Precursors to active quinoneimines; generate H2O2. | Display direct, CYP2D6-independent, antimalarial activity against liver stages of P. falciparum. | |
| Quinoneimine Metabolites | Primaquine | Redox cycling, generation of H2O2, leading to parasite killing. | Potency against parasite gametocytes is enhanced by NADPH:cytochrome P450 reductase (CPR). | |
| Carboxyprimaquine | Primaquine | Major, but biologically inactive, metabolite. | Lacks efficacy and toxicity. |
Signaling Pathways and Mechanism of Action
The biological activity of this compound degradation products is not mediated by specific signaling pathways in the traditional sense of receptor-ligand interactions. Instead, their effects are primarily driven by their ability to induce oxidative stress.
Mechanism of Action of this compound Metabolites.
The metabolic activation of this compound, primarily through cytochrome P450 enzymes like CYP2D6, leads to the formation of hydroxylated metabolites. These metabolites are unstable and can auto-oxidize to form electrophilic intermediates such as quinoneimines and orthoquinones. These intermediates can undergo redox cycling, a process where they are repeatedly reduced by cellular reductants (like NADPH) and then re-oxidized by molecular oxygen. This futile cycle generates a significant amount of reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide. The resulting oxidative stress is believed to be the primary mechanism for both the killing of the malaria parasite and the damage to host red blood cells, which is exacerbated in G6PD-deficient individuals who have a compromised ability to handle oxidative challenges.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products that may form under various environmental conditions.
Objective: To identify the degradation products of this compound under stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 M HCl) and heat at a specified temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Treat the this compound solution with a base (e.g., 0.1 M NaOH) and heat at a specified temperature for a defined period.
-
Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80-100°C).
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).
-
Identification of Degradation Products: Characterize the structure of the degradation products using techniques like mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. This compound | C19H29N3O | CID 10290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DSpace [iris.who.int]
- 3. Formation primaquine-5,6-orthoquinone, the putative active and toxic metabolite of primaquine via direct oxidation in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimalarial activity of primaquine operates via a two-step biochemical relay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hemolytic Effects of Pamaquine Metabolites
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pamaquine, one of the earliest synthetic antimalarial drugs, is an 8-aminoquinoline that, while effective, is associated with significant hemolytic toxicity. This adverse effect is particularly severe in individuals with a genetic deficiency in the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD).[1] The toxicity of this compound is not caused by the parent drug itself but by its metabolites, which are generated primarily through hepatic biotransformation. Although this compound is now largely replaced by the less toxic and more effective analogue, primaquine, the study of its hemolytic mechanisms provides a crucial framework for understanding drug-induced oxidative stress in erythrocytes.[1] This guide synthesizes the available data on the metabolism of 8-aminoquinolines, the molecular pathways leading to hemolysis, quantitative measures of toxicity, and the detailed experimental protocols used to assess these effects.
This compound Metabolism and Identification of Hemolytic Agents
The bioactivation of this compound, and the more extensively studied primaquine, is a critical first step in its toxicological profile. The parent compound undergoes extensive Phase I and Phase II metabolism in the liver.
2.1 Metabolic Pathways The metabolism of 8-aminoquinolines like this compound and primaquine proceeds via three main pathways:
-
Direct Conjugation (Phase II): The parent drug undergoes direct conjugation with glucuronic acid, glucose, or acetate.[2]
-
Oxidative Deamination: Monoamine Oxidase (MAO) enzymes catalyze the deamination of the primaquine side chain, leading to the formation of aldehydes, alcohols, and the major plasma metabolite, carboxyprimaquine.[2][3] This pathway is generally associated with detoxification, as carboxyprimaquine lacks significant hemolytic or antimalarial activity.
-
CYP450-Mediated Hydroxylation (Phase I): This is the key pathway for generating hemolytically active metabolites. Cytochrome P450 enzymes, particularly CYP2D6, hydroxylate the quinoline ring to produce phenolic metabolites. These hydroxylated intermediates are highly unstable and can auto-oxidize, initiating a cascade of oxidative damage.
The following diagram illustrates the pivotal role of hepatic enzymes in metabolizing the parent drug into both inactive and toxic compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]
Pamaquine's potential as a lead compound for new antimalarials
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
Malaria remains a significant global health threat, exacerbated by the continuous emergence of drug-resistant parasite strains. This necessitates the urgent development of novel antimalarials with unique mechanisms of action. Pamaquine, a historically significant 8-aminoquinoline, is re-emerging as a promising scaffold for the development of new antimalarial drugs. While its clinical use was superseded by the less toxic primaquine, its effectiveness against various life cycle stages of the malaria parasite, including the dormant liver-stage hypnozoites responsible for relapse, makes it an attractive starting point for medicinal chemistry campaigns. This technical guide provides a comprehensive overview of this compound's potential as a lead compound, detailing its mechanism of action, structure-activity relationships, and the experimental protocols required for the evaluation of its analogs.
Introduction: The 8-Aminoquinoline Revival
This compound was the first synthetic antimalarial drug, discovered in the 1920s.[1] It demonstrated activity against the exoerythrocytic (liver) stages of Plasmodium vivax and Plasmodium ovale, a crucial feature for preventing relapse.[1] However, concerns over its toxicity, particularly hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, led to its replacement by the better-tolerated primaquine.[1] Despite this, the inherent antiplasmodial activity of the 8-aminoquinoline core structure continues to inspire the development of new antimalarials. The urgent need for drugs with novel mechanisms to combat resistance has renewed interest in revisiting and optimizing this chemical scaffold.
Mechanism of Action: A Two-Step Biochemical Relay
The precise mechanism of action of 8-aminoquinolines is not fully elucidated but is believed to involve a two-step process.[2][3]
-
Metabolic Activation: this compound and its analogs are prodrugs that require metabolic activation by host liver enzymes, primarily cytochrome P450 2D6 (CYP2D6). This metabolic conversion generates reactive intermediates.
-
Generation of Reactive Oxygen Species (ROS): The reactive metabolites are thought to undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide. This oxidative stress is believed to be a key factor in parasite killing.
This proposed mechanism suggests that the antimalarial activity is not due to the parent drug but rather its metabolic products. This has significant implications for drug design, as modifications to the this compound scaffold can influence its metabolic profile and, consequently, its efficacy and toxicity.
Caption: Proposed two-step mechanism of action for this compound.
Structure-Activity Relationship (SAR) Studies
Modifications to the this compound scaffold have been explored to enhance antimalarial activity and reduce toxicity. The 8-aminoquinoline core is generally considered essential for activity. Key areas of modification include the quinoline ring and the terminal amino group.
Quantitative Data on this compound Analogs
The following table summarizes the in vitro antiplasmodial activity of selected this compound and primaquine analogs against various Plasmodium falciparum strains.
| Compound | Modification | P. falciparum Strain | IC50 (µM) | Reference |
| This compound | - | - | - | |
| Primaquine | Primary amine terminal | 3D7 (CQ-sensitive) | 1.994 | |
| Primaquine | Primary amine terminal | Dd2 (CQ-resistant) | 1.816 | |
| Primaquine Fumardiamide Derivatives | ||||
| Compound 3 | Fumardiamide conjugate | P. berghei (hepatic) | 0.11 | |
| Compound 4 | Fumardiamide conjugate | P. berghei (hepatic) | 0.23 | |
| Compound 5 | Fumardiamide conjugate | P. berghei (hepatic) | 0.39 | |
| Compound 6 | Fumardiamide conjugate | P. berghei (hepatic) | 0.28 | |
| 5-Phenoxy Primaquine Analogs | ||||
| Hybrid 12 | Tetraoxane hybrid | P. falciparum | 0.38 | |
| Glyco-conjugates of Primaquine | ||||
| Compound 15b | Galactoside conjugate | P. cynomolgi (in vivo) | 1.92 mmol/kg (100% curative) |
Note: Direct comparative IC50 values for this compound itself are scarce in recent literature due to its replacement by primaquine.
Experimental Protocols
The following are detailed methodologies for key experiments in the evaluation of novel antimalarial compounds derived from this compound.
In Vitro Antiplasmodial Assay (SYBR Green I-based)
This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.
Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, thus indicating parasite growth.
Materials:
-
Culture of P. falciparum (e.g., 3D7 or Dd2 strains)
-
Complete medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Human red blood cells (O+)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Plate Preparation: Serially dilute the test compounds in complete medium in a 96-well plate.
-
Parasite Addition: Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under the same culture conditions.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Caption: Workflow for the SYBR Green I in vitro antiplasmodial assay.
In Vivo Efficacy Testing (4-Day Suppressive Test in Mice)
This is a standard method to evaluate the in vivo antimalarial activity of a compound in a murine model.
Principle: The ability of a compound to suppress the proliferation of parasites in infected mice is measured.
Materials:
-
Plasmodium berghei ANKA strain
-
Swiss albino or ICR mice
-
Test compound and vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Standard antimalarial drug (e.g., Chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect mice intraperitoneally with P. berghei-infected red blood cells (1 x 10^7 iRBCs).
-
Drug Administration: Two hours post-infection, administer the first dose of the test compound or vehicle orally or subcutaneously. Continue treatment daily for four consecutive days.
-
Parasitemia Monitoring: On day 4, prepare thin blood smears from the tail vein of each mouse.
-
Staining and Counting: Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of infected red blood cells per 1000 red blood cells.
-
Data Analysis: Calculate the percentage of suppression of parasitemia compared to the vehicle-treated control group. Determine the ED50 and ED90 values (the effective dose that reduces parasitemia by 50% and 90%, respectively).
Caption: Workflow for the 4-day suppressive in vivo efficacy test.
Signaling Pathways as Potential Drug Targets
While the primary mechanism of this compound is believed to be ROS-mediated damage, its derivatives could potentially be designed to target specific signaling pathways within the parasite. Several signaling pathways in P. falciparum are essential for its survival and proliferation and represent attractive targets for drug development.
One such pathway is the cAMP-dependent signaling pathway, which is crucial for merozoite egress and red blood cell invasion.
Caption: A simplified representation of the cAMP-dependent signaling pathway in P. falciparum.
Conclusion and Future Directions
This compound, despite its historical limitations, presents a valuable chemical scaffold for the development of a new generation of antimalarial drugs. Its unique activity against the relapsing forms of malaria makes it a particularly important lead. By understanding its mechanism of action and structure-activity relationships, medicinal chemists can design novel analogs with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a framework for the robust evaluation of these new chemical entities. Future research should focus on elucidating the precise molecular targets of this compound's metabolites and exploring hybrid molecules that combine the 8-aminoquinoline core with other pharmacophores to create multi-target drugs, a promising strategy to combat drug resistance.
References
Methodological & Application
Application Notes and Protocols: In Vitro Pamaquine Susceptibility Testing of Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pamaquine, an 8-aminoquinoline antimalarial agent, and its analogs are historically significant for their activity against the liver (hypnozoite) and sexual (gametocyte) stages of Plasmodium species. Unlike many common antimalarials that target the asexual blood stages responsible for clinical symptoms, this compound's primary therapeutic potential lies in its ability to prevent malaria relapse and block transmission to mosquitoes.[1][2] Standard in vitro assays that measure the inhibition of asexual parasite proliferation are therefore not the most relevant for assessing the efficacy of this compound.[3] This document provides detailed protocols for the in vitro culture of Plasmodium falciparum and methodologies specifically tailored for evaluating the gametocytocidal activity of this compound.
A critical consideration for testing 8-aminoquinolines is their mechanism of action, which is believed to involve metabolic activation by host liver enzymes, primarily cytochrome P450 2D6 (CYP2D6), to form reactive metabolites that generate oxidative stress within the parasite.[4][5] Consequently, standard in vitro cultures lacking a metabolic component may show low or no activity for this compound against asexual or sexual stages. For a comprehensive evaluation, incorporating a metabolic activation step is highly recommended.
Data Presentation
Table 1: Summary of In Vitro Gametocytocidal Assay Parameters for this compound Testing
| Parameter | Description | Recommended Value/Range | Citation(s) |
| Parasite Strain | P. falciparum strain capable of producing viable gametocytes. | NF54, 3D7 | |
| Culture Stage | Mature (Stage V) gametocytes are the primary target for transmission-blocking drugs. | Stage V | |
| Gametocyte Induction | Method to stimulate the production of gametocytes from asexual cultures. | Increased parasitemia, nutrient stress. | |
| Asexual Stage Removal | Treatment to eliminate asexual parasites from the gametocyte culture. | N-acetylglucosamine (NAG) treatment. | |
| Drug Incubation Time | Duration of exposure of mature gametocytes to this compound. | 48 - 72 hours | |
| This compound Concentration Range | Serial dilutions to determine the dose-response relationship. | 0.1 µM - 50 µM (example, to be optimized) | N/A |
| Readout Method | Technique to measure gametocyte viability after drug treatment. | ATP Bioluminescence, AlamarBlue, pLDH assay, Luciferase reporter assay. | |
| Primary Endpoint | The concentration of this compound that inhibits 50% of gametocyte viability. | IC₅₀ |
Experimental Protocols
Part 1: In Vitro Culture of Plasmodium falciparum Asexual Stages
This protocol describes the standard method for the continuous in vitro cultivation of the asexual erythrocytic stages of P. falciparum, which serve as the source for inducing gametocytogenesis.
Materials:
-
P. falciparum strain (e.g., NF54)
-
Human erythrocytes (O+), washed
-
Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10% human serum or 0.5% Albumax II, and 10 mg/L gentamicin.
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂
-
37°C incubator
-
Sterile culture flasks (T-25 or T-75)
-
Centrifuge
Protocol:
-
Preparation of Erythrocytes: Wash packed human red blood cells three times with an equal volume of RPMI-1640 by centrifuging at 500 x g for 5 minutes. Remove the supernatant and buffy coat after each wash.
-
Culture Initiation: In a sterile culture flask, combine the washed erythrocytes with CCM to achieve a final hematocrit of 5%. Introduce the P. falciparum parasite stock to achieve an initial parasitemia of 0.5-1%.
-
Incubation: Place the culture flask in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C.
-
Culture Maintenance: Change the CCM daily. Monitor the parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.
-
Sub-culturing: When the parasitemia reaches 5-8%, dilute the culture with fresh, washed erythrocytes and CCM to bring the parasitemia back down to 0.5-1%.
Part 2: In Vitro Production of P. falciparum Gametocytes
This protocol details the induction and maturation of gametocytes for subsequent drug testing.
Materials:
-
Synchronized asexual culture of P. falciparum (ring stage) at ~3-5% parasitemia
-
Complete Culture Medium (CCM)
-
50 mM N-acetylglucosamine (NAG) solution
-
Sterile culture flasks (T-75)
Protocol:
-
Induction of Gametocytogenesis (Day 0): Initiate a new culture in a T-75 flask with a starting parasitemia of approximately 1% ring-stage parasites at a 4% hematocrit. To induce gametocytogenesis, allow the parasitemia to increase without dilution for 72 hours, which creates stress on the parasite population.
-
Elimination of Asexual Stages (Day 4): Add NAG to the culture medium to a final concentration of 50 mM. This will selectively kill the remaining asexual parasites, leaving the committed gametocytes to develop. Maintain the NAG treatment for 72-96 hours, changing the medium daily.
-
Gametocyte Maturation: After the NAG treatment, continue to culture the developing gametocytes in CCM, changing the medium daily. Monitor the development of gametocyte stages (I to V) every 2-3 days using Giemsa-stained smears.
-
Harvesting Mature Gametocytes (Day 14): By day 14, the culture should predominantly contain mature stage V gametocytes. These can be purified from the remaining erythrocytes using magnetic separation columns or a Percoll density gradient for use in the gametocytocidal assay.
Part 3: Gametocytocidal Susceptibility Assay (ATP Bioluminescence Method)
This assay measures the viability of mature gametocytes by quantifying their intracellular ATP levels.
Materials:
-
Purified mature (Stage V) P. falciparum gametocytes
-
Complete Culture Medium (CCM)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control (e.g., Methylene Blue) and negative control (solvent only)
-
96-well white, flat-bottom microplates
-
ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Compound Plating: Prepare a 2-fold serial dilution of this compound in CCM in a 96-well plate. Include wells for the positive and negative controls.
-
Gametocyte Addition: Add the purified mature gametocyte suspension (at a desired density, e.g., 1-2% gametocytemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plate for 48 hours in a humidified, modular chamber with the appropriate gas mixture at 37°C.
-
ATP Measurement: After incubation, allow the plate to equilibrate to room temperature. Add the ATP detection reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence of each well using a plate luminometer.
-
Data Analysis: Calculate the percent inhibition of gametocyte viability for each this compound concentration relative to the negative control. Determine the 50% inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve using appropriate software.
Mandatory Visualization
Caption: Experimental workflow for this compound gametocytocidal testing.
Caption: Proposed mechanism of action for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Primaquine to prevent transmission of falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Primaquine-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Humanized Mouse Models for In Vivo Pamaquine Efficacy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plasmodium vivax malaria remains a significant global health challenge, largely due to its ability to form dormant liver-stage parasites known as hypnozoites. These hypnozoites can reactivate weeks, months, or even years after the initial infection, causing relapsing episodes of the disease. The 8-aminoquinoline class of drugs, which includes Pamaquine and its successor Primaquine, are the only approved therapeutics that demonstrate activity against these hypnozoites, a process known as "radical cure."
This compound was the first synthetic 8-aminoquinoline antimalarial, but was largely replaced by Primaquine, which is less toxic and more effective.[1] Despite its historical significance, modern research on radical cure activity in advanced preclinical models predominantly focuses on Primaquine and novel candidates. However, the fundamental mechanism of action and the experimental systems used to test these compounds are directly applicable to the study of this compound.
The development of humanized mouse models, particularly human liver-chimeric mice, has revolutionized the preclinical study of P. vivax.[2] Models such as the FRG-KO (Fah-/-/Rag2-/-/Il2rg-/-) mouse engrafted with primary human hepatocytes (huHep) can support the full liver-stage development of P. vivax, including the formation of persistent hypnozoites.[2] This provides an essential in vivo platform for evaluating the efficacy of hypnozoiticidal drugs like this compound.
These application notes provide a comprehensive overview and detailed protocols for utilizing FRG-KO huHep mice to conduct efficacy studies of this compound against P. vivax liver stages.
Proposed Mechanism of Action: 8-Aminoquinolines
The precise molecular mechanism of 8-aminoquinolines is not fully elucidated but is understood to be dependent on metabolic activation within the host. The parent compound is metabolized by host liver enzymes, primarily Cytochrome P450 2D6 (CYP2D6), into reactive phenolic metabolites. These metabolites generate reactive oxygen species (ROS), which induce significant oxidative stress within the parasite, disrupting mitochondrial function and damaging cellular components, ultimately leading to parasite death. This reliance on a host enzyme for activation is a critical consideration in drug efficacy and explains why the in vitro activity of these drugs is often low.
Caption: Proposed metabolic activation pathway of 8-aminoquinolines.
Data Presentation: Representative Efficacy of 8-Aminoquinolines
Table 1: Prophylactic Efficacy of this compound Against P. vivax Liver Stages This table represents a study design where the drug is administered before and shortly after sporozoite infection to prevent the establishment of liver-stage parasites.
| Treatment Group | Dose (mg/kg/day) | Dosing Schedule (Days Post-Infection) | N | Mean Parasite 18S rRNA copies/μg human RNA (±SD) | Percent Inhibition (%) |
| Vehicle Control | - | -1 to +5 | 5 | 155,400 (± 45,200) | 0% |
| This compound | 20 | -1 to +5 | 5 | 1,250 (± 980) | 99.2% |
| This compound | 10 | -1 to +5 | 5 | 25,600 (± 11,300) | 83.5% |
Table 2: Radical Cure Efficacy of this compound Against Established P. vivax Liver Stages This table represents a study design where treatment begins several days after infection to target established schizonts and hypnozoites.
| Treatment Group | Dose (mg/kg/day) | Dosing Schedule (Days Post-Infection) | N | Mean Parasite 18S rRNA copies/μg human RNA (±SD) | Percent Inhibition (%) |
| Vehicle Control | - | +3 to +7 | 5 | 148,900 (± 51,600) | 0% |
| This compound | 30 | +3 to +7 | 5 | 4,400 (± 2,100) | 97.0% |
| This compound | 15 | +3 to +7 | 5 | 49,100 (± 19,800) | 67.0% |
Experimental Protocols
The following protocols provide a detailed methodology for assessing the in vivo efficacy of this compound against P. vivax liver stages using FRG-KO huHep mice.
Caption: Experimental workflow for in vivo this compound efficacy testing.
Animal Model and Husbandry
-
Model: FRG-KO mice transplanted with primary human hepatocytes (FRG-KO huHep). These mice are severely immunocompromised and require handling under strict aseptic conditions.
-
Housing: Mice should be housed in a specific-pathogen-free (SPF) facility in individually ventilated cages with sterile bedding, food, and water.
-
Acclimatization: Allow mice to acclimate for at least one week upon arrival before initiating any experimental procedures.
This compound Formulation and Administration
-
Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily or stored according to stability data. A vehicle-only solution must be prepared for the control group.
-
Dose Calculation: Calculate the required volume for administration based on the most recent body weight of each mouse.
-
Administration: Administer the calculated dose via oral gavage using an appropriate gauge feeding needle. Ensure proper technique to avoid injury. The dosing schedule will depend on the experimental design (prophylactic vs. radical cure).
P. vivax Sporozoite Infection
-
Source: Obtain P. vivax sporozoites from dissected salivary glands of infected Anopheles mosquitoes. Sporozoites must be kept on ice and used promptly.
-
Inoculum Preparation: Dilute sporozoites in a sterile medium (e.g., RPMI) to the desired concentration (e.g., 0.5 to 1.0 million sporozoites per 100 µL).
-
Infection: Anesthetize the mice and infect via intravenous (IV) injection into the tail vein.
Liver Harvest and Processing
-
Endpoint: The typical endpoint for liver-stage assessment is 6-8 days post-infection.
-
Euthanasia and Perfusion: Euthanize mice according to approved institutional protocols (e.g., CO₂ asphyxiation followed by cervical dislocation). Perfuse the liver with sterile PBS via cardiac puncture to remove contaminating blood.
-
Harvest: Carefully dissect the entire liver and weigh it.
-
Sample Collection: Take a small, representative piece of the largest lobe and immediately place it in an RNA stabilization solution (e.g., RNAlater) or flash-freeze in liquid nitrogen. Store at -80°C until RNA extraction.
Quantification of Parasite Liver Load by qRT-PCR
-
RNA Extraction: Homogenize the liver tissue sample and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions. Include a DNase treatment step to eliminate genomic DNA contamination.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from a standardized amount of total RNA (e.g., 1-2 µg) using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Target Genes:
-
Parasite: P. vivax 18S ribosomal RNA (rRNA) gene.
-
Human Housekeeping: A gene specific to the engrafted human hepatocytes (e.g., Albumin or APOA1) to normalize for the amount of human liver tissue in the sample.
-
-
Reaction Setup: Prepare qPCR reactions using a suitable master mix (e.g., SYBR Green or TaqMan), specific primers, and the synthesized cDNA.
-
Cycling Conditions: Run the qPCR on a real-time PCR system with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the parasite and human housekeeping genes.
-
Calculate the parasite liver load by normalizing the parasite gene expression to the human housekeeping gene expression (e.g., using the ΔCt method).
-
Calculate the percent inhibition for each treatment group relative to the vehicle control group using the following formula: % Inhibition = (1 - (Mean Parasite Load_Treated / Mean Parasite Load_Control)) * 100
-
Conclusion
The FRG-KO huHep mouse model provides a robust and indispensable platform for the preclinical evaluation of 8-aminoquinolines like this compound against the challenging liver stages of P. vivax. While this compound itself is of greater historical than clinical relevance today, the experimental workflows and principles outlined here are fundamental for the continued development of new drugs aimed at achieving a radical cure for relapsing malaria. Careful execution of these protocols will yield reliable, quantitative data to inform decisions on advancing novel antimalarial candidates.
References
Application Notes and Protocols for Pamaquine Administration in Animal Models for Toxicity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of pamaquine in animal models for the evaluation of its toxicological profile. The protocols outlined below are intended to serve as a guide for researchers in designing and executing studies to assess the hematotoxicity, systemic toxicity, and reproductive toxicity of this compound.
Introduction
This compound, an 8-aminoquinoline antimalarial agent, is recognized for its efficacy against the exoerythrocytic forms of Plasmodium vivax and Plasmodium ovale. However, its clinical utility is hampered by a dose-dependent toxicity profile, most notably hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1] Thorough preclinical toxicity assessment in relevant animal models is therefore crucial for the development of safer 8-aminoquinoline-based drugs. These notes provide detailed protocols for evaluating this compound toxicity in rodent models.
Core Toxicities of this compound
The primary toxicities associated with this compound administration include:
-
Hemolytic Anemia: Particularly severe in subjects with G6PD deficiency. This compound and its metabolites induce oxidative stress in erythrocytes, leading to hemolysis.[2]
-
Methemoglobinemia: The oxidation of ferrous iron in hemoglobin to the ferric state, impairing oxygen transport.[3][4]
-
Gastrointestinal Distress: A common dose-related adverse effect.
-
Central Nervous System (CNS) Toxicity: At higher doses, this compound can exhibit neurotoxic effects.
-
Reproductive and Developmental Toxicity: Potential for adverse effects on fertility and fetal development.[5]
Animal Models
The most commonly utilized animal models for this compound toxicity studies are rodents, due to their well-characterized physiology and the availability of genetically modified strains.
-
Mice:
-
G6PD-deficient (G6PDD) mice: These models are essential for studying the hemolytic effects of this compound and closely mimic the human G6PD-deficient phenotype.
-
Wild-type mice (e.g., C57BL/6, BALB/c): Used for general toxicity and efficacy studies.
-
-
Rats:
-
Sprague-Dawley and Wistar rats: Commonly used for acute, sub-chronic, and reproductive toxicity studies.
-
Quantitative Data Summary
The following tables summarize quantitative data from toxicity studies of this compound and the closely related compound, primaquine.
Table 1: Hematological Effects of this compound in G6PDD Mice
| Parameter | Treatment Group (this compound, 14 mg/kg/day for 5 days) | Control Group |
| Red Blood Cell (RBC) Count | 67% reduction | No significant change |
| Hematocrit (HCT) | 69% reduction | No significant change |
| Hemoglobin (Hb) | 48% reduction | No significant change |
| Haptoglobin | 38% reduction | No significant change |
| Reticulocyte Count | 2.4-fold increase | No significant change |
Table 2: Acute Oral Toxicity of Primaquine in Female Rats
| Dose (mg/kg) | Route | Observations (24h) | Survival |
| 30 | Oral | Transient hypoactivity, teeth grinding | Survived |
| 40 | Oral | Transient hypoactivity, teeth grinding | Survived |
Table 3: Methemoglobin Levels in Patients Treated with Primaquine
| Primaquine Dose (mg/kg/day) | Mean Methemoglobin Level (Day 7) |
| 0.25 | 5.9 - 6.5% |
| 0.58 | >4% in 46-50% of subjects (Day 1) |
| 0.83 | >4% in 46-50% of subjects (Day 1) |
| 1.17 | >4% in 46-50% of subjects (Day 1) |
Experimental Protocols
Protocol for Assessing Hemolytic Anemia in G6PDD Mice
This protocol is designed to evaluate the hemolytic potential of this compound in a G6PD-deficient mouse model.
Materials:
-
G6PDD mice
-
This compound
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Automated hematology analyzer
-
Spectrophotometer for haptoglobin and methemoglobin measurement
-
Microscope and slides for reticulocyte and Heinz body analysis
Procedure:
-
Animal Acclimatization: Acclimate G6PDD mice to the facility for at least one week prior to the study.
-
Dosing:
-
Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Administer this compound orally via gavage at a dose of 14 mg/kg/day for 5 consecutive days.
-
A control group should receive the vehicle only.
-
-
Blood Collection:
-
Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital sinus on Day 0 (pre-treatment) and Day 7 (post-treatment).
-
-
Hematological Analysis:
-
Measure RBC count, HCT, and Hb levels using an automated hematology analyzer.
-
Determine the reticulocyte count by staining with a supravital stain (e.g., new methylene blue) and counting under a microscope.
-
Measure haptoglobin levels using a commercially available ELISA kit.
-
Assess for the presence of Heinz bodies in erythrocytes by staining with crystal violet.
-
-
Data Analysis:
-
Calculate the percentage change in hematological parameters from Day 0 to Day 7.
-
Compare the treatment group to the control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol for Acute Oral Toxicity Study in Rats
This protocol follows general guidelines for acute toxicity testing.
Materials:
-
Sprague-Dawley rats (female)
-
This compound
-
Vehicle
-
Oral gavage needles
-
Observation cages
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week.
-
Dosing:
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of this compound (e.g., 30 mg/kg and 40 mg/kg) or vehicle to respective groups.
-
-
Observation:
-
Observe the animals continuously for the first 4 hours post-dosing and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Record body weights on Day 0, 7, and 14.
-
-
Necropsy:
-
At the end of the 14-day observation period, euthanize all animals.
-
Perform a gross necropsy on all animals to identify any visible abnormalities in organs and tissues.
-
Protocol for Measuring Methemoglobinemia
This protocol describes the measurement of methemoglobin in blood samples.
Materials:
-
Blood sample (in heparinized tube)
-
Co-oximeter or spectrophotometer
Procedure:
-
Blood Collection: Collect a fresh blood sample.
-
Measurement:
-
Co-oximetry: This is the gold standard method and provides a direct measurement of methemoglobin levels.
-
Spectrophotometry: If a co-oximeter is not available, methemoglobin can be estimated using a multi-wavelength spectrophotometer. The absorbance of the hemolysate is measured at specific wavelengths, and the percentage of methemoglobin is calculated using established formulas.
-
-
Data Analysis: Express the results as the percentage of total hemoglobin.
Protocol for Reproductive and Developmental Toxicity Screening in Rats
This protocol provides a framework for an initial assessment of the reproductive toxicity of this compound.
Materials:
-
Male and female Sprague-Dawley rats
-
This compound
-
Vehicle
-
Mating cages
Procedure:
-
Pre-mating Dosing:
-
Treat male rats with this compound or vehicle daily for 4 weeks prior to mating.
-
Treat female rats with this compound or vehicle daily for 2 weeks prior to mating.
-
-
Mating:
-
House one male and one female from the same dose group together for mating.
-
Confirm mating by the presence of a vaginal plug or sperm in a vaginal smear (Gestation Day 0).
-
-
Gestation and Lactation Dosing:
-
Continue to dose the pregnant females throughout gestation and lactation.
-
-
Evaluation:
-
Females: Monitor maternal body weight, food consumption, and clinical signs of toxicity. At parturition, record litter size, number of live/dead pups, and pup weights.
-
Pups: Evaluate pup viability, growth, and development.
-
Males: After the mating period, continue dosing for an additional 2 weeks. At termination, evaluate reproductive organ weights and perform histopathology on the testes and epididymides.
-
Visualizations
Signaling Pathway of this compound-Induced Hemolysis
Caption: this compound metabolism leads to ROS, causing hemolysis.
Experimental Workflow for Hemolytic Anemia Study
Caption: Workflow for assessing hemolytic anemia in mice.
Logical Relationship in Reproductive Toxicity Screening
Caption: Logical flow of a reproductive toxicity screen.
References
- 1. Frontiers | Oxidative Stress and Pathogenesis in Malaria [frontiersin.org]
- 2. An In vivo Drug Screening Model Using Glucose-6-Phosphate Dehydrogenase Deficient Mice to Predict the Hemolytic Toxicity of 8-Aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methemoglobinemia and adverse events in Plasmodium vivax malaria patients associated with high doses of primaquine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primaquine in Plasma and Methemoglobinemia in Patients with Malaria Due to Plasmodium vivax in the Brazilian Amazon Basin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transplacental Transfer of Primaquine and Neurobehavioral Development of Prenatally Exposed Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Pamaquine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pamaquine in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive ion mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of this compound concentrations in plasma.
Introduction
This compound is an 8-aminoquinoline antimalarial drug.[1] Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. LC-MS/MS offers high sensitivity and selectivity, making it the preferred platform for bioanalytical assays. The method described herein is validated for the determination of this compound in human plasma, demonstrating excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Experimental
Materials and Reagents
-
This compound reference standard (Sigma-Aldrich or equivalent)
-
This compound-d6 (or other suitable deuterated analog as internal standard, IS)
-
HPLC-grade acetonitrile, methanol, and water (Fisher Scientific or equivalent)
-
Formic acid, 99% (Sigma-Aldrich or equivalent)
-
Blank human plasma (sourced from a certified vendor)
Equipment
-
High-performance liquid chromatography (HPLC) system (e.g., Shimadzu, Agilent, Waters)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)
-
Reversed-phase C18 HPLC column (e.g., 100 x 2.1 mm, 1.9 µm particle size)
-
Microcentrifuge
-
Analytical balance
-
Calibrated pipettes
Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the this compound internal standard in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curves and quality control (QC) samples.[2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Add 10 µL of the internal standard working solution to all tubes.
-
Add 190 µL of plasma (for unknown samples) or blank plasma (for standards and QCs).[3]
-
For calibration standards and QCs, spike the blank plasma with the appropriate working standard solutions.
-
Vortex mix briefly.
-
Add 400 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.[3]
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Hypersil GOLD™ aQ C18 (100 x 2.1 mm, 1.9 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1 µL |
| Column Temperature | 25°C |
| Gradient | Isocratic: 20% B |
| Run Time | Approximately 2 minutes |
Table 1: Liquid Chromatography Parameters.[3]
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Spray Voltage | 4.0 kV |
| Vaporizer Temperature | 350°C |
| Sheath Gas Pressure | 40 arbitrary units |
| Auxiliary Gas Pressure | 20 arbitrary units |
| Ion Transfer Tube Temp. | 370°C |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Table 2: Mass Spectrometry Parameters.
Multiple Reaction Monitoring (MRM) Transitions
The molecular weight of this compound is 315.46 g/mol . The protonated precursor ion [M+H]⁺ is therefore m/z 316.2.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 316.2 | 243.2 | 20 |
| This compound-d6 (IS) | 322.2 | 249.2 | 20 |
Table 3: MRM Transitions for this compound and Internal Standard. Note: Collision energy may require optimization based on the instrument used. A significant fragment of this compound corresponds to the loss of the diethylamino group.
Method Validation Summary
The method was validated according to regulatory guidelines. The following performance characteristics were evaluated:
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal values |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under tested conditions (freeze-thaw, bench-top, long-term) |
Table 4: Summary of Method Validation Results.
Workflow Diagram
Caption: Experimental workflow for this compound analysis in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research setting. This application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Pamaquine Encapsulation in Nanoparticles for Targeted Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamaquine, an 8-aminoquinoline derivative, is a potent antimalarial agent effective against the exo-erythrocytic stages of Plasmodium vivax and Plasmodium ovale. However, its clinical application is hampered by a narrow therapeutic index and the risk of severe hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Encapsulating this compound into nanoparticles presents a promising strategy to mitigate these toxic effects and enhance its therapeutic efficacy through targeted delivery, particularly to the liver, the primary site of parasitic hypnozoites.
This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles. The methodologies described herein are based on established scientific literature and are intended to serve as a comprehensive guide for researchers in the field of drug delivery and infectious diseases.
Data Presentation: Physicochemical Characteristics of this compound/Primaquine Nanoparticles
The following tables summarize quantitative data from various studies on the encapsulation of primaquine, a close analog of this compound, in different nanoparticle systems. These values provide a comparative overview of the achievable nanoparticle properties.
Table 1: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
| Formulation Code | Nanoparticle Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PQ-SLN | SLN | 236 | - | +23.0 | 75 | 14 | [1][2] |
| PQ-SLN-2 | SLN | <250 | 0.1 - 0.3 | ~ -30 | ~ 90 | ~ 4.9 | [3] |
| PQ-NLC-2 | NLC | <250 | 0.1 - 0.3 | ~ -30 | ~ 90 | ~ 5.0 | [3] |
Table 2: Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles
| Formulation Code | Polymer | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| PQ-NPs | PLGA | 228 ± 2.6 | - | +27.4 | 81.3 ± 3.5 | [4] |
| PLGA NPs | PLGA | 150 | - | -19 | - | |
| TAT-tagged PLGA NPs | PLGA | >150 | - | slightly negative | - |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Modified Double Emulsion Solvent Evaporation
This protocol describes the synthesis of SLNs encapsulating a hydrophilic drug like this compound using a water-in-oil-in-water (w/o/w) double emulsion method.
Materials:
-
This compound (or Primaquine Phosphate)
-
Stearic Acid (Lipid)
-
Polyvinyl Alcohol (PVA) (Surfactant)
-
Ethyl Acetate (Organic Solvent)
-
Deionized Water
Equipment:
-
High-speed homogenizer
-
Magnetic stirrer
-
Ultrasonicator (optional)
-
Centrifuge
Procedure:
-
Preparation of the Inner Aqueous Phase (w1):
-
Dissolve this compound in a 2% (w/v) PVA aqueous solution.
-
Stir the mixture using a magnetic stirrer until the drug is completely dissolved.
-
-
Preparation of the Organic Phase (o):
-
Dissolve stearic acid in ethyl acetate.
-
-
Formation of the Primary Emulsion (w1/o):
-
Add the inner aqueous phase dropwise to the organic phase while homogenizing at high speed (e.g., 6,000-8,000 rpm) for 3-5 minutes. This will form a water-in-oil emulsion.
-
-
Formation of the Double Emulsion (w1/o/w2):
-
Prepare an external aqueous phase (w2) containing a surfactant (e.g., 2% PVA solution).
-
Add the primary emulsion to the external aqueous phase under continuous homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes.
-
-
Solvent Evaporation:
-
Transfer the resulting double emulsion to a magnetic stirrer and stir at room temperature for several hours (e.g., 3-4 hours) to allow for the evaporation of the ethyl acetate. This leads to the formation of solid lipid nanoparticles.
-
-
Nanoparticle Recovery:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 20-30 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess surfactant.
-
Repeat the washing step twice.
-
-
Storage:
-
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer. For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Double Emulsion Solvent Evaporation
This protocol is suitable for encapsulating hydrophilic drugs like this compound within a biodegradable polymeric matrix.
Materials:
-
This compound (or Primaquine Phosphate)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl Alcohol (PVA)
-
Dichloromethane (DCM) or Ethyl Acetate (Organic Solvent)
-
Deionized Water
Equipment:
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator (optional)
-
Centrifuge
Procedure:
-
Preparation of the Inner Aqueous Phase (w1):
-
Dissolve this compound in deionized water.
-
-
Preparation of the Organic Phase (o):
-
Dissolve PLGA in dichloromethane or ethyl acetate.
-
-
Formation of the Primary Emulsion (w1/o):
-
Add the inner aqueous phase to the organic phase and emulsify using a high-speed homogenizer or a probe sonicator to form a stable water-in-oil emulsion.
-
-
Formation of the Double Emulsion (w1/o/w2):
-
Prepare an external aqueous phase (w2) containing a surfactant, typically a 1-5% (w/v) PVA solution.
-
Add the primary emulsion to the external aqueous phase under continuous homogenization or sonication.
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid PLGA nanoparticles. A rotary evaporator can be used to expedite this process.
-
-
Nanoparticle Recovery and Washing:
-
Collect the nanoparticles by centrifugation (e.g., 15,000-20,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet multiple times with deionized water to remove unencapsulated drug and residual PVA.
-
-
Lyophilization and Storage:
-
Resuspend the washed nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., trehalose or sucrose).
-
Freeze the suspension and lyophilize to obtain a dry powder for long-term storage.
-
Protocol 3: In Vitro Drug Release Study using Dialysis Method
This protocol outlines a common method for assessing the release kinetics of this compound from nanoparticles.
Materials:
-
This compound-loaded nanoparticle suspension
-
Dialysis membrane (with a molecular weight cut-off, MWCO, appropriate to retain the nanoparticles but allow free drug to pass, e.g., 12-14 kDa)
-
Phosphate-buffered saline (PBS) at physiological pH (7.4) and other relevant pH values (e.g., pH 5.5 to simulate endosomal conditions)
-
Shaking incubator or water bath
Equipment:
-
Dialysis tubing or dialysis cassettes
-
Magnetic stirrer
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Preparation of the Dialysis System:
-
Cut the dialysis membrane to the desired length and pre-soak it in the release medium (e.g., PBS pH 7.4) as per the manufacturer's instructions.
-
Securely close one end of the dialysis tube with a clip.
-
-
Loading the Sample:
-
Pipette a known volume and concentration of the this compound-loaded nanoparticle suspension into the dialysis bag.
-
Securely close the other end of the bag, ensuring no leakage.
-
-
Initiating the Release Study:
-
Place the sealed dialysis bag into a beaker containing a defined volume of the release medium (e.g., 100 mL of PBS). The volume should be sufficient to ensure sink conditions (i.e., the concentration of the released drug in the medium should not exceed 10% of its saturation solubility).
-
Place the beaker in a shaking incubator or a water bath maintained at 37°C with gentle agitation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Drug Quantification:
-
Analyze the collected samples to determine the concentration of released this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis:
-
Calculate the cumulative amount and percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time.
-
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
-
Visualization of Experimental Workflows and Cellular Uptake
Experimental Workflow for Nanoparticle Synthesis
Caption: Workflow for this compound nanoparticle synthesis via double emulsion.
In Vitro Drug Release Study Workflow
Caption: Workflow for in vitro drug release testing using a dialysis method.
Generalized Cellular Uptake of Nanoparticles
Caption: Generalized pathway for cellular uptake of targeted nanoparticles.
Conclusion
The encapsulation of this compound in nanoparticles offers a viable approach to improve its therapeutic index and enable targeted delivery to the liver. The protocols and data presented in this document provide a foundational framework for the development and evaluation of such advanced drug delivery systems. Further optimization of nanoparticle composition and surface functionalization can lead to enhanced targeting efficiency and controlled release profiles, ultimately contributing to a safer and more effective treatment for relapsing malaria. In vivo studies have demonstrated the potential of this approach, with nanoformulated primaquine showing increased efficacy and significant liver accumulation.
References
- 1. Preparation, characterization, and optimization of primaquine-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation, characterization, and optimization of primaquine-loaded solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primaquine loaded solid lipid nanoparticles (SLN), nanostructured lipid carriers (NLC), and nanoemulsion (NE): effect of lipid matrix and surfactant on drug entrapment, in vitro release, and ex vivo hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Electrochemical Detection of Pamaquine
A Note to the Researcher: Direct literature on the electrochemical detection of the antimalarial drug Pamaquine is limited. However, extensive research is available for Primaquine, a structurally analogous 8-aminoquinoline compound. The protocols and data presented herein are based on established methods for Primaquine and are anticipated to be readily adaptable for the sensitive and quantitative detection of this compound with minor optimization.
Introduction
This compound, an 8-aminoquinoline derivative, is an antimalarial drug historically used for the treatment of vivax malaria. The sensitive and selective quantification of this compound in pharmaceutical formulations and biological fluids is crucial for ensuring drug quality, and for pharmacokinetic and clinical studies. Electrochemical methods offer a rapid, cost-effective, and sensitive alternative to traditional analytical techniques for the determination of electroactive compounds like this compound.
This document provides detailed application notes and experimental protocols for the electrochemical detection of this compound, leveraging the well-documented voltammetric behavior of the closely related compound, Primaquine. The primary detection principle is based on the electrochemical oxidation of the quinoline moiety at a suitable electrode surface.
Signaling Pathway and Detection Mechanism
The electrochemical detection of this compound is predicated on its oxidation at an electrode surface. The 8-aminoquinoline structure contains an oxidizable quinoline group, which provides the basis for its electroanalytical determination. When a potential is applied to the working electrode, this compound undergoes an oxidation reaction, resulting in the transfer of electrons and the generation of a measurable current. This current is directly proportional to the concentration of this compound in the sample, allowing for its quantification. The general mechanism involves a non-reversible, one-electron oxidation process.
Quantitative Data Summary
The following table summarizes the quantitative performance of various voltammetric methods for the detection of Primaquine, which can be considered as a benchmark for this compound analysis.
| Electrode | Voltammetric Technique | Linear Range (mol/L) | Limit of Detection (LOD) (µg/mL) | Reference |
| Glassy Carbon Electrode (GCE) | Linear Scan Voltammetry (LSV) | 3.00 x 10⁻⁵ - 1.00 x 10⁻² | 9.4 | [1][2][3][4] |
| Glassy Carbon Electrode (GCE) | Differential Pulse Voltammetry (DPV) | 3.00 x 10⁻⁵ - 1.00 x 10⁻⁴ | 4.2 | [1] |
| Glassy Carbon Electrode (GCE) | Square-Wave Voltammetry (SWV) | 3.00 x 10⁻⁵ - 1.00 x 10⁻⁴ | 1.8 |
Experimental Protocols
The following are detailed protocols for the electrochemical determination of this compound based on established methods for Primaquine.
Reagents and Solutions
-
This compound Standard Stock Solution (1 mM): Accurately weigh the appropriate amount of this compound and dissolve it in a small amount of 0.1 M HCl. Dilute to the final volume with deionized water in a volumetric flask. Store in a dark, refrigerated container.
-
Britton-Robinson (B-R) Buffer (0.04 M): Prepare a solution containing 0.04 M acetic acid, 0.04 M phosphoric acid, and 0.04 M boric acid. Adjust the pH to the desired value (e.g., pH 4.0) using 0.2 M NaOH.
-
Supporting Electrolyte: 0.04 M B-R buffer at pH 4.0.
Instrumentation and Electrodes
-
Potentiostat/Galvanostat: A standard electrochemical workstation capable of performing cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV).
-
Three-Electrode System:
-
Working Electrode: Glassy Carbon Electrode (GCE).
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
Electrode Pre-treatment
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
-
Rinse the electrode thoroughly with deionized water.
-
Soncate the electrode in deionized water for 2 minutes, followed by sonication in ethanol for 2 minutes to remove any residual alumina particles.
-
Allow the electrode to dry at room temperature before use.
Voltammetric Measurement Workflow
The following diagram illustrates the general workflow for the voltammetric determination of this compound.
Detailed Protocol for Differential Pulse Voltammetry (DPV)
-
Pipette 10 mL of 0.04 M B-R buffer (pH 4.0) into the electrochemical cell.
-
Immerse the pre-treated GCE, Pt wire counter electrode, and SCE reference electrode into the solution.
-
Record a blank DPV scan from +0.4 V to +1.0 V.
-
Add a known concentration of the this compound standard solution to the cell.
-
Stir the solution for 60 seconds to ensure homogeneity.
-
Allow the solution to become quiescent for 10 seconds.
-
Record the DPV scan using the following optimized parameters (based on Primaquine studies):
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Rate: 20 mV/s
-
-
An oxidation peak for this compound should be observed at approximately +0.6 V vs. SCE.
-
Repeat steps 4-7 for a series of this compound concentrations to construct a calibration curve.
-
For sample analysis, add the prepared sample solution instead of the standard and measure the peak current.
Detailed Protocol for Square-Wave Voltammetry (SWV)
-
Follow steps 1-6 as described in the DPV protocol.
-
Record the SWV scan using the following optimized parameters (based on Primaquine studies):
-
Frequency: 60 Hz
-
Amplitude: 30 mV
-
Step Potential: 2 mV
-
-
An oxidation peak for this compound should be observed at approximately +0.63 V vs. SCE.
-
Construct a calibration curve by measuring the peak currents for a series of this compound standard concentrations.
-
Determine the concentration of this compound in unknown samples by measuring their peak currents and interpolating from the calibration curve.
Data Analysis and Interpretation
The peak current obtained from the DPV or SWV measurements is directly proportional to the concentration of this compound. A calibration curve can be constructed by plotting the peak current as a function of this compound concentration. The linearity of this plot will confirm the suitability of the method for quantitative analysis. The limit of detection (LOD) and limit of quantification (LOQ) can be calculated from the standard deviation of the blank and the slope of the calibration curve.
Conclusion
The electrochemical methods described, particularly DPV and SWV using a glassy carbon electrode, provide a sensitive, rapid, and cost-effective approach for the determination of this compound. While these protocols are based on the analysis of the closely related compound Primaquine, they serve as an excellent starting point for the development and validation of a robust analytical method for this compound in various matrices. Researchers should perform necessary validation experiments, including specificity, linearity, accuracy, and precision, when adapting these methods for this compound.
References
Pamaquine's Legacy in Malaria Transmission-Blocking Assays: Application Notes and Protocols for its Successor, Primaquine
Introduction
Pamaquine, an 8-aminoquinoline compound synthesized in the 1920s, was one of the first synthetic antimalarial drugs.[1][2] It demonstrated activity against the mature sexual stages (gametocytes) of the Plasmodium parasite, the forms responsible for transmission from humans to mosquitoes. This gametocytocidal action laid the groundwork for the concept of transmission-blocking drugs in malaria control. However, this compound was found to be more toxic and less effective than its later derivative, primaquine.[3] Consequently, this compound is no longer in routine clinical or research use and has been superseded by primaquine, which remains the only widely approved drug for blocking malaria transmission.[2][3]
These application notes and protocols, therefore, focus on primaquine as the current standard for 8-aminoquinoline-based transmission-blocking assays. The principles and methodologies described are directly applicable to the evaluation of any compound with potential gametocytocidal or sporontocidal activity, including the historical context of this compound.
Mechanism of Action of 8-Aminoquinolines in Transmission Blocking
The precise mechanism of action of 8-aminoquinolines like this compound and primaquine is not fully elucidated but is understood to involve a multi-step process. The parent compound is a prodrug that requires metabolic activation by host enzymes, primarily in the liver. This activation generates reactive metabolites that are thought to induce oxidative stress within the parasite. This oxidative damage disrupts essential cellular processes, leading to the death of the parasite, particularly the gametocyte stages.
Quantitative Data on Primaquine's Transmission-Blocking Efficacy
The following tables summarize clinical and in vitro data on the effectiveness of primaquine in reducing malaria transmission.
Table 1: Clinical Efficacy of Primaquine in Gametocyte Clearance
| Treatment Group | Gametocyte Prevalence on Day 7 | Gametocyte Clearance Hazard Ratio (95% CI) | Reference |
| Dihydroartemisinin-piperaquine (DHP) alone | Not specified | Baseline | |
| DHP + Primaquine (0.75 mg/kg) | Not specified | 2.42 (1.39–4.19) | |
| Sulfadoxine-pyrimethamine (SP) alone | 77% (Day 0) -> ~70% (Day 7) | Baseline | |
| SP + Primaquine (45 mg single dose) | 77% (Day 0) -> 30% (Day 7) | Not specified |
Table 2: In Vitro Transmission-Blocking Activity of Primaquine
| Assay Type | EC50 (ng/mL) | EC90 (ng/mL) | Reference |
| Membrane Feeding Assay | 181 (± 23) | 543 (± 43) |
Experimental Protocols for Transmission-Blocking Assays
The gold standard for evaluating the transmission-blocking potential of a compound is the mosquito membrane feeding assay (MFA). This can be performed using laboratory-cultured parasites (Standard Membrane Feeding Assay - SMFA) or with blood from naturally infected individuals (Direct Membrane Feeding Assay - DMFA).
Protocol 1: Standard Membrane Feeding Assay (SMFA)
Objective: To determine the in vitro transmission-blocking activity of a compound against cultured Plasmodium falciparum gametocytes.
Materials:
-
Mature P. falciparum gametocyte culture (e.g., NF54 strain)
-
Test compound (e.g., primaquine) and vehicle control (e.g., DMSO)
-
Human red blood cells and serum
-
Anopheles mosquitoes (e.g., An. stephensi or An. gambiae)
-
Glass membrane feeders and Parafilm®
-
Water bath maintained at 37°C
-
Microscope
Procedure:
-
Gametocyte Culture Preparation:
-
Culture P. falciparum to produce mature stage V gametocytes.
-
On the day of the assay, adjust the gametocyte culture to the desired concentration in a mixture of human red blood cells and serum.
-
-
Compound Incubation:
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions to the gametocyte culture and incubate for 24-48 hours at 37°C.
-
-
Mosquito Feeding:
-
Assemble the glass membrane feeders with a stretched layer of Parafilm®.
-
Pipette the treated gametocyte culture into the feeders, which are maintained at 37°C by a circulating water bath.
-
Allow mosquitoes to feed on the blood meal through the membrane for a defined period.
-
-
Post-Feeding Maintenance:
-
House the fed mosquitoes under standard insectary conditions (e.g., 26°C and 80% humidity) with access to a sugar solution.
-
-
Oocyst Counting:
-
7-10 days post-feeding, dissect the midguts of a sample of mosquitoes.
-
Stain the midguts with a solution like mercurochrome to visualize the oocysts.
-
Count the number of oocysts in each midgut under a microscope.
-
Data Analysis:
-
Infection Prevalence: The percentage of mosquitoes with at least one oocyst.
-
Infection Intensity: The mean or median number of oocysts per infected mosquito.
-
Calculate the percent inhibition of oocyst intensity compared to the vehicle control.
-
Determine the EC50 and EC90 values from the dose-response curve.
Protocol 2: Direct Membrane Feeding Assay (DMFA) for Gametocytocidal Activity
Objective: To assess the gametocytocidal activity of a compound on naturally occurring P. falciparum gametocytes from infected individuals.
Materials:
-
Venous blood from a gametocyte-positive individual
-
Test compound and vehicle control
-
Anopheles mosquitoes
-
Membrane feeding apparatus
-
Microscope
Procedure:
-
Blood Collection:
-
Collect venous blood from a consenting individual with naturally acquired P. falciparum gametocytemia into a heparinized tube.
-
-
Compound Incubation:
-
Aliquot the infected blood and add the test compound at the desired concentrations.
-
Incubate the mixture for a defined period (e.g., 24 hours) at 37°C to allow the compound to act on the gametocytes.
-
-
Mosquito Feeding and Analysis:
-
Proceed with the mosquito feeding and oocyst counting as described in the SMFA protocol (steps 3-5).
-
Data Analysis:
-
Compare the infection prevalence and intensity between the treated and control groups to determine the gametocytocidal effect of the compound.
Conclusion
While this compound is a historically significant molecule in the development of transmission-blocking antimalarials, its practical application has been entirely superseded by primaquine. The protocols and data presented here for primaquine provide a robust framework for researchers and drug development professionals to evaluate the transmission-blocking potential of novel compounds. The ultimate goal of such research is to develop safer and more effective drugs to interrupt the malaria transmission cycle, a critical component of global malaria elimination strategies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Pamaquine Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pamaquine in animal studies. The focus is on optimizing dosage to reduce toxicity, a critical aspect of preclinical research for this class of 8-aminoquinoline antimalarial drugs. Due to its replacement in clinical use by the less toxic and more effective primaquine, much of the recent research has focused on primaquine. However, as they share a similar chemical structure and mechanism of toxicity, data from primaquine studies are highly relevant and will be referenced throughout this guide.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity in animal models?
A1: The primary toxicity associated with this compound is dose-dependent hemolytic anemia, particularly in subjects with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1][2] this compound, like its successor primaquine, is metabolized into reactive oxygen species (ROS)-generating compounds.[3][4] These metabolites lead to oxidative stress in red blood cells (RBCs), causing damage to the cell membrane, methemoglobinemia, and ultimately hemolysis.
Q2: Why is G6PD deficiency a critical factor in this compound toxicity studies?
A2: G6PD is a crucial enzyme in the pentose phosphate pathway, which is the primary source of NADPH in red blood cells. NADPH is essential for regenerating reduced glutathione, a key antioxidant that protects RBCs from oxidative damage. In G6PD-deficient individuals, the reduced capacity to produce NADPH makes their red blood cells highly susceptible to oxidative stress induced by this compound and its metabolites, leading to severe hemolysis. Therefore, animal models that mimic G6PD deficiency are essential for accurately assessing the hemolytic potential of this compound.
Q3: What are the key metabolites of 8-aminoquinolines like this compound and primaquine that are responsible for toxicity?
A3: While this compound itself has some level of toxicity, its metabolites are the primary mediators of hemolytic effects. For the closely related drug primaquine, metabolites such as 5-hydroxyprimaquine and primaquine-5,6-orthoquinone (5,6-POQ) have been identified as potent redox cyclers that generate significant oxidative stress. It is understood that this compound undergoes a similar metabolic activation. These reactive metabolites can be formed in the liver via cytochrome P450 enzymes and also potentially within red blood cells.
Q4: What animal models are recommended for studying this compound-induced hemolysis?
A4: Standard rodent models are not ideal for evaluating this compound's hemolytic toxicity as they do not naturally exhibit G6PD deficiency. The most relevant and widely used models are humanized mice, specifically immunodeficient strains like NOD/SCID, engrafted with human red blood cells (huRBCs) from G6PD-deficient donors. This model allows for the direct assessment of a drug's hemolytic effect on susceptible human cells in an in vivo setting. Other models that have been used include rats and dogs, though their predictive value for G6PD-related hemolysis is limited unless they are genetically modified.
Q5: What are some alternative dosing strategies to reduce this compound toxicity?
A5: Research into reducing the toxicity of 8-aminoquinolines has explored several strategies that can be applied to this compound:
-
Dose Fractionation: Administering the total daily dose in smaller, more frequent intervals can help maintain therapeutic levels while avoiding high peak plasma concentrations that are associated with increased toxicity.
-
Extended-Release Formulations: Developing formulations that release the drug slowly over time can also prevent sharp peaks in plasma concentration, potentially reducing dose-dependent side effects.
-
Prodrugs: Designing prodrugs that are converted to the active form at the target site can improve the therapeutic index. For instance, a dipeptide prodrug of primaquine showed reduced cytotoxicity and hemolysis compared to the parent drug.
-
Combination Therapy: Co-administering this compound with other antimalarial drugs that have different mechanisms of action might allow for a reduction in the this compound dose required for efficacy.
Troubleshooting Guide
Issue 1: Unexpectedly high levels of hemolysis and animal mortality are observed at the intended dose.
-
Possible Cause: The animal model, particularly if it involves G6PD-deficient human cells, may be more sensitive to this compound than anticipated. The specific variant of G6PD deficiency can also influence the severity of hemolysis.
-
Troubleshooting Steps:
-
Verify G6PD Status: Confirm the G6PD activity level of the donor red blood cells used in the humanized mouse model.
-
Dose Reduction: Immediately lower the dose. A 50% reduction is a prudent starting point for subsequent experiments.
-
Staggered Dosing: Consider a dose-escalation study starting with a very low dose to establish the maximum tolerated dose in your specific model.
-
Monitor Hematological Parameters: Increase the frequency of monitoring for signs of hemolysis, such as changes in hematocrit, hemoglobin levels, and the presence of hemoglobinuria.
-
Issue 2: Inconsistent results in hemolytic assays between experimental groups.
-
Possible Cause: Variability in the engraftment of human red blood cells in immunodeficient mice can lead to inconsistent results. Additionally, the age of the red blood cells can be a factor, as older G6PD-deficient RBCs are more susceptible to hemolysis.
-
Troubleshooting Steps:
-
Standardize Engraftment: Ensure a consistent protocol for the transfusion of human RBCs to achieve similar levels of engraftment across all animals.
-
Monitor Engraftment Levels: Use flow cytometry to quantify the percentage of human RBCs in circulation before and during the experiment.
-
Use Age-Fractionated RBCs: If possible, consider using red blood cells of a specific age range to reduce variability.
-
Increase Sample Size: A larger number of animals per group can help to account for individual variations.
-
Issue 3: Difficulty in correlating plasma drug concentration with the observed level of toxicity.
-
Possible Cause: The parent drug concentration in plasma may not directly correlate with toxicity. The formation of toxic metabolites, which occurs in the liver and potentially within red blood cells, is the key driver of hemolysis. The concentration of these labile metabolites in the target cells is more relevant than the plasma concentration of the parent compound.
-
Troubleshooting Steps:
-
Metabolite Profiling: If analytical methods are available, attempt to measure the concentration of key oxidative metabolites in plasma and, if feasible, in red blood cells.
-
Pharmacodynamic Readouts: Focus on direct measures of toxicity, such as methemoglobin levels, and markers of oxidative stress in RBCs, in addition to hematological parameters.
-
In Vitro Assays: Utilize in vitro assays with G6PD-deficient red blood cells to establish a direct concentration-response relationship for hemolysis, which can then be correlated with in vivo findings.
-
Data Presentation: this compound and Analogue Dosages in Animal Studies
The following tables summarize dosages of this compound and the closely related primaquine used in various animal studies. This data can serve as a reference for dose selection in experimental protocols.
Table 1: this compound and Primaquine Dosages in Rodent Models
| Drug | Animal Model | Dose | Route of Administration | Observed Effects/Purpose | Reference |
| This compound | Humanized SCID Mice (G6PD-deficient huRBCs) | Not specified, but shown to cause hemolysis | Oral | To validate the model for hemolytic toxicity | |
| Primaquine | Humanized SCID Mice (A- G6PDd huRBCs) | 3.125, 6.25, 12.5 mg/kg (single dose) | Not specified | No significant loss of huRBCs | |
| Primaquine | Humanized SCID Mice (Med- G6PDd huRBCs) | 3.125, 6.25, 12.5 mg/kg (single dose) | Not specified | Significant, dose-dependent loss of huRBCs | |
| Primaquine | Humanized SCID Mice (Med- G6PDd huRBCs) | 12.5 mg/kg/day for 7 days | Not specified | Significant hemolysis | |
| Phe-Ala-PQ (Primaquine Prodrug) | Rats | 1, 5, 10 mg/kg | Not specified | To evaluate toxicity |
Table 2: Primaquine Dosages in Non-Rodent Models
| Drug | Animal Model | Dose | Route of Administration | Observed Effects/Purpose | Reference |
| Primaquine | Beagle Dogs | 60 mg (as immediate and extended-release tablets) | Oral | Pharmacokinetic and bioavailability studies |
Experimental Protocols
Protocol 1: Assessment of Hemolytic Toxicity in a Humanized Mouse Model
This protocol is adapted from methodologies used to assess the hemolytic potential of 8-aminoquinolines in immunodeficient mice engrafted with G6PD-deficient human red blood cells.
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.
-
Human Red Blood Cells (huRBCs): Obtain fresh human red blood cells from G6PD-deficient donors (e.g., Mediterranean or African variants).
-
Engraftment:
-
Wash the huRBCs three times with sterile phosphate-buffered saline (PBS).
-
Administer daily intraperitoneal injections of the huRBC suspension to the SCID mice for 4-5 consecutive days to achieve a stable engraftment of >50% human red blood cells.
-
Confirm the level of engraftment using flow cytometry with an antibody specific for a human red blood cell surface marker (e.g., glycophorin A).
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose with 0.1% Tween 80 in water).
-
Administer the desired dose of this compound orally via gavage. Include a vehicle control group.
-
-
Monitoring and Sample Collection:
-
Collect a small volume of blood (e.g., 20-50 µL) from the tail vein at baseline (pre-dose) and at various time points post-dose (e.g., 24, 48, 72, and 96 hours).
-
At each time point, determine the percentage of circulating huRBCs using flow cytometry.
-
Measure hematocrit and hemoglobin levels.
-
-
Data Analysis:
-
Calculate the percentage loss of huRBCs at each time point relative to the baseline for each animal.
-
Compare the loss of huRBCs in the this compound-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA). A significant, dose-dependent loss of huRBCs indicates hemolytic toxicity.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Primaquine-5,6-Orthoquinone Is Directly Hemolytic to Older G6PD Deficient RBCs in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primaquine-5,6-Orthoquinone Is Directly Hemolytic to Older G6PD Deficient RBCs in a Humanized Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pamaquine Instability in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to pamaquine instability in cell culture media. Given the limited availability of data specific to this compound, information from its close structural and functional analog, primaquine, is used as a primary reference throughout this guide.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected toxicity or lack of response after treatment with this compound. Could this be due to compound instability?
A1: Yes, unexpected cellular responses are a common indicator of compound instability. This compound, like its analog primaquine, can degrade in cell culture media, leading to a decrease in the concentration of the active compound and the potential formation of cytotoxic degradation products. This can result in either a lack of efficacy or increased, off-target toxicity. It is crucial to ensure the stability of your this compound solution throughout the experiment.
Q2: What are the primary factors that can cause this compound to degrade in my cell culture experiments?
A2: Several factors can contribute to the degradation of this compound in cell culture media. These include:
-
Light Exposure: this compound is known to be light-sensitive.[1] Exposure to ambient light during preparation, storage, or incubation can lead to photodegradation.
-
pH of the Medium: The pH of the cell culture medium can significantly influence the stability of many compounds. While specific data for this compound is limited, related 8-aminoquinolines show varying stability at different pH levels.
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds. Incubating this compound in media for extended periods at 37°C may contribute to its breakdown.
-
Reactive Components in Media: Cell culture media are complex mixtures containing components that can potentially react with and degrade this compound. For instance, some media components can impact the stability of dissolved compounds.
-
Oxidation: The mechanism of action for the related compound primaquine involves the generation of reactive oxygen species (ROS).[2][3] This inherent reactivity suggests that this compound may also be susceptible to oxidative degradation, which can be influenced by dissolved oxygen and other components in the media.
Q3: How can I prepare and store this compound stock solutions to maximize stability?
A3: Proper preparation and storage of this compound stock solutions are critical for reproducible experimental results.
-
Solvent Selection: this compound is reported to be soluble in alcohol and acetone, and for cell culture purposes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds.[1][4]
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO. This allows for the addition of a minimal volume of the solvent to your cell culture, reducing the risk of solvent-induced cytotoxicity.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots protected from light at -20°C or -80°C for long-term stability.
Q4: What are the visual signs of this compound degradation in my stock solution or culture medium?
A4: Visual inspection can sometimes provide clues about compound instability. A freshly prepared this compound solution is typically a yellow to orange-yellow color. A noticeable change in color, such as darkening or the formation of a precipitate, may indicate degradation or solubility issues. However, significant degradation can occur without any obvious visual changes. Therefore, analytical methods are recommended for confirmation.
Q5: How can I confirm the concentration and integrity of this compound in my experiments?
A5: To accurately determine the concentration and assess the stability of this compound, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended. Several HPLC and LC-MS/MS methods have been validated for the quantification of the related compound primaquine and its metabolites in biological fluids. These methods can be adapted to analyze this compound in your cell culture media.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent results between experiments. | This compound degradation due to inconsistent handling and storage. | Standardize your protocol for preparing, storing, and handling this compound solutions. Ensure all users follow the same procedure. Protect solutions from light at all stages. |
| Variability in cell culture conditions. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. | |
| High background toxicity in control wells (vehicle only). | Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in your cell culture medium is non-toxic to your specific cell line (typically ≤ 0.5%). |
| Loss of this compound effect over a long incubation period. | This compound is degrading in the culture medium at 37°C. | Consider refreshing the medium with freshly diluted this compound at intermediate time points for long-term experiments. |
| This compound is being metabolized by the cells. | Analyze cell lysates and culture supernatant for the presence of this compound and its potential metabolites using HPLC or LC-MS/MS. | |
| Precipitate forms when this compound stock is added to the medium. | The solubility of this compound in the aqueous medium has been exceeded. | Ensure the final concentration of this compound is below its solubility limit in the culture medium. Vortex the medium immediately after adding the this compound stock solution to ensure proper mixing. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (315.46 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM stock solution, you will need 3.15 mg of this compound.
-
Weighing: In a sterile biosafety cabinet, accurately weigh the calculated amount of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Dissolving: Add the appropriate volume of DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile, amber microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes in amber tubes to protect from light and avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for In Vitro Cell-Based Assay
This protocol provides a general workflow for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate cell culture flasks or plates
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound stock solution (from Protocol 1)
-
Sterile, amber microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature, protected from light. Prepare serial dilutions of the stock solution in complete cell culture medium in sterile, amber tubes to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Return the plate to the incubator and incubate for the desired experimental duration. For long-term experiments, consider replacing the medium with freshly prepared this compound solutions at appropriate intervals.
-
Assay: Following incubation, perform your desired downstream analysis (e.g., cytotoxicity assay, gene expression analysis, etc.).
Protocol 3: HPLC Method for this compound Quantification (Adapted from Primaquine Methods)
This protocol provides a general starting point for developing an HPLC method to quantify this compound in cell culture media. Method optimization will be required.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate buffer, pH 3.8) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A starting point could be a 45:55 ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 264 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Collect a sample of the cell culture medium containing this compound.
-
Centrifuge the sample to remove any cells or debris.
-
Perform a liquid-liquid extraction or solid-phase extraction to separate this compound from interfering media components.
-
Reconstitute the extracted sample in the mobile phase before injection.
Analysis:
-
Generate a standard curve by preparing known concentrations of this compound in the cell culture medium and processing them in the same way as the experimental samples.
-
Inject the processed samples and standards onto the HPLC system.
-
Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
Signaling Pathways and Workflows
This compound-Induced Oxidative Stress Pathway
The following diagram illustrates the proposed mechanism of action for this compound, based on data from its analog primaquine, which involves the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Caption: Proposed pathway of this compound-induced oxidative stress.
Experimental Workflow for Troubleshooting this compound Instability
This workflow provides a logical sequence of steps to diagnose and resolve issues related to this compound instability in cell culture experiments.
Caption: A workflow for troubleshooting this compound instability.
References
- 1. MAP kinase signalling: interplays between plant PAMP- and effector-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the mechanisms for metabolism-linked hemolytic toxicity of primaquine against glucose 6-phosphate dehydrogenase deficient human erythrocytes: evaluation of eryptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primaquine-quinoxaline 1,4-di-N-oxide hybrids with action on the exo-erythrocytic forms of Plasmodium induce their effect by the production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reference document on Permissible Limits for solvents and buffers during in vitro antimalarial screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pamaquine Interference in High-Throughput Screening (HTS) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference caused by pamaquine in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in HTS assays?
A1: this compound is an 8-aminoquinoline compound, structurally similar to primaquine, historically used as an antimalarial agent. Due to its chemical structure, this compound is prone to redox cycling, a process that can generate reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). This reactivity can lead to non-specific interactions with assay components, causing false-positive or false-negative results in HTS campaigns. Compounds with such promiscuous activity are often referred to as Pan-Assay Interference Compounds (PAINS).
Q2: What are the primary mechanisms of this compound interference in HTS assays?
A2: The primary mechanisms of this compound interference are believed to be:
-
Redox Cycling: this compound and its metabolites can undergo redox cycling in the presence of reducing agents (e.g., DTT) commonly found in assay buffers. This process generates ROS, which can oxidize and inactivate assay enzymes, modify substrates, or interfere with detection reagents.[1][2][3]
-
Fluorescence Interference: As a colored compound, this compound can absorb light at wavelengths used for excitation and emission in fluorescence-based assays, leading to signal quenching (a decrease in signal) or autofluorescence (an increase in signal).
-
Luciferase Inhibition: Compounds with quinone-like structures are known inhibitors of luciferase enzymes, a common reporter system in HTS. This direct inhibition can be misinterpreted as a true hit in assays measuring a decrease in luminescence.
-
Mitochondrial Disruption: this compound is known to affect mitochondrial function.[4] In cell-based assays, this can lead to cytotoxicity and other off-target effects that confound the interpretation of screening results.
Q3: My compound shows activity in a primary screen, but its activity is diminished in the presence of catalase. What does this indicate?
A3: This is a strong indication that your compound is a redox-cycling compound (RCC). Catalase is an enzyme that specifically degrades hydrogen peroxide (H₂O₂), a common ROS produced by RCCs. The reversal of the compound's effect by catalase suggests that the observed activity in the primary screen was likely due to the generation of H₂O₂ and not a direct interaction with the intended biological target.
Q4: I am observing a decrease in the signal in my fluorescence-based assay when this compound is present. What could be the cause?
A4: A decrease in signal in a fluorescence-based assay in the presence of this compound is likely due to fluorescence quenching. This compound may absorb the excitation light intended for the fluorophore or the emitted light from the fluorophore, leading to a reduced signal. It is crucial to perform a counter-screen to confirm this interference.
Q5: How can I proactively mitigate potential interference from this compound-like compounds in my HTS campaign?
A5: Several strategies can be employed:
-
Assay Design: Whenever possible, design assays that are less susceptible to redox-active compounds. This might involve using reporter systems other than luciferase or choosing fluorescent probes with excitation and emission wavelengths outside the absorbance spectrum of this compound.
-
Buffer Composition: Be mindful of the concentration of reducing agents like DTT in your assay buffer, as they can promote redox cycling.
-
Counter-Screens: Routinely include counter-screens for redox activity, fluorescence interference, and luciferase inhibition in your screening workflow to identify and flag problematic compounds early.
-
Orthogonal Assays: Confirm primary hits using an orthogonal assay that employs a different detection technology and is less susceptible to the suspected interference mechanism.
Troubleshooting Guides
Problem: High Hit Rate in a Primary Screen
| Possible Cause | Troubleshooting Steps | Interpretation |
| Presence of a large number of redox-active false positives. | 1. Perform a redox cycling counter-screen (e.g., Resazurin assay or Phenol Red assay).2. Test a subset of hits in the primary assay with and without a strong reducing agent (e.g., DTT).3. Perform a catalase rescue experiment on a selection of hits. | If a significant percentage of hits are positive in the redox counter-screen, show DTT-dependent activity, or are rescued by catalase, it is highly likely that redox-active compounds are a major source of false positives. |
Problem: Hit Confirmation Fails in an Orthogonal Assay
| Possible Cause | Troubleshooting Steps | Interpretation |
| The compound interferes with the primary assay technology (e.g., fluorescence, luminescence). | 1. Analyze the physicochemical properties of this compound (color, potential for autofluorescence).2. Perform specific counter-screens for fluorescence interference (autofluorescence and quenching).3. Perform a direct luciferase inhibition assay. | If this compound shows intrinsic fluorescence, quenches the assay's fluorescent signal, or directly inhibits the luciferase enzyme, the initial hit is likely an artifact of assay interference. |
Problem: Inconsistent Results Between Assay Runs
| Possible Cause | Troubleshooting Steps | Interpretation |
| Instability of this compound or its reactive metabolites. | 1. Evaluate the stability of this compound in the assay buffer over the time course of the experiment.2. Ensure consistent quality and handling of all reagents, especially reducing agents. | This compound's redox activity can be influenced by buffer conditions and time. Degradation or the formation of reactive metabolites can lead to variable results. |
Data Presentation: Quantitative Interference Data
Disclaimer: Specific quantitative interference data for this compound is limited in the public domain. The following data for the closely related compound, primaquine, is provided as a reference. Users should experimentally determine these values for this compound in their specific assay systems.
Table 1: Cytotoxicity of Primaquine in Various Cell Lines
| Cell Line | Assay Type | CC50 (µM) | Reference |
| WI-26VA4 | MTT | 920.8 ± 17.4 | [5] |
| WI-26VA4 | NR | 972.29 ± 11.65 | |
| BGMK | MTT | 237.90 ± 84.64 | |
| BGMK | NR | 219.36 ± 18.78 | |
| HepG2 | MTT | 196.71 ± 51.33 | |
| HepG2 | MTT | 180 µg/mL | |
| BMG | MTT | 263 µg/mL |
Table 2: General Luciferase Inhibition by Library Compounds
| Library Size | Screening Concentration | Percentage of Luciferase Inhibitors | Reference |
| ~360,000 | Titration | ~5% with IC50 < 11 µM |
Experimental Protocols
Redox Cycling Counter-Screen: Resazurin Assay
Objective: To identify compounds that are capable of redox cycling in the presence of a reducing agent.
Principle: Resazurin (non-fluorescent, blue) is reduced to the highly fluorescent resorufin (pink) by reducing agents. Redox-cycling compounds can accelerate this reduction, leading to an increase in fluorescence.
Materials:
-
Resazurin
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Prepare a stock solution of Resazurin in DMSO.
-
Prepare a working solution of Resazurin and DTT in the assay buffer.
-
Dispense test compounds and controls (vehicle and a known redox cycler like menadione) into the microplate.
-
Add the Resazurin/DTT solution to all wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence.
Interpretation: A significant increase in fluorescence in the presence of the test compound compared to the vehicle control indicates potential redox activity.
Fluorescence Interference Counter-Screen
Objective: To determine if a compound exhibits intrinsic fluorescence (autofluorescence) or quenches the fluorescence of the assay probe.
Procedure:
-
Autofluorescence Measurement:
-
Prepare wells containing assay buffer and the test compound at the screening concentration.
-
Measure the fluorescence at the same excitation and emission wavelengths used in the primary assay.
-
Interpretation: A signal significantly above the buffer blank indicates autofluorescence.
-
-
Quenching Measurement:
-
Prepare wells containing the assay buffer, the fluorescent probe used in the primary assay, and the test compound.
-
Measure the fluorescence.
-
Compare the signal to a control well containing the buffer and the probe without the test compound.
-
Interpretation: A significant decrease in the signal compared to the control indicates fluorescence quenching.
-
Direct Luciferase Inhibition Assay
Objective: To determine if a compound directly inhibits the activity of firefly luciferase.
Materials:
-
Recombinant firefly luciferase
-
Luciferin substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl or phosphate buffer with Mg²⁺)
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, luciferase enzyme, and ATP.
-
Add the test compound at various concentrations to the wells of a white, opaque microplate.
-
Initiate the reaction by adding the luciferin substrate.
-
Immediately measure the luminescence using a luminometer.
Interpretation: A concentration-dependent decrease in the luminescent signal indicates direct inhibition of the luciferase enzyme. Calculate the IC₅₀ value to quantify the inhibitory potency.
Mandatory Visualization
Caption: this compound's redox cycling mechanism leading to false positives in HTS assays.
Caption: A workflow for troubleshooting and triaging HTS hits for this compound interference.
Caption: Potential interference of this compound with the NF-κB signaling pathway via ROS generation.
References
- 1. Hydroxylated metabolites of the antimalarial drug primaquine. Oxidation and redox cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanisms of oxidation in the erythrocyte by metabolites of primaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antimalarial drug primaquine targets Fe-S cluster proteins and yeast respiratory growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.usp.br [repositorio.usp.br]
Reducing non-specific binding of Pamaquine in in vitro systems
Technical Support Center: Pamaquine In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) of this compound in in vitro systems.
Troubleshooting Guides
Issue: High Background Signal in a Cell-Based Assay
High background signal can be a significant issue when working with hydrophobic compounds like this compound, which has an XLogP3 value of 4.1, indicating its tendency to bind non-specifically to surfaces and macromolecules.[1][2]
Q1: My in vitro assay with this compound shows a high background signal, potentially due to non-specific binding. What are the initial steps to troubleshoot this?
A1: High background signal is a common problem that can obscure the specific effects of your compound. Here is a step-by-step approach to address this issue:
-
Optimize Washing Steps: Inadequate washing can leave unbound this compound in the assay system, contributing to a high background.[3][4][5]
-
Increase the number of wash cycles.
-
Increase the duration of each wash step.
-
Consider adding a non-ionic detergent, such as Tween-20, to the wash buffer at a low concentration (e.g., 0.05%).
-
-
Incorporate a Blocking Step: Blocking unoccupied sites on your assay plate or other surfaces can prevent this compound from binding non-specifically.
-
Use a protein-based blocking agent like Bovine Serum Albumin (BSA) or casein.
-
Incubate the assay plate with the blocking solution before adding this compound.
-
-
Review Reagent and Buffer Composition: The components of your assay buffer can influence non-specific interactions.
-
Ensure all reagents are fresh and properly prepared.
-
Contamination in buffers or reagents can also lead to high background.
-
Experimental Protocol: Optimizing Wash and Block Steps
This protocol provides a general framework for optimizing the washing and blocking steps in a typical 96-well plate-based assay.
-
Plate Preparation:
-
Coat plates with the target of interest (e.g., cells, proteins) as per your standard protocol.
-
-
Blocking (to be optimized):
-
Prepare blocking buffers with varying concentrations of BSA (e.g., 1%, 2%, 5% w/v) in your assay buffer.
-
After the initial coating, wash the wells once with the assay buffer.
-
Add 200 µL of the respective blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Washing (to be optimized):
-
Prepare a wash buffer (e.g., PBS or TBS) with and without 0.05% Tween-20.
-
After the blocking step, discard the blocking solution.
-
Wash the wells with 300 µL of wash buffer. Compare the effect of 3, 4, and 5 wash cycles. For each cycle, allow the wash buffer to sit for 30-60 seconds before aspiration.
-
-
This compound Incubation:
-
Add this compound at the desired concentrations to the washed and blocked wells.
-
Proceed with your standard assay protocol for incubation and detection.
-
-
Data Analysis:
-
Compare the signal from control wells (no this compound) across the different blocking and washing conditions. The condition with the lowest background signal and highest signal-to-noise ratio is optimal.
-
Issue: Inconsistent IC50 Values for this compound
Inconsistent IC50 values can arise from the variable non-specific binding of this compound to different assay components.
Q2: I am observing significant variability in the IC50 values of this compound across different experiments. Could non-specific binding be the cause, and how can I improve consistency?
A2: Yes, non-specific binding is a likely cause for inconsistent IC50 values. This compound binding to plasticware, tubing, and serum proteins can reduce its effective concentration, leading to shifts in the dose-response curve. Here are some strategies to improve consistency:
-
Use Low-Binding Plates: Consider using commercially available low-adsorption microplates, which are designed to reduce the binding of hydrophobic molecules.
-
Optimize Buffer Composition:
-
Add Detergents: Non-ionic detergents like Tween-20 can help keep hydrophobic compounds in solution and reduce their binding to surfaces. Typical concentrations range from 0.01% to 0.05%.
-
Adjust Salt Concentration: Increasing the salt concentration (e.g., with NaCl) can minimize ionic interactions that may contribute to non-specific binding.
-
Modify pH: Adjusting the pH of your buffer can alter the charge of this compound and the assay surfaces, potentially reducing electrostatic interactions.
-
-
Account for Serum Protein Binding: If your assay medium contains serum, this compound may bind to serum proteins like albumin, reducing its free concentration.
-
Consider reducing the serum percentage in your culture medium if possible.
-
Alternatively, perform experiments to quantify the extent of protein binding and adjust your nominal concentrations accordingly. The presence of lipids in the serum can also affect the activity of lipophilic drugs.
-
Data Presentation: Effect of Assay Conditions on this compound IC50
The following table illustrates hypothetical data demonstrating how different assay modifications can impact the apparent IC50 value and signal-to-noise ratio of this compound in a cell viability assay.
| Condition | Assay Plate Type | Buffer Additive | Apparent IC50 (µM) | Signal-to-Noise Ratio |
| 1 (Control) | Standard Polystyrene | None | 15.2 | 3.5 |
| 2 | Standard Polystyrene | 0.05% Tween-20 | 10.8 | 6.2 |
| 3 | Low-Adsorption | None | 11.5 | 5.8 |
| 4 | Low-Adsorption | 0.05% Tween-20 | 8.5 | 9.1 |
| 5 | Low-Adsorption | 0.05% Tween-20 + 1% BSA | 8.2 | 9.5 |
This is example data and actual results may vary.
Frequently Asked Questions (FAQs)
Q3: What are the key physicochemical properties of this compound that contribute to its non-specific binding?
A3: this compound is a hydrophobic molecule, which is a primary reason for its tendency to exhibit non-specific binding. Its chemical structure includes a quinoline ring system and a long aliphatic chain, both of which contribute to its lipophilic character. This hydrophobicity drives it to associate with non-polar surfaces like plasticware and the lipid bilayers of cells in a non-specific manner.
Q4: Can the presence of serum in my cell culture medium affect the perceived activity of this compound?
A4: Yes, the presence of serum can significantly impact the in vitro activity of this compound. Serum contains abundant proteins, such as albumin, to which hydrophobic drugs can bind. This binding effectively sequesters the drug, reducing the free concentration available to interact with its intended target. This can lead to an overestimation of the IC50 value. It is important to be consistent with the source and concentration of serum used in your assays.
Q5: Are there any alternatives to non-ionic detergents for reducing non-specific binding of this compound?
A5: While non-ionic detergents like Tween-20 are commonly used, other additives can also be effective.
-
Bovine Serum Albumin (BSA): BSA can act as a "blocking" agent by coating surfaces and can also bind to this compound in the solution, preventing it from sticking to the assay plates.
-
Casein: Similar to BSA, casein is a protein that can be used to block non-specific binding sites.
-
Amphiphilic Organic Solvents: In some cases, small amounts of organic solvents like methanol or acetonitrile in the assay buffer can help to reduce non-specific adsorption of hydrophobic drugs to plastic surfaces.
Visualizations
Caption: Troubleshooting workflow for reducing this compound's non-specific binding.
Caption: Factors contributing to and mitigating this compound's non-specific binding.
References
- 1. This compound, (R)- | C19H29N3O | CID 76961241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C19H29N3O | CID 10290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 5. arp1.com [arp1.com]
Pamaquine Synthesis and Purification: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Pamaquine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for this compound synthesis involves a two-step process. The first step is the conversion of 8-amino-6-methoxyquinoline to an 8-halogen-6-methoxyquinoline intermediate. This is followed by a coupling reaction, such as the Buchwald-Hartwig coupling, with 5-diethylamino-2-aminopentane to yield the final this compound product.[1] This approach is favored due to the availability of starting materials and relatively straightforward reaction conditions.[1]
Q2: What are the critical parameters to control during the synthesis of this compound?
A2: Several parameters are crucial for a successful synthesis. These include:
-
Reaction Temperature: Elevated temperatures can sometimes lead to the formation of side products or degradation of the final product.[2]
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction kinetics and yield.[2] For similar quinoline syntheses, ethanol has been shown to be effective.[3]
-
Catalyst Selection: In coupling reactions, the choice of catalyst and ligand is critical for achieving high yields and minimizing reaction times.
-
Stoichiometry of Reactants: The molar ratio of the reactants must be carefully controlled to ensure the reaction goes to completion and to minimize unreacted starting materials in the final product.
Q3: What are the typical impurities found in this compound synthesis?
A3: While specific impurity profiles for this compound are not extensively detailed in the provided results, impurities in the closely related drug, Primaquine, can offer insights. These can arise from the synthetic process or degradation and may include unreacted starting materials, reagents, or side-products from competing reactions. For other quinoline-based drugs, by-products such as amidoesters have been observed. It is also crucial to consider the potential for regioisomers when using unsymmetrical starting materials.
Q4: Which analytical techniques are recommended for purity assessment of this compound?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main compound from its impurities, making it ideal for determining percentage purity.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized this compound and to identify the mass of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and can also be used for quantitative purity analysis (qNMR).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Problem: Low Reaction Yield
| Possible Cause | Suggested Solution |
| Poor quality of starting materials | Verify the purity of your 8-amino-6-methoxyquinoline and 5-diethylamino-2-aminopentane using techniques like NMR or HPLC before starting the reaction. |
| Suboptimal reaction conditions | Perform small-scale screening to optimize reaction parameters such as solvent, temperature, and reaction time. For instance, a patent for this compound synthesis reported yields ranging from 31-57% under optimized conditions. |
| Inefficient catalyst system | If using a coupling reaction, screen different catalysts and ligands. Ensure the catalyst is not deactivated by impurities in the starting materials or solvent. |
| Side reactions consuming reactants | Lowering the reaction temperature or changing the solvent may help to minimize the formation of side products. Monitor the reaction by TLC or HPLC to identify the point at which side product formation becomes significant. |
Problem: Incomplete Reaction
| Possible Cause | Suggested Solution |
| Insufficient reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Continue the reaction until no further consumption of the limiting reagent is observed. Some related syntheses can require long reaction times, sometimes up to 48 hours. |
| Reagent degradation | Ensure that all reagents, especially the diazotization reagent if used, are fresh and have been stored correctly. |
| Incorrect stoichiometry | Re-evaluate the molar ratios of your reactants. A slight excess of one reactant may be necessary to drive the reaction to completion. |
| Reversible reaction or unfavorable equilibrium | Consider removing a byproduct to shift the equilibrium towards the product side. For example, if water is a byproduct, using a Dean-Stark apparatus or molecular sieves might be beneficial. |
Problem: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Product and impurities have similar polarity | If using column chromatography, try a different solvent system with varying polarities. Sometimes, a shallow gradient can improve separation. If separation is still challenging, consider derivatizing the product or impurities to alter their polarity, followed by deprotection after separation. HPLC may be required to separate isomers. |
| Product streaking on the silica gel column | This can be due to the basic nature of the amine groups in this compound. Pre-treat the silica gel with a small amount of a suitable base like triethylamine (Et₃N) mixed in the eluent. This will neutralize the acidic sites on the silica gel and prevent streaking. |
| Product oils out during crystallization | Try using a different crystallization solvent or a mixture of solvents. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. If the product remains an oil, it may be necessary to purify it as a salt (e.g., a phosphate or hydrochloride salt), which often have better crystalline properties. |
| Final product is an oil | Some sources describe the final this compound product as a red oily substance. If an oil is expected, focus on achieving high purity through chromatography and then removing all residual solvents under a high vacuum. |
Quantitative Data Summary
The following table summarizes quantitative data from a patented this compound synthesis method.
| Parameter | Value | Source |
| Yield | 5% - 57% | |
| Purity | 95% - 98% (post-chromatography) | |
| Product Form | Red oily substance |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis via Buchwald-Hartwig Coupling
This protocol is a generalized representation based on the described synthetic route. Researchers should optimize conditions for their specific setup.
-
Step 1: Halogenation of 8-amino-6-methoxyquinoline
-
In a reaction vessel, dissolve 8-amino-6-methoxyquinoline in a suitable solvent.
-
Add a diazotization reagent and a copper halide or cuprous halide.
-
Stir the reaction at the optimized temperature, monitoring by TLC until the starting material is consumed.
-
Upon completion, perform an aqueous workup and extract the 8-halogen-6-methoxyquinoline intermediate with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure. Purify the intermediate if necessary.
-
-
Step 2: Coupling Reaction
-
To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 8-halogen-6-methoxyquinoline intermediate, 5-diethylamino-2-aminopentane, a suitable palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the optimized temperature (e.g., 80-110 °C) and stir for the required time, monitoring by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite or diatomite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude oily product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, and a small percentage of triethylamine to prevent streaking).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound oil. A reported purity of 98% was achieved using this method.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
Caption: Key reaction parameters and their influence on synthesis outcomes.
References
Technical Support Center: Enhancing Pamaquine Selectivity
For: Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working to enhance the selectivity of the 8-aminoquinoline antimalarial drug, Pamaquine. Given that this compound has been largely superseded by the less toxic Primaquine, much of the recent relevant research has focused on Primaquine. The principles, mechanisms, and experimental approaches discussed herein are largely applicable to both compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other 8-aminoquinolines?
A1: The precise molecular mechanism is not fully understood, but it is widely accepted that this compound is a prodrug that requires metabolic activation.[1][2] Its active metabolites are believed to interfere with the parasite's mitochondrial electron transport chain, leading to the generation of reactive oxygen species (ROS).[1][3] This induces significant oxidative stress, which damages parasite DNA, proteins, and membranes, ultimately causing cell death.[1]
Q2: What causes the toxicity of this compound in human host cells?
A2: this compound's primary and most severe side effect is hemolytic anemia in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD). G6PD is crucial for producing NADPH, which protects red blood cells from oxidative damage. The ROS-generating metabolites of this compound overwhelm the deficient protective capacity of these cells, leading to their destruction. This lack of selectivity against G6PD-deficient host cells is the principal barrier to its safe use.
Q3: What are the main strategies to enhance the selectivity of this compound for parasite cells?
A3: There are three primary strategies:
-
Chemical Modification (Analog Synthesis): Synthesizing derivatives of this compound that are either more potently activated by parasite-specific enzymes or are inherently less toxic to human cells. This could involve altering the side chain to reduce the formation of toxic metabolites in humans.
-
Targeted Drug Delivery: Encapsulating this compound in a nanocarrier system (e.g., liposomes, polymeric nanoparticles) that is designed to specifically target infected red blood cells or liver cells, thereby minimizing exposure to healthy host cells.
-
Exploiting Metabolic Differences: Designing analogs that are preferentially metabolized into their active form by parasite enzymes (e.g., parasite-specific reductases) rather than human liver enzymes like CYP2D6, which is a key activator of Primaquine.
Q4: Is there a significant difference in metabolism between parasite and host cells that can be exploited?
A4: Yes. While the host liver (specifically the CYP2D6 enzyme) is a major site of activation for 8-aminoquinolines, parasites also possess metabolic pathways that can be targeted. For instance, some this compound-hybrid drugs have been shown to exert their effect by generating high levels of oxidative stress within the parasite itself. Developing compounds that are substrates for parasite-specific enzymes while being poor substrates for human CYPs is a key goal for improving selectivity.
Troubleshooting Guides
Problem 1: A new this compound analog shows high in vitro antiplasmodial activity but causes significant hemolysis in in vivo models.
| Possible Cause | Troubleshooting Step | Rationale |
| High Oxidative Potential | Perform an in vitro hemolysis assay using both normal and G6PD-deficient red blood cells. | This will confirm if the toxicity is G6PD-dependent, which is the classic mechanism for 8-aminoquinolines. A high degree of hemolysis in deficient cells indicates poor selectivity. |
| Off-Target Host Toxicity | Conduct a cytotoxicity screen against a panel of human cell lines (e.g., HepG2 liver cells, HEK293 kidney cells). | This helps determine if the compound has general cytotoxicity beyond red blood cells, suggesting other off-target effects. |
| Unfavorable Metabolite Profile | Perform a metabolic stability assay using human liver microsomes (HLM) and analyze the metabolites formed. | The analog may be rapidly converted into a stable, toxic metabolite by human enzymes. Identifying these metabolites can guide further chemical modification to block that metabolic pathway. |
Problem 2: A this compound derivative shows low potency against Plasmodium parasites in culture.
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Metabolic Activation | Co-incubate the compound with parasites in the presence of a human liver S9 fraction or microsomes that contain CYP enzymes. | If activity increases, it indicates the compound requires host-like metabolism for activation and is not being efficiently activated by the parasite alone. |
| Poor Cell Permeability | Perform a cellular uptake assay to measure the concentration of the compound within infected red blood cells. | The chemical modifications may have altered the physicochemical properties (e.g., lipophilicity, charge) of the drug, preventing it from efficiently crossing cell membranes to reach its target. |
| Target Pathway Alteration | Test the compound on multiple parasite strains, including those with known resistance markers to other antimalarials. | While less common for novel compounds, the parasite strain used might have a pre-existing alteration in the target pathway that confers reduced susceptibility. |
Quantitative Data Presentation
Meaningful selectivity is achieved when a compound is significantly more toxic to the parasite than to host cells. The Selectivity Index (SI) is a critical parameter, calculated as SI = IC₅₀ (Host Cells) / IC₅₀ (Parasite Cells) . A higher SI value indicates better selectivity.
Table 1: Illustrative Screening Cascade for a Novel this compound Analog
| Assay | Parameter | This compound (Reference) | Analog X | Desired Outcome |
| Antiplasmodial Activity | IC₅₀ vs. P. falciparum (nM) | 150 | 50 | Lower is better |
| Host Cell Cytotoxicity | IC₅₀ vs. HepG2 cells (nM) | 15,000 | 25,000 | Higher is better |
| Selectivity Index (SI) | SI (HepG2 / P. falciparum) | 100 | 500 | Higher is better |
| Hemolytic Toxicity | % Hemolysis at 1µM (G6PD-deficient RBCs) | 45% | 5% | Lower is better |
| Metabolic Stability | Half-life in HLM (min) | 25 | 90 | Longer may improve exposure |
Note: Data are illustrative and serve as a template for experimental evaluation.
Visualizations: Workflows and Pathways
Diagram 1: this compound Bioactivation and Selectivity Challenge
Caption: Bioactivation pathway of this compound highlighting the central challenge of selectivity.
Diagram 2: Experimental Workflow for Screening Selective Analogs
Caption: A tiered workflow for identifying this compound analogs with improved selectivity.
Experimental Protocols
Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This assay measures parasite DNA content as an indicator of parasite growth inhibition.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
Human red blood cells (RBCs)
-
96-well microplates
-
Test compounds (this compound analogs) and controls (e.g., Chloroquine)
-
SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, and SYBR Green I dye)
Methodology:
-
Plate Preparation: Prepare serial dilutions of test compounds in complete medium in a 96-well plate. Include drug-free wells (positive control for growth) and wells with uninfected RBCs (negative control).
-
Parasite Addition: Prepare a parasite suspension at 0.5-1% parasitemia and 2% hematocrit. Add this suspension to each well.
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: After incubation, lyse the cells by freezing the plate at -80°C. Thaw the plate and add SYBR Green I lysis buffer to each well. Incubate in the dark for 1-2 hours.
-
Measurement: Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting fluorescence intensity against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Hemolysis Assay (G6PD-Deficient Model)
This assay assesses the potential of a compound to cause hemolysis in G6PD-deficient red blood cells.
Materials:
-
Fresh human RBCs from a G6PD-deficient donor and a healthy donor (as control).
-
Phosphate-buffered saline (PBS).
-
Test compounds and controls (e.g., Phenylhydrazine as a positive control).
-
96-well microplates.
-
Distilled water (for 100% hemolysis control).
Methodology:
-
RBC Preparation: Wash RBCs from both donor types three times with PBS. Resuspend to a 2% hematocrit in PBS.
-
Incubation: Add the RBC suspensions to wells of a 96-well plate. Add serial dilutions of the test compounds. Include wells with RBCs only (negative control) and RBCs with distilled water (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C with gentle shaking.
-
Measurement: Centrifuge the plate to pellet intact RBCs. Carefully transfer the supernatant to a new plate. Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive control (100% hemolysis).
-
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Protocol 3: Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its metabolic clearance.
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
Phosphate buffer (pH 7.4).
-
NADPH regenerating system (or NADPH).
-
Test compounds and controls (e.g., Testosterone, a high-clearance compound).
-
Ice-cold acetonitrile or methanol (to stop the reaction).
Methodology:
-
Reaction Setup: In a 96-well plate, pre-warm a mixture of HLM (e.g., 0.5 mg/mL protein), phosphate buffer, and the test compound (e.g., 1 µM) at 37°C.
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693 / k) and the intrinsic clearance (Cl_int).
References
Technical Support Center: Improving the Translational Relevance of Pamaquine In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and troubleshooting in vitro studies of Pamaquine. The focus is on enhancing the translational relevance of experimental findings by addressing the critical roles of metabolic activation and host cell genetics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its in vitro studies challenging?
A1: this compound is an 8-aminoquinoline antimalarial drug, a predecessor to the more commonly studied Primaquine. A primary challenge in its in vitro study is that this compound is a prodrug; it requires metabolic activation by the host's liver enzymes to form the compounds that are active against malaria parasites and that are also responsible for its primary toxicity.[1][2][3] Standard in vitro cultures of malaria blood stages often lack this metabolic component, leading to a significant underestimation of the drug's efficacy and toxicity, and thus poor translational relevance.
Q2: What is the role of metabolic activation in this compound's function and toxicity?
A2: this compound itself has limited activity. Its therapeutic and toxic effects are mediated by its metabolites.[4][5] In the liver, the cytochrome P450 enzyme CYP2D6 metabolizes this compound into hydroxylated metabolites (e.g., 5-hydroxythis compound). These metabolites can then spontaneously oxidize into highly reactive quinoneimines. This process generates reactive oxygen species (ROS), such as hydrogen peroxide, which are believed to be responsible for both killing the parasite (therapeutic effect) and damaging red blood cells (hemolytic toxicity).
Q3: Why is the CYP2D6 enzyme critical for this compound studies?
A3: CYP2D6 is the principal enzyme responsible for the initial, essential activation step of this compound. The functionality of this enzyme varies significantly across the human population due to genetic polymorphisms. Individuals with poor or intermediate CYP2D6 function may not activate this compound effectively, leading to therapeutic failure. Therefore, translationally relevant in vitro systems must incorporate a functional CYP2D6 metabolic component to accurately predict in vivo outcomes.
Q4: What is the mechanism of this compound-induced hemolysis and its link to G6PD deficiency?
A4: The metabolites of this compound induce significant oxidative stress on red blood cells (RBCs). Healthy RBCs can typically neutralize this stress using NADPH, which is produced by the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD). However, in individuals with G6PD deficiency, NADPH production is impaired. The RBCs cannot cope with the high oxidative stress, leading to glutathione depletion, methemoglobin formation, and ultimately, severe hemolytic anemia. In vitro toxicity studies must therefore use RBCs with a known G6PD status to be clinically relevant.
Q5: What are the most appropriate in vitro models for studying this compound?
A5: To achieve translational relevance, models must account for metabolism and host cell type.
-
For Liver-Stage Efficacy: Use of primary human hepatocytes or advanced co-culture systems that support the complete development of Plasmodium falciparum liver stages is ideal. These cells must express functional CYP2D6.
-
For Hemolytic Toxicity: Assays should use human RBCs from both G6PD-normal and G6PD-deficient donors. To simulate the in vivo scenario, RBCs should be exposed to pre-formed this compound metabolites or incubated in a system containing a metabolic component (e.g., liver microsomes or CYP2D6).
-
For Blood-Stage Activity: Standard parasite cultures are insufficient. It is necessary to include a metabolic activation system, such as co-culturing with hepatocytes or adding recombinant CYP2D6 and necessary co-factors to the medium.
Troubleshooting Guide
Problem: this compound shows no activity against P. falciparum blood stages in my standard in vitro assay.
-
Likely Cause: Lack of metabolic activation. The parent this compound drug is largely inactive against blood-stage parasites.
-
Solution:
-
Incorporate a metabolic system. The most direct method is to synthesize and test the key hydroxylated metabolites directly.
-
Alternatively, add human liver microsomes or recombinant human CYP2D6 enzyme along with the necessary co-factor (NADPH) to your culture medium to generate the active metabolites in situ.
-
Consider using an advanced co-culture model that includes metabolically competent cells, such as primary hepatocytes.
-
Problem: My in vitro hemolysis results are highly variable and do not correlate with expected clinical outcomes.
-
Likely Cause 1: Inappropriate drug form. You may be using the parent this compound compound, which is not the primary hemolytic agent. The reactive metabolites are responsible for the damage.
-
Solution 1: Use synthesized 5-hydroxythis compound or a similar reactive metabolite in your assay. If this is not feasible, generate metabolites using liver microsomes and then transfer the supernatant to the red blood cell culture.
-
Likely Cause 2: Uncontrolled G6PD status of red blood cells. RBCs from different donors will have varying G6PD levels, leading to inconsistent results.
-
Solution 2: Source human RBCs from donors with confirmed G6PD-normal and G6PD-deficient status for direct comparison. Screen all donor blood for G6PD activity before use.
-
Likely Cause 3: Instability of this compound metabolites. The active quinone metabolites are highly reactive and may degrade quickly in the culture medium before they can interact with the RBCs.
-
Solution 3: Minimize the time between metabolite generation and their addition to the RBC culture. Run time-course experiments to determine the stability of the metabolites under your specific assay conditions.
Problem: this compound appears unstable in the culture medium during long-term liver-stage assays.
-
Likely Cause: The chemical stability of 8-aminoquinolines can be sensitive to the pH, composition, and storage conditions of the culture medium.
-
Solution:
-
Always prepare this compound solutions fresh before each experiment from a powdered source.
-
Verify the pH of your final culture medium after all supplements have been added.
-
Minimize exposure of stock solutions to light and elevated temperatures.
-
If instability is confirmed, consider a medium-replacement strategy during the assay to maintain a consistent drug concentration.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Primaquine, a close analogue of this compound, to provide a reference for expected in vitro activity.
Table 1: In Vitro Efficacy of Primaquine and its Metabolites Against Plasmodium Parasites
| Compound | Parasite Stage | In Vitro Model | Efficacy (ED50 / IC50) | Reference |
|---|---|---|---|---|
| Primaquine | P. berghei Liver Stage | Rat Hepatocytes | 3.7 - 3.9 µM | |
| 5-Hydroxyprimaquine | P. berghei Liver Stage | Rat Hepatocytes | ~0.2 µM | |
| Primaquine | P. falciparum Gametocytes | Standard Culture | ~20 µM |
| Hydroxylated Metabolites | P. falciparum Gametocytes | With CPR enzyme | ~1 µM | |
Note: Data for this compound is sparse; Primaquine is used as a well-documented analogue. Efficacy is highly dependent on the presence of a metabolic activation system.
Table 2: In Vitro Hemolytic Activity of Primaquine Metabolites
| Compound | Red Blood Cell Type | Assay Endpoint | Concentration | Reference |
|---|---|---|---|---|
| 5-Hydroxyprimaquine | Rat RBCs | 50% decrease in survival (TC50) | ~40 µM |
| 5-Hydroxyprimaquine | Glutathione-depleted Rat RBCs | 50% decrease in survival (TC50) | ~8 µM (5-fold increase) | |
Note: Glutathione-depleted RBCs are used as a model to mimic the oxidative vulnerability of G6PD-deficient cells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound metabolic activation pathway.
Caption: Experimental workflow for in vitro hemolysis assay.
References
- 1. Formation primaquine-5,6-orthoquinone, the putative active and toxic metabolite of primaquine via direct oxidation in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primaquine Therapy and G6PD and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Antimalarial activity of primaquine operates via a two-step biochemical relay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primaquine-induced hemolytic anemia: susceptibility of normal versus glutathione-depleted rat erythrocytes to 5-hydroxyprimaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pamaquine Versus Primaquine: A Comparative Guide on Efficacy Against P. vivax Hypnozoites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pamaquine and primaquine, two 8-aminoquinoline drugs historically and currently used for the radical cure of Plasmodium vivax malaria by targeting the dormant liver-stage hypnozoites. While both drugs share a common lineage, their clinical utility, efficacy, and safety profiles have led to the predominance of primaquine in modern medicine.
Executive Summary
This compound, the first synthetic 8-aminoquinoline, demonstrated the initial proof-of-concept for preventing P. vivax relapses but was found to be more toxic and less effective than its successor, primaquine.[1][2] Primaquine, synthesized in the 1940s, has since become the cornerstone of anti-relapse therapy for vivax malaria, with extensive clinical data supporting its efficacy.[3][4] This guide will delve into the available data for both compounds, offering a clear perspective on their relative performance.
Comparative Efficacy Data
Quantitative comparisons from head-to-head trials of this compound and primaquine are scarce in modern literature due to this compound's discontinuation from routine use. However, historical accounts and extensive data on primaquine allow for an informed assessment.
This compound Efficacy
This compound was the first drug to demonstrate the ability to prevent relapses of vivax malaria.[1] Historical studies from the mid-20th century established its activity against the exo-erythrocytic forms of the parasite. However, it was also associated with a higher incidence of adverse effects, including hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. The therapeutic window for this compound was narrow, with toxic doses being close to the effective doses for radical cure.
Primaquine Efficacy
The efficacy of primaquine in preventing P. vivax relapse is well-documented and is dependent on the total dose administered. The standard and most widely studied regimen is 15 mg daily for 14 days, though higher doses have shown greater efficacy in regions with more resilient parasite strains.
Table 1: Relapse Rates Following Various Primaquine Regimens in Clinical Trials
| Primaquine Regimen (Total Dose) | Number of Patients | Follow-up Duration | Relapse Rate (%) | Reference |
| No Primaquine | 201 | 180 days | 61.1 | |
| 15 mg/day for 5 days (~1.25 mg/kg) | 186 | 6 months | Significantly higher than 14-day regimen | |
| 15 mg/day for 14 days (3.5 mg/kg) | 398 | 180 days | 28.8 | |
| 30 mg/day for 14 days (7.0 mg/kg) | 96 | 180 days | 0 | |
| 30 mg/day for 7 days | 43 | 28 days | 29 | |
| 60 mg/day for 7 days | 42 | 28 days | 7 | |
| 15 mg/day for 14 days | 283 | 6 months | 8.8 | |
| 30 mg/day for 14 days | 261 | 6 months | 11.9 |
Experimental Protocols
Detailed experimental protocols for modern clinical trials of primaquine are well-established and follow standardized guidelines. In contrast, protocols for early this compound trials were less standardized.
Standard Protocol for a Primaquine Efficacy Trial
A typical modern clinical trial evaluating the efficacy of primaquine against P. vivax hypnozoites involves the following key steps:
-
Patient Recruitment: Enrollment of patients with confirmed P. vivax monoinfection.
-
Inclusion/Exclusion Criteria:
-
Inclusion: Age within a specified range, uncomplicated malaria, and informed consent.
-
Exclusion: Severe malaria, pregnancy, lactation, and G6PD deficiency (determined by quantitative testing).
-
-
Initial Treatment: Administration of a blood-stage schizontocidal agent (e.g., chloroquine or an artemisinin-based combination therapy) to clear the acute infection.
-
Randomization: Patients are randomly assigned to different treatment arms, which may include different primaquine regimens or a placebo/no treatment control group.
-
Drug Administration: Supervised administration of the assigned primaquine regimen to ensure adherence.
-
Follow-up: Long-term follow-up (typically 6-12 months) with regular clinical and parasitological assessments to detect recurrent infections.
-
Genotyping: Molecular analysis of recurrent parasites to distinguish between relapse, recrudescence (treatment failure of the blood-stage), and new infections.
-
Data Analysis: Statistical analysis of relapse rates between treatment groups to determine efficacy.
Mechanism of Action
The precise molecular mechanism of action for 8-aminoquinolines against hypnozoites is not fully elucidated, but it is understood to be distinct from their effects on blood-stage parasites.
This compound and Primaquine: A Common Pathway
Both this compound and primaquine are believed to act as prodrugs that are metabolized by the host's cytochrome P450 enzymes (specifically CYP2D6 for primaquine) into reactive metabolites. These metabolites are thought to generate reactive oxygen species (ROS) that induce oxidative stress within the parasite-infected hepatocytes, leading to the death of the hypnozoites. This proposed mechanism explains the hemolytic toxicity in G6PD-deficient individuals, who have a reduced capacity to handle oxidative stress in their red blood cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. primaquine-revisited-six-decades-after-its-discovery - Ask this paper | Bohrium [bohrium.com]
Comparative Toxicity of Pamaquine and Primaquine in G6PD Deficiency: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of drug toxicity is paramount. This guide provides an objective comparison of the hemolytic toxicity of two 8-aminoquinoline antimalarial drugs, pamaquine and primaquine, with a specific focus on individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.
This compound, the first synthetic 8-aminoquinoline, has largely been superseded by its analogue, primaquine, due to a more favorable safety profile.[1] Both compounds are effective against the latent liver stages of Plasmodium vivax and P. ovale, a crucial aspect for preventing malaria relapse. However, their clinical utility is hampered by the risk of inducing acute hemolytic anemia and methemoglobinemia in individuals with G6PD deficiency, an X-linked genetic disorder affecting hundreds of millions worldwide.[2][3]
This guide synthesizes available experimental data to provide a clear comparison of their toxicological profiles, details the experimental methodologies used to assess their hemolytic potential, and visualizes the underlying biochemical pathways and experimental workflows.
Quantitative Toxicity Comparison
Direct comparative human studies on the toxicity of this compound and primaquine in G6PD deficient individuals are limited, with much of the data on this compound being historical. However, available information from clinical observations and preclinical models consistently indicates that this compound is more toxic than primaquine.
| Parameter | This compound | Primaquine | References |
| Hemolytic Potential | Higher | Lower | [1][4] |
| Therapeutic Index | Lower | Higher | |
| Common Adverse Effects | Abdominal cramps, nausea, vomiting, cyanosis (due to methemoglobinemia), hemolytic anemia in G6PD deficient individuals. | Abdominal cramps, nausea (dose-limiting), mild anemia, methemoglobinemia. Dose-dependent hemolytic anemia in G6PD deficient individuals. | |
| Typical Adult Dose (for radical cure) | Historically ~30 mg daily | 15-30 mg daily for 14 days |
Table 1: General Comparison of this compound and Primaquine Toxicity
| Endpoint | This compound | Primaquine | Notes | References |
| Hemolytic Index (in G6PDd humanized mice) | 6.66 | 1.0 | A higher index indicates greater hemolytic potential relative to primaquine. | |
| Methemoglobinemia | Can induce significant methemoglobinemia. | Can cause mild to moderate elevations in methemoglobin. Severe cases are rare and usually associated with NADH methemoglobin reductase deficiency. | ||
| Dose-Dependent Hemolysis | Induces hemolysis at therapeutic doses in G6PD deficient individuals. | Hemolytic effects are dose-dependent and vary with the severity of G6PD deficiency. Low single doses (e.g., 0.25 mg/kg) for transmission blocking are associated with a much lower risk of clinically significant hemolysis. |
Table 2: Comparative Hematological Toxicity Data
Signaling Pathways and Experimental Workflows
To understand the mechanisms of toxicity and the methods used for their evaluation, the following diagrams illustrate the key pathways and experimental procedures.
Figure 1: Signaling pathway of 8-aminoquinoline-induced hemolysis in G6PD deficient red blood cells.
Figure 2: Experimental workflow for in vivo assessment of drug-induced hemolysis.
Figure 3: Experimental workflow for in vitro assessment of red blood cell lysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the toxicity of this compound and primaquine.
In Vivo Assessment of Hemolytic Toxicity in Humanized Mice
This model provides a valuable preclinical tool to assess the hemolytic potential of drugs in a system that closely mimics human G6PD deficiency.
-
Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human red blood cells (huRBCs) from G6PD deficient donors. This creates a "humanized" mouse model with a circulating population of susceptible erythrocytes.
-
Drug Administration: this compound or primaquine is administered to the mice, typically orally, at various doses. A vehicle control group receives the drug-free solution.
-
Blood Sampling: Blood samples are collected from the mice at multiple time points before and after drug administration (e.g., 0, 24, 48, 72 hours).
-
Hematological Analysis: The collected blood is analyzed for key hematological parameters, including:
-
Red blood cell (RBC) count
-
Hemoglobin concentration
-
Hematocrit
-
Reticulocyte count (to assess the bone marrow's compensatory response)
-
-
Biochemical Analysis: Plasma is analyzed for markers of hemolysis, such as:
-
Methemoglobin: To assess the extent of hemoglobin oxidation.
-
Bilirubin: An increase in unconjugated bilirubin indicates significant red blood cell breakdown.
-
Haptoglobin: A decrease in this protein, which binds free hemoglobin, is a sensitive marker of intravascular hemolysis.
-
-
Data Analysis: The changes in hematological and biochemical parameters in the drug-treated groups are compared to the vehicle control group to quantify the dose-dependent hemolytic toxicity of each compound.
In Vitro Red Blood Cell Lysis Assay
This assay provides a high-throughput method to screen compounds for their direct hemolytic activity on G6PD deficient red blood cells.
-
Preparation of Red Blood Cells: Whole blood is obtained from G6PD deficient individuals. The red blood cells (RBCs) are isolated by centrifugation and washed multiple times in an isotonic buffer solution (e.g., phosphate-buffered saline, PBS) to remove plasma and other blood components.
-
Incubation with Test Compounds: A suspension of the washed G6PD deficient RBCs is incubated with varying concentrations of this compound or primaquine in a buffered solution at 37°C for a defined period (e.g., 2-4 hours).
-
Positive Control: A sample of RBCs is treated with a known lytic agent (e.g., Triton X-100 or distilled water) to induce 100% hemolysis.
-
Negative Control: A sample of RBCs is incubated in the buffer solution without any test compound.
-
-
Separation of Intact and Lysed Cells: Following incubation, the samples are centrifuged to pellet the intact RBCs.
-
Measurement of Hemolysis: The supernatant, which contains hemoglobin released from the lysed RBCs, is carefully collected. The amount of hemoglobin in the supernatant is quantified by measuring its absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation of Percentage Hemolysis: The percentage of hemolysis for each drug concentration is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Conclusion
The available evidence strongly indicates that this compound exhibits greater hemolytic toxicity than primaquine in the context of G6PD deficiency. While both drugs carry a risk of inducing hemolytic anemia, the lower toxicity and higher therapeutic index of primaquine have established it as the preferred 8-aminoquinoline for the radical cure of relapsing malaria. The dose-dependent nature of primaquine's toxicity allows for risk mitigation strategies, such as screening for G6PD deficiency and utilizing lower-dose regimens for transmission blocking, which are not as well-established for the more toxic this compound.
For researchers and drug development professionals, the experimental models and protocols described herein provide a framework for the continued evaluation of novel antimalarial compounds. The development of safer alternatives to 8-aminoquinolines for G6PD deficient individuals remains a critical goal in the global effort to eliminate malaria. Future research should focus on compounds with a wider therapeutic window and a reduced potential for oxidative stress in red blood cells.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Modelling primaquine-induced haemolysis in G6PD deficiency | eLife [elifesciences.org]
- 3. Use of primaquine and glucose-6-phosphate dehydrogenase deficiency testing: Divergent policies and practices in malaria endemic countries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Revitalizing Chloroquine: A Comparative Analysis of Pamaquine's Synergistic Potential in Combating Resistant Malaria
For Immediate Release
In the ongoing battle against drug-resistant Plasmodium falciparum, the primary causative agent of severe malaria, researchers are revisiting older drug combinations to uncover novel synergistic interactions. This guide provides a comparative analysis of the potential synergistic effect between the 8-aminoquinoline pamaquine and the well-established antimalarial chloroquine, particularly against chloroquine-resistant (CQR) strains of P. falciparum. Due to a scarcity of recent research specifically on this compound, this analysis draws parallels from studies on the closely related and more widely used 8-aminoquinoline, primaquine, to infer the potential efficacy and mechanism of a this compound-chloroquine combination.
Overcoming Resistance: A Synergistic Approach
The widespread emergence of chloroquine-resistant P. falciparum has significantly hampered malaria control efforts globally.[1] Resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which actively effluxes chloroquine from its site of action within the parasite's digestive vacuole.[2][3] The strategy of combining chloroquine with a synergistic partner aims to restore its efficacy by overcoming this resistance mechanism.
While direct quantitative data on the synergistic effect of this compound with chloroquine against CQR P. falciparum is limited in contemporary literature, studies on the analogous compound, primaquine, have demonstrated a potent synergistic interaction. Research has shown that primaquine effectively reverses chloroquine resistance by inhibiting the PfCRT, thereby increasing the intracellular concentration of chloroquine to levels that are toxic to the parasite.[4] Given the structural and functional similarities between this compound and primaquine, a similar mechanism of action for this compound is hypothesized.
Quantitative Analysis of Synergy
To illustrate the potential synergistic effect, the following table summarizes hypothetical data based on findings from primaquine-chloroquine synergy studies. This data represents the expected reduction in the 50% inhibitory concentration (IC50) of chloroquine when used in combination with this compound against a chloroquine-resistant P. falciparum strain.
| Compound | IC50 (nM) - Alone | IC50 (nM) - In Combination with this compound (Fixed Concentration) | Fold-Change in Chloroquine IC50 |
| Chloroquine (against CQR strain) | 250 | 25 | 10-fold decrease |
| Chloroquine (against CQS strain) | 20 | 20 | No significant change |
| This compound (against CQR strain) | >1000 | - | - |
Note: This table is illustrative and based on data for primaquine. Actual values for this compound may vary and require experimental validation.
Proposed Mechanism of Synergistic Action
The primary mechanism underlying the hypothesized synergy between this compound and chloroquine in resistant P. falciparum is the inhibition of the mutated PfCRT protein. In chloroquine-resistant parasites, this transporter actively pumps chloroquine out of the digestive vacuole, preventing it from reaching the concentration needed to inhibit heme detoxification, which is fatal to the parasite. This compound, like its analogue primaquine, is believed to bind to and block the PfCRT, effectively trapping chloroquine inside the vacuole. This restoration of high intra-vacuolar chloroquine concentration allows it to exert its antimalarial effect.
Caption: Proposed mechanism of this compound-chloroquine synergy in resistant P. falciparum.
Experimental Protocols
The synergistic interaction between this compound and chloroquine can be quantitatively assessed using a standard in vitro drug sensitivity assay, such as the SYBR Green I-based fluorescence assay or the [³H]-hypoxanthine incorporation assay.
1. Parasite Culture:
-
Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum are cultured in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
The culture medium consists of RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II.
-
Parasite cultures are synchronized at the ring stage using 5% D-sorbitol treatment.
2. In Vitro Drug Synergy Assay (Fixed-Ratio Isobologram Method):
-
This compound and chloroquine are prepared in appropriate solvents and serially diluted.
-
The drugs are tested alone and in combination at fixed concentration ratios (e.g., 4:1, 3:2, 2:3, 1:4, 1:1).
-
Synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2% hematocrit) are added to 96-well plates containing the drug dilutions.
-
The plates are incubated for 72 hours under the standard culture conditions.
-
Parasite growth is determined by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA, or by measuring the incorporation of [³H]-hypoxanthine.
-
The 50% inhibitory concentrations (IC50) for each drug alone and in combination are calculated by non-linear regression analysis of the dose-response curves.
3. Data Analysis:
-
The nature of the drug interaction is determined by calculating the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
The Sum of the FICs (ΣFIC) is calculated: ΣFIC = FIC of Drug A + FIC of Drug B.
-
The interaction is classified as:
-
Synergistic: ΣFIC < 0.5
-
Additive: 0.5 ≤ ΣFIC ≤ 1.0
-
Indifferent: 1.0 < ΣFIC < 2.0
-
Antagonistic: ΣFIC ≥ 2.0
-
Caption: Experimental workflow for in vitro synergy testing of this compound and chloroquine.
Conclusion and Future Directions
The historical precedent of 8-aminoquinolines in malaria treatment and the compelling evidence of primaquine's ability to reverse chloroquine resistance provide a strong rationale for investigating this compound as a synergistic partner for chloroquine. While this compound was largely replaced by primaquine due to a less favorable toxicity profile, modern drug formulation and delivery strategies could potentially mitigate these concerns.[4]
Further in vitro and in vivo studies are imperative to validate the synergistic effect of this compound and chloroquine against contemporary chloroquine-resistant P. falciparum strains. Such research should focus on determining the precise fractional inhibitory concentrations, elucidating any potential antagonistic effects at different concentration ratios, and evaluating the toxicity of the combination. If confirmed to be safe and effective, the revival of a this compound-chloroquine combination could offer a cost-effective and readily deployable strategy to combat drug-resistant malaria.
References
- 1. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 2. Plasmodium falciparum chloroquine resistance transporter (PfCRT) isoforms PH1 and PH2 perturb vacuolar physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Pamaquine and Tafenoquine: A Comparative Mechanistic Analysis for Malaria Drug Development
A detailed guide for researchers comparing the mechanisms of action of the 8-aminoquinoline antimalarials, pamaquine and tafenoquine, with supporting data and experimental protocols.
This compound, an early synthetic antimalarial, and its modern analog, tafenoquine, are both 8-aminoquinoline drugs crucial for their activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, which are responsible for malaria relapse. While sharing a common chemical backbone, their distinct structural modifications lead to significant differences in their pharmacokinetic profiles and, to some extent, their molecular mechanisms of action. This guide provides a comparative analysis of their mechanisms, supported by available experimental data, to inform further research and drug development.
General Mechanism of 8-Aminoquinolines
The precise molecular mechanism of 8-aminoquinolines is not fully elucidated but is understood to proceed via a multi-step process. The parent compound is a prodrug that requires metabolic activation by host hepatic cytochrome P450 (CYP) enzymes, particularly CYP2D6 for primaquine, a close analog of this compound. This bioactivation generates unstable, redox-active metabolites. These metabolites are believed to interfere with the parasite's mitochondrial electron transport chain, leading to the generation of reactive oxygen species (ROS). The resulting oxidative stress is thought to cause damage to parasite macromolecules, including lipids, proteins, and nucleic acids, ultimately leading to parasite death.
Comparative Analysis of Mechanism
While both this compound and tafenoquine are believed to function through the generation of oxidative stress, key differences in their metabolic activation and subsequent effects are emerging from comparative studies, primarily between tafenoquine and the more extensively studied primaquine.
Metabolic Activation: The efficacy of primaquine is closely linked to its metabolism by the host's CYP2D6 enzyme to form reactive hydroxylated metabolites.[1][2] Genetic variations in the CYP2D6 gene that lead to poor metabolizer phenotypes can result in treatment failure.[3] In contrast, while tafenoquine also undergoes metabolism and CYP2D6 is involved, its clinical efficacy does not appear to be as critically dependent on the host's CYP2D6 metabolizer status.[3][4] This suggests a potential divergence in the bioactivation pathways or that the parent compound of tafenoquine possesses more intrinsic activity than that of older 8-aminoquinolines.
Action on the Parasite: The downstream effects of the activated metabolites are thought to be convergent, focusing on the disruption of the parasite's mitochondria. Both drugs are understood to induce mitochondrial dysfunction, though direct comparative studies quantifying this effect are limited. Tafenoquine has been shown to inhibit the mitochondrial respiratory chain at the level of complex III, leading to a decrease in oxygen consumption, depolarization of the mitochondrial membrane, and a drop in intracellular ATP. This is accompanied by an increase in ROS production and elevation of intracellular calcium levels. While this compound is presumed to act similarly, detailed mechanistic studies are less common for this older drug.
dot
Caption: Proposed mechanism of action for 8-aminoquinolines.
Quantitative Data Comparison
Direct comparative quantitative data for this compound and tafenoquine is scarce. The following tables summarize available data, primarily comparing tafenoquine with its more immediate predecessor, primaquine. This data provides insights into their relative potency and pharmacokinetic properties.
Table 1: In Vitro Activity against P. falciparum
| Compound | Strain/Isolate | IC50 (µM) | Reference |
| Tafenoquine | Gabonese isolates | 0.6 - 33.1 | |
| Tafenoquine | Senegalese isolates | 0.5 - 20.7 | |
| Tafenoquine | Djiboutian isolates | 0.9 - 9.7 | |
| Tafenoquine | Various clones | 0.059 - 1.47 | |
| Primaquine | Asexual forms | >10 | |
| Primaquine | Late gametocytes | 20.9 |
Table 2: Comparative Pharmacokinetics (Tafenoquine vs. Primaquine)
| Parameter | Tafenoquine | Primaquine | Reference |
| Elimination Half-life | ~15 days | ~6 hours | |
| Metabolism | Not extensively metabolized | Rapidly metabolized | |
| Dosing Regimen (Radical Cure) | Single dose (300 mg) | Daily for 14 days (15-30 mg) | |
| CYP2D6 Dependency for Efficacy | Lower | Higher |
Table 3: Clinical Efficacy for P. vivax Relapse Prevention
| Treatment Group | Recurrence-Free at 6 Months | Reference |
| Tafenoquine (300 mg single dose) + Chloroquine | 67.0% | |
| Primaquine (15 mg for 14 days) + Chloroquine | 72.8% |
Note: The clinical trial did not show noninferiority of tafenoquine to primaquine under the specified margin.
Experimental Protocols
Below are detailed methodologies for key experiments used to investigate the mechanisms of action of antimalarial drugs like this compound and tafenoquine.
Assay for Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol assesses mitochondrial health by measuring its membrane potential. In healthy mitochondria, the JC-1 dye forms aggregates that fluoresce red, while in damaged mitochondria with low potential, it remains as monomers that fluoresce green.
Materials:
-
Plasmodium falciparum culture (synchronized trophozoite stage)
-
JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Complete parasite culture medium
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound, Tafenoquine) dissolved in DMSO
-
Positive control (e.g., CCCP, a mitochondrial uncoupler)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed synchronized trophozoite-stage parasites into a 96-well plate at a suitable parasitemia and hematocrit.
-
Add serial dilutions of the test compounds (this compound, tafenoquine) and controls to the wells. Include a vehicle-only (DMSO) control.
-
Incubate the plate under standard parasite culture conditions for the desired time (e.g., 6, 24, or 48 hours).
-
After incubation, gently wash the cells with pre-warmed PBS.
-
Add JC-1 staining solution (typically 1-10 µM in culture medium) to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells with pre-warmed PBS to remove excess dye.
-
Resuspend the cells in PBS or culture medium.
-
Measure the fluorescence intensity using a plate reader. Read green fluorescence at Ex/Em ~485/535 nm and red fluorescence at Ex/Em ~550/600 nm.
-
The ratio of red to green fluorescence is calculated as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the generation of ROS within the parasite using a cell-permeable probe like H2DCFDA, which becomes fluorescent upon oxidation.
Materials:
-
Plasmodium falciparum culture
-
H2DCFDA (2′,7′-dichlorodihydrofluorescein diacetate) probe
-
Complete parasite culture medium
-
PBS
-
Test compounds (this compound, Tafenoquine) dissolved in DMSO
-
Positive control (e.g., Tert-Butyl hydroperoxide)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Plate synchronized parasites as described in the previous protocol.
-
Treat the cells with test compounds and controls for the desired duration.
-
Wash the cells with PBS.
-
Load the cells with H2DCFDA (typically 5-10 µM in PBS or medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the extracellular probe.
-
Add PBS or culture medium to the wells.
-
Immediately measure the fluorescence intensity using a plate reader at Ex/Em ~495/529 nm.
-
An increase in fluorescence intensity relative to the untreated control indicates an increase in intracellular ROS levels.
dot
Caption: Workflow for mechanistic assays.
Conclusion
This compound and tafenoquine, while both members of the 8-aminoquinoline class, exhibit important differences that are relevant for their clinical use and for future drug design. The primary distinction in their mechanism appears to lie in the bioactivation step, with tafenoquine's efficacy being less dependent on the host's CYP2D6 metabolizer status than primaquine, the benchmark for this compound. This may contribute to a more predictable clinical response for tafenoquine. Both drugs ultimately lead to mitochondrial dysfunction and oxidative stress in the parasite. Tafenoquine's significantly longer half-life offers a major advantage in treatment adherence, a critical factor in preventing malaria relapse. Further head-to-head experimental studies are warranted to fully dissect the quantitative differences in their downstream effects on the parasite's mitochondria and ROS production, which could guide the development of next-generation 8-aminoquinolines with improved efficacy and safety profiles.
References
- 1. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective metabolism of primaquine by human CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Global perspectives on CYP2D6 associations with primaquine metabolism and Plasmodium vivax radical cure [frontiersin.org]
- 4. Tafenoquine and its potential in the treatment and relapse prevention of Plasmodium vivax malaria: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Pamaquine and Primaquine gametocytocidal activity
A Comprehensive Guide for Researchers and Drug Development Professionals
The 8-aminoquinoline compounds, pamaquine and its successor primaquine, have long been recognized for their unique ability to target the sexual stages (gametocytes) of Plasmodium parasites, the forms responsible for transmission from human to mosquito. This guide provides a detailed head-to-head comparison of their gametocytocidal activity, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
While both drugs share a common mechanistic backbone, their clinical utility and the volume of supporting scientific evidence diverge significantly. Primaquine has been the subject of extensive modern clinical investigation, establishing a clear dose-response relationship for its gametocytocidal effects. In contrast, this compound, an earlier discovery, was largely superseded by primaquine due to a less favorable efficacy and safety profile.[1] Consequently, quantitative clinical data on its gametocytocidal activity is sparse and largely historical.
This guide presents a comprehensive overview of the available data for both compounds, with a necessary emphasis on the more robust dataset for primaquine.
Quantitative Comparison of Gametocytocidal Efficacy
Due to the historical nature of this compound's use, direct, side-by-side clinical trial data comparing its gametocytocidal efficacy with primaquine using modern methodologies is unavailable. The following tables summarize key findings from clinical studies on primaquine, providing a benchmark for its transmission-blocking potential.
Table 1: Primaquine Gametocyte Clearance in Combination with Artemisinin-Based Combination Therapies (ACTs)
| Drug Regimen | Primaquine Dose | Day 7 Gametocyte Prevalence | Study Population | Method of Detection | Reference |
| Dihydroartemisinin-piperaquine (DHAP) alone | N/A | 37.0% | Asymptomatic, malaria-infected individuals | QT-NASBA | [2] |
| DHAP + Primaquine | 0.20 mg/kg | 19.0% | Asymptomatic, malaria-infected individuals | QT-NASBA | [2] |
| DHAP + Primaquine | 0.40 mg/kg | 17.2% | Asymptomatic, malaria-infected individuals | QT-NASBA | [2] |
| DHAP + Primaquine | 0.75 mg/kg | 10.6% | Asymptomatic, malaria-infected individuals | QT-NASBA | [2] |
| Dihydroartemisinin-piperaquine (DHP) + Primaquine | 0.75 mg/kg | Faster gametocyte clearance (HR=2.42) vs. DHP alone | Patients with uncomplicated falciparum malaria | Microscopy | |
| Artemether-lumefantrine (AL) + Primaquine | 0.25 mg/kg | Similar clearance to 0.40 mg/kg dose | Children with asymptomatic falciparum infection | QT-NASBA | |
| AL + Primaquine | 0.40 mg/kg | Similar clearance to 0.25 mg/kg dose | Children with asymptomatic falciparum infection | QT-NASBA |
HR: Hazard Ratio
Table 2: this compound (as Plasmochin) - Historical Qualitative Observations on Gametocytocidal Activity
Historical studies on this compound, often under its earlier name "plasmochin," indicated its ability to interfere with malaria transmission. A key finding was that even when gametocytes were still visible in the blood of treated individuals, they were rendered non-infectious to mosquitoes.
| Observation | Dosage | Study Context | Reference |
| Gametocytes, although not apparently destroyed, were incapable of development into oocysts in mosquitoes. | Small doses (specifics often not detailed in modern terms) | Mosquito feeding experiments on malaria patients | |
| Male gametocytes were observed to be more sensitive to plasmochin than female gametocytes. | Not specified | Observations from artificial infection studies |
Experimental Protocols
The assessment of gametocytocidal activity relies on specialized laboratory and clinical methodologies. Below are detailed protocols for key experiments cited in the evaluation of these drugs.
Quantitative Nucleic Acid Sequence-Based Amplification (QT-NASBA) for Gametocyte Detection
This molecular assay is highly sensitive for detecting and quantifying gametocytes, even at sub-microscopic levels.
-
Sample Collection and Preparation:
-
Collect whole blood samples from study participants.
-
For field studies, blood can be stored under conditions that preserve RNA integrity.
-
Extract total nucleic acids from the blood samples.
-
-
QT-NASBA Reaction:
-
The assay targets specific mRNA transcripts expressed by gametocytes, such as pfs25, which is specific to mature P. falciparum gametocytes.
-
The reaction involves the isothermal amplification of the target RNA sequence.
-
Incorporate molecular beacons or other fluorescent probes to allow for real-time detection and quantification of the amplification product.
-
-
Data Analysis:
-
Quantify gametocyte density by comparing the amplification signal to a standard curve of known gametocyte concentrations.
-
Results are typically expressed as gametocytes per microliter of blood.
-
Membrane Feeding Assay for Transmission-Blocking Activity
This assay directly assesses the ability of a drug to prevent the transmission of malaria parasites from human blood to mosquitoes.
-
Gametocyte Culture (for in vitro studies) or Patient Blood Collection:
-
In vitro: Culture P. falciparum to the mature gametocyte stage.
-
Ex vivo: Collect venous blood from a malaria-infected individual.
-
-
Drug Exposure:
-
For in vitro assays, add the test compound (e.g., primaquine) to the gametocyte culture at various concentrations.
-
For ex vivo assays, blood is taken from patients who have been treated with the drug.
-
-
Membrane Feeding:
-
Place the gametocyte-containing blood in a membrane feeder, which is a reservoir covered by a membrane (e.g., Parafilm® or natural sausage casing) that mimics skin.
-
The feeder is heated to 37°C to attract mosquitoes.
-
Allow a cage of laboratory-reared, female Anopheles mosquitoes to feed on the blood through the membrane.
-
-
Mosquito Dissection and Oocyst Counting:
-
After 7-10 days, dissect the midguts of the fed mosquitoes.
-
Stain the midguts (e.g., with mercurochrome) and examine them under a microscope to count the number of oocysts (the developmental stage of the parasite in the mosquito).
-
-
Data Analysis:
-
The primary endpoints are the proportion of infected mosquitoes (infection prevalence) and the number of oocysts per infected mosquito (infection intensity).
-
A significant reduction in these parameters in the drug-treated group compared to the control group indicates transmission-blocking activity.
-
Mechanism of Action and Signaling Pathways
This compound and primaquine, as 8-aminoquinolines, are believed to share a similar mechanism of gametocytocidal action, which is distinct from many other antimalarials that target the asexual blood stages. Their activity is dependent on host metabolism to generate reactive intermediates that induce oxidative stress within the parasite.
Diagram: Proposed Mechanism of Action of 8-Aminoquinolines
References
Pamaquine's Efficacy in Chloroquine-Resistant P. vivax: A Comparative Guide to Historical and Current Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pamaquine and current alternative treatments for chloroquine-resistant Plasmodium vivax malaria. Due to its status as a historical antimalarial largely superseded by less toxic and more effective alternatives, recent quantitative data on this compound's efficacy against resistant strains are unavailable. This document, therefore, presents a juxtaposition of historical context for this compound with current experimental data for recommended therapies.
Executive Summary
This compound, an 8-aminoquinoline developed in the 1920s, was one of the first synthetic antimalarials and showed activity against both the blood and liver stages (hypnozoites) of P. vivax. However, its clinical use was hampered by significant toxicity, particularly hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. The development of primaquine, a related compound with a better safety profile, led to the decline in this compound's use.
Current treatment for chloroquine-resistant P. vivax relies on a number of alternative blood-stage schizonticides, often used in combination with primaquine or tafenoquine for radical cure (elimination of hypnozoites to prevent relapse). This guide will focus on the comparative efficacy of these modern treatments, for which robust clinical data are available.
Comparative Efficacy of Treatments for Chloroquine-Resistant P. vivax
The following table summarizes the efficacy of various treatments for chloroquine-resistant P. vivax. It is important to note that the study designs, follow-up durations, and endpoints often vary, making direct comparisons challenging. This compound is included for historical context, though direct comparative data against modern therapies for chloroquine-resistant strains are not available.
| Treatment Regimen | Efficacy Endpoint | Efficacy Rate | Study Population/Location | Citation |
| This compound | Prevention of relapse | Historically shown to be possible | Historical trials (1929) | [1] |
| Blood-stage clearance | Effective against erythrocytic stages of all human malarias | General historical knowledge | [1] | |
| Mefloquine | 28-day curative efficacy | 99.6% | Papua, Indonesia | [2][3] |
| Dihydroartemisinin-piperaquine (DHA-PPQ) | Day 28 cure rate | 100% | Afghanistan | [4] |
| Day 56 recurrence rate | 2.8% | Afghanistan | ||
| Adequate clinical and parasitological response (ACPR) at Day 42 | 66% | Vietnam | ||
| Artesunate-Amodiaquine (AS-AQ) | Adjusted-ACPR at Day 28 | 100% | Brazilian Amazon | |
| Adjusted-ACPR at Day 42 | 97.4% | Brazilian Amazon | ||
| Atovaquone-Proguanil | Protective efficacy (prophylaxis) | 84% against P. vivax | Papua, Indonesia | |
| Cure rate (treatment, often followed by primaquine) | >95% | Southeast Asia | ||
| Quinine + Doxycycline | Cure rate (S) | Modestly effective | Irian Jaya, Indonesia | |
| Chloroquine + Primaquine | 28-day therapeutic failure | 5% | Irian Jaya, Indonesia | |
| 28-day cure rate | 99.5% | Thailand-Myanmar border |
Experimental Protocols
Detailed methodologies for key cited experiments are provided below.
Mefloquine for Chloroquine-Resistant P. vivax
-
Study Design: A randomized, open-label, comparative trial.
-
Participants: Adults and children with microscopically confirmed P. vivax malaria.
-
Treatment Arms:
-
Mefloquine: Administered as a single dose.
-
Chloroquine: Standard dose for comparison.
-
-
Follow-up: Patients were monitored for 28 days for clinical and parasitological outcomes.
-
Efficacy Endpoint: Cumulative 28-day curative efficacy, defined as the absence of recurrent parasitemia.
Dihydroartemisinin-piperaquine (DHA-PPQ) for Chloroquine-Resistant P. vivax
-
Study Design: An open-label, randomized, non-inferiority trial.
-
Participants: Patients aged three months and older with slide-confirmed P. vivax mono-infection.
-
Treatment Arms:
-
DHA-PPQ: Administered daily for three days.
-
Chloroquine: Standard dose for comparison.
-
-
Follow-up: Daily during the acute phase (days 0-3) and then weekly until day 56.
-
Primary Endpoint: Overall cumulative parasitological failure rate at day 56.
Artesunate-Amodiaquine (AS-AQ) for Chloroquine-Resistant P. vivax
-
Study Design: An open-label randomized, controlled trial.
-
Participants: Patients with uncomplicated P. vivax infection.
-
Treatment Arms:
-
AS-AQ: Fixed-dose combination administered for 3 days under supervision.
-
Chloroquine: Standard dose for comparison.
-
-
Follow-up: Patients were followed for 42 days.
-
Primary Endpoint: Adequate clinical and parasitological response (ACPR) rates at day 28.
Visualizations
The following diagrams illustrate the typical experimental workflows for evaluating the efficacy of different antimalarial treatments for uncomplicated P. vivax malaria.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Mefloquine is highly efficacious against chloroquine-resistant Plasmodium vivax malaria and Plasmodium falciparum malaria in Papua, Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroartemisinin-piperaquine versus chloroquine to treat vivax malaria in Afghanistan: an open randomized, non-inferiority, trial | PVIVAX [vivaxmalaria.org]
Pamaquine's Efficacy in Combination with Artemisinin-Based Therapies: A Comparative Guide
An objective analysis of the available evidence on the use of 8-aminoquinolines in conjunction with artemisinin-based combination therapies (ACTs) for malaria treatment. This guide provides a comparative overview of pamaquine and its successor, primaquine, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
While the combination of this compound with artemisinin-based therapies is not a subject of current clinical investigation due to this compound's replacement by the safer and more effective primaquine, this guide offers a comparative analysis based on historical data for this compound and extensive clinical trial data for primaquine in combination with ACTs. This comparison elucidates the rationale behind the shift in standard-of-care and provides a comprehensive overview of the current landscape of 8-aminoquinoline use in malaria treatment.
Executive Summary
This compound, an early 8-aminoquinoline, demonstrated activity against the exoerythrocytic (liver) stages of Plasmodium vivax but was associated with significant toxicity, particularly hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency[1]. Subsequently, primaquine was developed and shown to be better tolerated and more efficacious, leading to its widespread adoption as the standard of care for the radical cure of P. vivax and P. ovale malaria[1].
The advent of artemisinin-based combination therapies (ACTs) revolutionized the treatment of uncomplicated falciparum malaria[2]. The addition of primaquine to ACTs has been shown to be effective in blocking the transmission of P. falciparum and in providing a radical cure for P. vivax[3][4]. Due to its unfavorable toxicity profile, this compound has not been evaluated in combination with modern ACTs. This guide, therefore, compares the well-documented efficacy of primaquine-ACT combinations with the historical performance of this compound.
Comparative Efficacy and Safety
The following tables summarize the quantitative data from clinical studies on primaquine in combination with various artemisinin-based therapies. No comparable data for this compound-ACT combinations are available in modern medical literature.
Table 1: Efficacy of Primaquine in Combination with Artemether-Lumefantrine (AL)
| Primary Outcome | Primaquine Dose | Patient Population | Efficacy | Reference |
| Reduction of Gametocyte Carriage (Day 7) | 0.25 mg/kg single dose | P. falciparum | Odds Ratio: 0.22 (95% CI, 0.17-0.28) for gametocyte carriage in patients with gametocytemia at baseline. The rate of decline in gametocyte carriage was faster with AL. | --INVALID-LINK-- |
| Prevention of P. vivax Recurrence | Not specified | P. vivax | Combining primaquine with AL led to an 80% reduction in the risk of recurrence by day 42. | --INVALID-LINK-- |
Table 2: Efficacy of Primaquine in Combination with Dihydroartemisinin-Piperaquine (DP)
| Primary Outcome | Primaquine Dose | Patient Population | Efficacy | Reference |
| Reduction of Gametocyte Carriage (Day 7) | 0.25 mg/kg single dose | P. falciparum | Odds Ratio: 0.22 (95% CI, 0.17-0.28). Gametocyte persistence was higher when combined with DP compared to AL. | --INVALID-LINK-- |
| Prevention of P. vivax Recurrence | Not specified | P. vivax | Combining primaquine with DP led to over a 90% reduction in the risk of recurrence by day 63. | --INVALID-LINK-- |
| Reduction of Gametocyte Carriage | 0.25 mg/kg single dose | P. falciparum | DP combined with a single low dose of primaquine reduced gametocyte carriage 3-fold compared to DP alone. | --INVALID-LINK-- |
Table 3: Efficacy of Primaquine in Combination with Artesunate-Amodiaquine (AS-AQ)
| Primary Outcome | Primaquine Dose | Patient Population | Efficacy | Reference |
| Gametocyte Carriage Reduction | 0.75 mg/kg single dose | P. falciparum | The addition of a single dose of primaquine substantially reduced P. falciparum gametocyte carriage, with a rate ratio of 11.9 (95% CI 7.4-20.5). | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the cited key experiments are provided below.
Protocol 1: Assessment of Gametocytocidal and Transmission-Blocking Efficacy of Single-Dose Primaquine with ACTs
-
Study Design: An individual patient meta-analysis of randomized controlled trials.
-
Patient Population: Patients with uncomplicated P. falciparum malaria.
-
Intervention: Administration of a single low-dose (0.25 mg/kg) of primaquine in combination with an ACT (Artemether-Lumefantrine or Dihydroartemisinin-Piperaquine).
-
Primary Outcome Measures:
-
PCR-determined gametocyte carriage on days 7 and 14.
-
Infectivity to mosquitoes, assessed by membrane feeding assays.
-
-
Methodology:
-
Patients with confirmed P. falciparum infection were randomized to receive an ACT with or without a single dose of primaquine.
-
Blood samples were collected at baseline and on specified follow-up days for the detection and quantification of gametocytes by microscopy and PCR.
-
For infectivity assessment, patient blood was fed to laboratory-reared Anopheles mosquitoes through a membrane feeding apparatus.
-
Mosquito midguts were dissected after a set period to determine the presence and number of oocysts.
-
-
Data Analysis: Statistical analysis was performed to compare gametocyte prevalence and infectivity between the treatment arms.
Protocol 2: Open-Label Randomized Trial of Five Artemisinin Combination Regimens with or without Primaquine
-
Study Design: A multicenter, open-label, randomized controlled trial.
-
Patient Population: Adults and children with acute uncomplicated P. falciparum or mixed malaria infection.
-
Interventions:
-
Artesunate-mefloquine
-
Artesunate-amodiaquine
-
Dihydroartemisinin-piperaquine
-
Artemether-lumefantrine
-
Loose artesunate-mefloquine
-
-
Co-intervention: Patients in each ACT group were further randomized to receive either a single dose of primaquine (0.75 mg base/kg) or no primaquine.
-
Primary Outcome: 63-day recrudescence rate.
-
Secondary Outcomes: Gametocyte carriage.
-
Methodology:
-
Eligible patients were randomly assigned to one of the five ACT regimens and to either receive primaquine or not.
-
Patients were followed up for 63 days with clinical and parasitological assessments.
-
Blood smears were examined for asexual parasites and gametocytes at specified intervals.
-
-
Data Analysis: Treatment groups were compared using analysis of variance and multiple logistic regression.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action for artemisinin and primaquine.
Caption: Mechanism of Action of Artemisinin.
Caption: Mechanism of Action of Primaquine.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of an antimalarial drug combination.
Caption: Clinical Trial Workflow.
Conclusion
The available evidence strongly supports the use of primaquine in combination with artemisinin-based therapies for the radical cure of P. vivax malaria and for reducing the transmission of P. falciparum. Due to its superior safety and efficacy profile, primaquine has replaced this compound as the 8-aminoquinoline of choice. While no modern clinical trials have evaluated this compound in combination with ACTs, historical data on its toxicity underscores the importance of the transition to primaquine. Future research should continue to optimize primaquine dosing regimens with different ACT partners to maximize efficacy and minimize the risk of adverse events, particularly in vulnerable populations such as those with G6PD deficiency.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. malariaconsortium.org [malariaconsortium.org]
- 3. Effectiveness of five artemisinin combination regimens with or without primaquine in uncomplicated falciparum malaria: an open-label randomised trial | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]
- 4. New research supports co-administration of primaquine with artemisinin-based combination therapies for P. vivax malaria | Infectious Diseases Data Observatory [iddo.org]
Comparative Metabolic Stability of Pamaquine and Its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical step in the preclinical development process. This guide provides a comparative analysis of the metabolic stability of the antimalarial drug pamaquine and its key analogues, primaquine and tafenoquine. The information presented herein is supported by experimental data from in vitro studies to aid in the rational design and selection of more stable and effective 8-aminoquinoline antimalarials.
The 8-aminoquinoline class of drugs, including this compound and its analogues, plays a crucial role in the treatment of malaria, particularly in eradicating the dormant liver stages of Plasmodium vivax and P. ovale. However, their clinical use can be complicated by metabolic instability, which influences their pharmacokinetic profiles, efficacy, and potential for toxicity. This guide focuses on the comparative metabolic stability of this compound, its close analogue primaquine, and the newer generation analogue tafenoquine, based on data from in vitro studies using liver microsomes and hepatocytes.
Quantitative Comparison of Metabolic Stability
The metabolic stability of a compound is often assessed by its in vitro half-life (t½) and intrinsic clearance (CLint) in liver microsomes or hepatocytes. A shorter half-life and higher intrinsic clearance indicate lower metabolic stability. The following table summarizes available quantitative data for this compound analogues. It is important to note that direct comparative studies for this compound itself are limited in the public domain, with much of the research focus having shifted to its successor, primaquine, and newer analogues.
| Compound | Experimental System | In Vitro Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Primaquine | Human Liver Microsomes | - | ~7 | [1] |
| (+)-Primaquine | Rat Liver Microsomes | - | Lower than (-)-Primaquine | [2] |
| (-)-Primaquine | Rat Liver Microsomes | - | Higher than (+)-Primaquine | [2] |
| Tafenoquine | Human Liver Microsomes | > 60 | < 7 | [1] |
| RC-12 (non-8-aminoquinoline) | Human Liver Microsomes | > 60 (<10% degradation in 60 min) | Not reported | [3] |
From the available data, tafenoquine demonstrates significantly higher metabolic stability in human liver microsomes compared to primaquine. This is consistent with its much longer in vivo half-life of approximately 14 days, compared to primaquine's 6 hours. The high stability of tafenoquine is a key attribute that allows for single-dose regimens. For primaquine, stereochemistry influences its metabolism, with the (-)-enantiomer showing lower metabolic stability in rat liver microsomes. While quantitative data for this compound is scarce, its historical replacement by primaquine suggests it may have a less favorable metabolic and toxicity profile.
Metabolic Pathways of this compound and its Analogues
The metabolism of 8-aminoquinolines is complex and primarily occurs in the liver. The two main enzymatic pathways involved are cytochrome P450 (CYP) enzymes, particularly CYP2D6, and monoamine oxidases (MAOs).
Metabolic activation pathways of this compound and Primaquine.
Metabolism via CYP2D6 leads to the formation of hydroxylated metabolites, which are considered the active moieties responsible for the antimalarial efficacy. These hydroxylated intermediates can be further oxidized to reactive quinone-imine species, which are implicated in both the therapeutic effect and the hemolytic toxicity observed in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. The MAO pathway, on the other hand, leads to the formation of carboxyprimaquine, which is the major, but inactive, plasma metabolite of primaquine.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
The following is a generalized protocol for determining the metabolic stability of a test compound using human liver microsomes. This protocol is based on methodologies described in the scientific literature.
1. Materials and Reagents:
-
Test compound and positive control compounds (e.g., a compound with known high and low clearance).
-
Pooled human liver microsomes (HLMs).
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile or methanol (for reaction termination).
-
Internal standard for analytical quantification.
-
96-well plates, incubator, centrifuge, and LC-MS/MS system.
2. Experimental Procedure:
References
In Vitro Activity of Pamaquine and its Enantiomers: A Comparative Analysis
A comprehensive review of existing literature reveals a notable gap in the direct in vitro comparison of the antiplasmodial and cytotoxic activities of pamaquine's individual enantiomers. While this compound is a historically significant 8-aminoquinoline antimalarial drug, research has largely focused on its successor, primaquine.[1] this compound is recognized as being more toxic and less effective than primaquine, which has led to its discontinuation in routine clinical use.[1]
This guide, therefore, provides a comparative overview based on available data for the closely related and extensively studied primaquine, to offer insights into the potential stereoselective activity of 8-aminoquinoline enantiomers. This information is supplemented with general methodologies for in vitro antimalarial drug testing that would be applicable to future studies on this compound enantiomers.
Comparative Data: Insights from Primaquine Enantiomers
While specific data for this compound is unavailable, studies on primaquine's enantiomers have demonstrated significant differences in their metabolic profiles, which can influence their efficacy and toxicity.[2][3][4] The metabolism of primaquine is stereoselective, with the (+)- and (-)-enantiomers showing different metabolic pathways and rates. For instance, the (-)-enantiomer of primaquine has been reported to be at least twice as toxic as the (+)-enantiomer in some studies.
These findings underscore the importance of evaluating individual enantiomers, as the racemic mixture may not represent the optimal therapeutic agent.
Experimental Protocols
To facilitate future research on this compound enantiomers, this section outlines standardized protocols for key in vitro assays used to evaluate antimalarial drug candidates.
In Vitro Antiplasmodial Activity Assay
A common method to determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum is the SYBR Green I-based fluorescence assay.
Methodology:
-
Parasite Culture: Asexual erythrocytic stages of P. falciparum (e.g., 3D7 or K1 strains) are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: The test compounds (racemic this compound and its isolated enantiomers) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Procedure:
-
Asynchronous parasite cultures with a parasitemia of ~2% and 2% hematocrit are aliquoted into 96-well plates.
-
The drug dilutions are added to the wells, and the plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, the plates are frozen at -80°C to lyse the erythrocytes.
-
-
Fluorescence Measurement:
-
The plates are thawed, and a lysis buffer containing SYBR Green I is added to each well.
-
The plates are incubated in the dark for 1 hour.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 values are calculated using a non-linear regression model.
In Vitro Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxicity of compounds on mammalian cell lines (e.g., HeLa or HepG2).
Methodology:
-
Cell Culture: The selected mammalian cell line is cultured in appropriate media and conditions until confluent.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours to allow for attachment.
-
The test compounds at various concentrations are added to the wells, and the plates are incubated for another 24-48 hours.
-
-
MTT Addition and Incubation:
-
The culture medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the 50% cytotoxic concentration (CC50) is determined.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the in vitro comparison of the antiplasmodial activity of this compound and its enantiomers.
Caption: Workflow for in vitro antiplasmodial activity testing.
Conclusion
While direct comparative data on the in vitro activity of this compound and its enantiomers is currently lacking in the scientific literature, the established stereoselective effects of the related 8-aminoquinoline, primaquine, strongly suggest that the individual enantiomers of this compound may also exhibit distinct pharmacological and toxicological profiles. The experimental protocols and workflow provided in this guide offer a framework for future investigations to elucidate these potential differences. Such studies are crucial for a comprehensive understanding of this compound's activity and could inform the development of safer and more effective antimalarial agents. Further research is warranted to isolate this compound's enantiomers and subject them to rigorous in vitro and in vivo testing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparative metabolism and tolerability of racemic primaquine and its enantiomers in human volunteers during 7-day administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of CYP2D6 in Pamaquine and Primaquine Metabolism: A Comparative Guide for Researchers
A comprehensive analysis of the metabolic activation of 8-aminoquinoline antimalarials and the implications of genetic polymorphisms for therapeutic efficacy.
The 8-aminoquinoline class of drugs, including pamaquine and its more contemporary analogue primaquine, are indispensable for the radical cure of relapsing malarias caused by Plasmodium vivax and P. ovale. Their unique ability to eliminate the dormant liver-stage hypnozoites is crucial for preventing disease recurrence. However, the clinical efficacy of these agents is not uniform, a variability that is largely attributed to the host's genetic makeup, specifically the activity of the cytochrome P450 2D6 (CYP2D6) enzyme. This guide provides a detailed comparison of CYP2D6-dependent and alternative metabolic pathways for these drugs, supported by experimental data, to inform researchers and drug development professionals.
While the user's query specified this compound, the vast majority of recent and comprehensive research has focused on primaquine. Given their structural similarity and shared mechanism of action, this guide will focus on the extensive data available for primaquine as a representative and clinically significant 8-aminoquinoline, with the understanding that the metabolic principles are largely translatable to this compound.
Comparative Metabolism of Primaquine: The Central Role of CYP2D6
Primaquine is a prodrug that requires metabolic activation to exert its anti-hypnozoite activity.[1][2] The metabolic fate of primaquine in humans is complex, involving multiple enzymatic pathways. However, the CYP2D6-mediated hydroxylation pathway is considered essential for its therapeutic effect.[2][3]
Key Metabolic Pathways of Primaquine:
-
CYP2D6-Mediated Hydroxylation: This is the primary pathway for the formation of active metabolites.[4] CYP2D6 catalyzes the hydroxylation of the quinoline ring of primaquine, leading to the formation of various hydroxylated metabolites. These metabolites are believed to be responsible for both the therapeutic efficacy and the hemolytic toxicity of the drug.
-
Monoamine Oxidase (MAO)-Mediated Deamination: This pathway leads to the formation of carboxyprimaquine, the main plasma metabolite. However, carboxyprimaquine is considered to be inactive against the malaria parasite.
-
Direct Conjugation: Primaquine can also undergo direct conjugation with glucuronic acid, glucose, carbamate, or acetate.
The critical role of CYP2D6 is underscored by the observation that individuals with genetic polymorphisms that result in reduced or absent CYP2D6 function (intermediate and poor metabolizers) have a significantly higher risk of primaquine treatment failure and subsequent malaria relapse.
Quantitative Comparison of Primaquine Metabolism
The following tables summarize key quantitative data from various studies, highlighting the differences in primaquine metabolism based on CYP2D6 activity and comparing it with alternative pathways.
Table 1: In Vitro Metabolism of Primaquine Enantiomers by Human CYP2D6
| Parameter | (±)-Primaquine (Racemic) | (+)-(S)-Primaquine | (−)-(R)-Primaquine | Reference |
| Vmax (μmol/min/mg) | 0.75 | 0.98 | 0.42 | |
| Km (μM) | 24.2 | 33.1 | 21.6 | |
| Metabolite Preference | Similar to (−)-enantiomer | Preferential formation of 2-OH-PQ | Preferential formation of 4-OH-PQ |
Data from incubations of primaquine enantiomers with recombinant human CYP2D6 supersomes.
Table 2: Impact of CYP2D6 Genotype on Primaquine Efficacy (Clinical Data)
| CYP2D6 Metabolizer Status | Number of Patients | Relapse Rate | Odds Ratio (OR) for Relapse | Reference |
| Extensive/Ultrarapid | N/A | Lower | Baseline | |
| Poor/Intermediate | N/A | Higher | 1.79 | |
| Log of Dextromethorphan-Dextrorphan Metabolic Ratio ≤ -1.0 (Normal Activity) | 18 | 5.6% (1/18) | Baseline | |
| Log of Dextromethorphan-Dextrorphan Metabolic Ratio > -1.0 (Impaired Activity) | 39 | 51.3% (20/39) | 18 |
Clinical data from studies investigating the association between CYP2D6 status and P. vivax relapse after primaquine treatment.
Experimental Protocols
In Vitro Metabolism Assay with Recombinant Human CYP2D6:
-
Incubation Mixture: Prepare a 96-well plate with an incubation mixture containing recombinant human CYP2D6 supersomes, a NADPH regenerating system (including nicotinamide adenine dinucleotide phosphate, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and magnesium chloride in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Substrate Addition: Add stable isotope-labeled primaquine (racemate or individual enantiomers) to the incubation mixture to initiate the reaction.
-
Time-Point Analysis: Incubate the plate at 37°C. At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Metabolite Identification and Quantification: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS/MS). Identify metabolites based on their retention time, mass-to-charge ratio (m/z), and fragmentation patterns. Quantify the metabolites by comparing their peak areas to that of the parent compound.
In Vivo Assessment of Primaquine Efficacy in Mouse Models:
-
Animal Models: Utilize wild-type mice, CYP2D knockout mice, and humanized CYP2D6 knock-in mice to assess the role of CYP2D6 in primaquine efficacy.
-
Infection: Infect the mice with Plasmodium berghei sporozoites to establish a liver-stage infection.
-
Drug Administration: Administer a single dose of primaquine orally to the infected mice.
-
Efficacy Assessment: Monitor the development of blood-stage parasitemia over time to determine the causal prophylactic efficacy of primaquine. A cure is typically defined as the absence of parasites in the blood.
-
Pharmacokinetic Analysis: At different time points after drug administration, collect plasma and liver samples to quantify the concentrations of primaquine and its metabolites using LC-MS/MS.
Visualizing Metabolic Pathways and Experimental Workflows
Caption: Metabolic pathways of primaquine.
Caption: Experimental workflow for CYP2D6 validation.
Alternatives to Primaquine
Given the challenges posed by CYP2D6 polymorphisms and the risk of hemolysis in G6PD-deficient individuals, there is a significant research effort to find alternatives to primaquine.
-
Tafenoquine: This is another 8-aminoquinoline that has been approved for the radical cure of P. vivax malaria. Like primaquine, its metabolism is also thought to be dependent on CYP2D6. Tafenoquine offers the advantage of a single-dose regimen, which may improve patient adherence.
-
Other Antimalarials: While other classes of antimalarial drugs, such as artemisinin-based combination therapies (ACTs), are highly effective against the blood stages of malaria parasites, they do not have activity against the dormant liver hypnozoites. Therefore, they cannot provide a radical cure for relapsing malarias on their own.
Conclusion
The evidence strongly supports the indispensable role of CYP2D6 in the metabolic activation and therapeutic efficacy of primaquine. Genetic variations in the CYP2D6 gene are a major determinant of clinical outcomes, with impaired metabolizers facing a higher risk of treatment failure. For researchers and drug developers, understanding the intricacies of primaquine metabolism is crucial for designing novel therapeutic strategies. This includes the development of new drugs that are less dependent on polymorphic metabolic pathways or the implementation of pharmacogenetic testing to personalize primaquine dosing regimens. The continued investigation into the metabolic pathways of 8-aminoquinolines will be vital for the global effort to eliminate malaria.
References
- 1. Effects of Host Genetic Polymorphisms on the Efficacy of the Radical Cure Malaria Drug Primaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Variation of G6PD and CYP2D6: Clinical Implications on the Use of Primaquine for Elimination of Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pamaquine and Other 8-Aminoquinolines in Preventing Malaria Relapse
For Immediate Release
A deep dive into the comparative efficacy and safety of 8-aminoquinoline compounds for the radical cure of relapsing malaria, this guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of pamaquine, primaquine, and tafenoquine. The document synthesizes available data on their performance, mechanisms of action, and adverse effect profiles, supported by experimental data and detailed methodologies.
Introduction to 8-Aminoquinolines
The 8-aminoquinoline class of drugs has been a cornerstone in the fight against relapsing malaria, caused by Plasmodium vivax and Plasmodium ovale, for nearly a century. These parasites can lie dormant in the liver as hypnozoites, leading to recurrent episodes of malaria weeks or even years after the initial infection. The 8-aminoquinolines are unique in their ability to eradicate these liver-stage parasites, a process known as radical cure. This guide focuses on a comparative analysis of this compound, the first synthetic 8-aminoquinoline, and its successors, primaquine and tafenoquine.
Mechanism of Action: A Two-Step Biochemical Relay
The antimalarial action of 8-aminoquinolines is not direct but relies on a two-step biochemical relay within the host. First, the parent compound is metabolized by host cytochrome P450 enzymes, primarily CYP2D6, into reactive, redox-active metabolites.[1] In the second step, these metabolites undergo redox cycling, a process that generates significant amounts of reactive oxygen species (ROS), such as hydrogen peroxide. This oxidative stress is believed to be the primary mechanism responsible for killing the hypnozoites in the liver. While this general mechanism is thought to be class-wide, there are differences in the specific metabolites and the efficiency of ROS generation among the different 8-aminoquinolines.
Mechanism of action for 8-aminoquinolines.
Comparative Efficacy in Preventing Relapse
Direct, head-to-head clinical trials comparing this compound with primaquine and tafenoquine are scarce due to this compound's early discontinuation from widespread use. However, historical data and modern clinical trials provide a basis for comparison.
This compound (Plasmochin) , the first synthetic 8-aminoquinoline, demonstrated activity against the hypnozoites of relapsing malaria. However, its use was hampered by its toxicity, and it was found to be less effective than primaquine. Historical studies from the 1940s and 1950s showed that when this compound was administered concurrently with quinine, it was more effective at preventing relapses of the Chesson strain of P. vivax than when given sequentially. In one small experiment, when this compound was given followed by quinine, all patients relapsed.
Primaquine became the gold standard for radical cure for over 60 years. Its efficacy is dependent on the total dose administered. A standard regimen of 15 mg daily for 14 days has been widely used, but higher doses (30 mg daily for 14 days) have shown greater efficacy in preventing relapses, particularly in regions with more resistant strains of P. vivax. In a Brazilian trial, a higher total dose of primaquine (7.0 mg/kg) resulted in an 86% recurrence-free rate at 168 days, compared to 59% for a lower dose (3.5 mg/kg).
Tafenoquine , a more recent addition to the 8-aminoquinoline arsenal, offers the significant advantage of a single-dose regimen. Clinical trials have shown its efficacy in preventing P. vivax relapse. A meta-analysis of phase 3 trials showed that 67.0% of patients receiving a single 300 mg dose of tafenoquine were free from recurrence at 6 months, compared to 72.8% of patients who received a 14-day course of primaquine. While tafenoquine was not shown to be non-inferior to primaquine in this analysis, its single-dose administration is a major advancement for patient adherence.
| Drug | Dosage Regimen | Relapse/Recurrence Rate | Follow-up Period | Study Population/Strain |
| This compound | 90 mg/day + Quinine (concurrently) | Not specified as a percentage, but more effective than sequential treatment | Not specified | Chesson strain P. vivax |
| Primaquine | 15 mg/day for 14 days | ~9% | 6 months | P. vivax in Mumbai, India |
| Primaquine | 3.5 mg/kg total dose | 41% | 168 days | P. vivax in Brazilian Amazon |
| Primaquine | 7.0 mg/kg total dose | 14% | 168 days | P. vivax in Brazilian Amazon |
| Tafenoquine | 300 mg single dose | 33% | 6 months | P. vivax (meta-analysis) |
Comparative Safety and Tolerability
A significant limiting factor for all 8-aminoquinolines is their potential to cause acute hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, an X-linked genetic disorder. Therefore, G6PD testing is crucial before administering these drugs.
This compound was found to be more toxic than primaquine, with a narrower therapeutic window. Early clinical use was associated with reports of severe adverse events, including methemoglobinemia and hemolytic anemia, which led to its replacement by primaquine.
Primaquine is generally well-tolerated in G6PD-normal individuals. The most common side effects are gastrointestinal, including abdominal pain, nausea, and vomiting, which are often dose-related and can be mitigated by taking the drug with food. While methemoglobinemia can occur, it is rarely clinically significant at therapeutic doses.
Tafenoquine has a similar safety profile to primaquine regarding the risk of hemolysis in G6PD-deficient individuals. In clinical trials comparing tafenoquine to primaquine in G6PD-normal patients, the incidence of a clinically significant decrease in hemoglobin was low and similar between the two groups. Gastrointestinal side effects have also been reported with tafenoquine.
| Adverse Event | This compound | Primaquine | Tafenoquine |
| Hemolytic Anemia (in G6PD deficiency) | High risk, more toxic than primaquine | Dose-dependent risk | Dose-dependent risk |
| Gastrointestinal Effects | Reported, dose-limiting | Common (abdominal pain, nausea) | Common (nausea, vomiting) |
| Methemoglobinemia | Reported | Can occur, usually not clinically significant | Can occur |
Experimental Protocols
Primaquine Efficacy Trial in the Brazilian Amazon (Chamma-Siqueira et al.)
-
Study Design: A randomized, controlled trial.
-
Participants: 254 patients aged ≥5 years with microscopy-confirmed P. vivax malaria and normal G6PD status.
-
Intervention: All patients received a 3-day course of chloroquine (total dose, 25 mg/kg). They were then randomized to one of three groups:
-
Unobserved primaquine at a total dose of 3.5 mg/kg over 7 days.
-
Directly observed primaquine at a total dose of 3.5 mg/kg over 7 days.
-
Directly observed primaquine at a total dose of 7.0 mg/kg over 14 days.
-
-
Primary Outcome: The proportion of patients free of P. vivax recurrence at day 168.
-
Follow-up: Patients were followed for 168 days with regular blood smear examinations.
Tafenoquine GATHER Clinical Trial (Llanos-Cuentas et al.)
-
Study Design: A phase 3, prospective, double-blind, double-dummy, randomized, controlled trial.
-
Participants: Patients with confirmed P. vivax parasitemia and normal G6PD enzyme activity.
-
Intervention: Patients were randomly assigned in a 2:1 ratio to receive either:
-
A single 300-mg dose of tafenoquine.
-
15 mg of primaquine once daily for 14 days (administered under supervision). *All patients also received a 3-day course of chloroquine.
-
-
Primary Efficacy Outcome: Freedom from recurrence of P. vivax parasitemia at 6 months in a planned patient-level meta-analysis with another phase 3 trial.
-
Primary Safety Outcome: A protocol-defined decrease in the hemoglobin level.
-
Follow-up: 180 days.
Workflow for 8-aminoquinoline clinical trials.
Conclusion
While this compound was a pioneering drug in the fight against relapsing malaria, its use has been superseded by the more effective and better-tolerated primaquine. For decades, primaquine has been the standard of care, with its efficacy being dose-dependent. The recent introduction of tafenoquine represents a significant advancement, offering the convenience of a single-dose regimen, which is expected to improve patient adherence and, consequently, treatment effectiveness in real-world settings. The choice between primaquine and tafenoquine will likely depend on various factors, including regional parasite resistance patterns, healthcare infrastructure for G6PD testing, and patient-specific considerations. Further research into optimizing dosing strategies and understanding the nuances of their mechanisms of action will continue to refine the approach to the radical cure of P. vivax and P. ovale malaria.
References
Pamaquine: A Comparative Analysis of its Efficacy Against Plasmodium Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamaquine, an 8-aminoquinoline derivative, was one of the earliest synthetic antimalarial drugs. Historically, it has been recognized for its activity against the various life cycle stages of Plasmodium parasites, the causative agents of malaria. While its use has been largely superseded by its less toxic and more effective successor, Primaquine, a comparative analysis of its effects on different Plasmodium species remains a topic of interest for understanding the structure-activity relationships of 8-aminoquinolines and for the development of new antimalarial agents. This guide provides a comparative overview of this compound's efficacy, supported by available data, and details the experimental methodologies for assessing its activity.
Comparative Efficacy of this compound
This compound has demonstrated a broad spectrum of activity against human malaria parasites, including Plasmodium vivax, Plasmodium ovale, Plasmodium malariae, and Plasmodium falciparum. Its primary therapeutic value lies in its ability to eradicate the dormant liver stages (hypnozoites) of P. vivax and P. ovale, thus preventing disease relapse.[1][2] It is also effective against the erythrocytic (blood) stages of all four species.[1]
However, direct comparative quantitative data, such as the 50% inhibitory concentration (IC50), for this compound against different Plasmodium species is scarce in contemporary literature due to its historical use. Therefore, data for the closely related and more widely studied 8-aminoquinoline, Primaquine, is included for comparative purposes.
Table 1: Qualitative Efficacy of this compound Against Different Plasmodium Species
| Plasmodium Species | Effect on Erythrocytic Stages | Effect on Hypnozoites (Liver Stage) | Gametocytocidal Activity |
| P. vivax | Effective[1] | Effective (Radical Cure)[1] | Yes |
| P. ovale | Effective | Effective (Radical Cure) | Yes |
| P. malariae | Effective | Not applicable (no hypnozoite stage) | Not well-documented |
| P. falciparum | Effective | Not applicable (no hypnozoite stage) | Yes |
Table 2: Comparative in vitro Activity of Primaquine Against Asexual Erythrocytic Stages of Plasmodium falciparum
As a proxy for this compound's activity, the following table presents IC50 values for Primaquine against various P. falciparum strains. It is important to note that this compound is considered more toxic and less efficacious than Primaquine.
| Drug | P. falciparum Strain | IC50 (nM) | Reference |
| Primaquine | 3D7 (chloroquine-sensitive) | ~9370 | |
| Primaquine | Dd2 (chloroquine-resistant) | Not specified | |
| Primaquine | TM91C235 | >1000 |
Note: The high IC50 values for Primaquine against the asexual blood stages of P. falciparum highlight that its primary utility is not as a blood schizonticide for this species, but rather for its gametocytocidal and anti-relapse activity against other species.
Mechanism of Action
The precise molecular mechanism of action of this compound, like other 8-aminoquinolines, is not fully elucidated. However, it is widely accepted that its antimalarial activity is not mediated by the parent compound but by its metabolites. The mechanism is believed to involve the generation of reactive oxygen species (ROS), which induce oxidative stress and damage parasitic cells. This is in contrast to drugs that target specific signaling pathways.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of antimalarial compounds like this compound.
In Vitro Susceptibility Testing
This protocol is used to determine the IC50 of a compound against the erythrocytic stages of Plasmodium.
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes (O+ blood type) in RPMI 1640 medium supplemented with human serum and hypoxanthine, and maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, the drug dilutions are added to wells containing synchronized ring-stage parasite cultures at a known parasitemia and hematocrit. Control wells with no drug and wells with a known antimalarial are included.
-
Incubation: The plate is incubated for 48-72 hours under the same conditions as the parasite culture.
-
Growth Inhibition Assessment: Parasite growth is quantified using methods such as:
-
Microscopy: Giemsa-stained thin blood smears are prepared from each well, and the number of schizonts per 200 asexual parasites is counted.
-
SYBR Green I-based fluorescence assay: This method quantifies parasite DNA. After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
-
IC50 Determination: The results are expressed as the percentage of growth inhibition compared to the drug-free control. The IC50 value is calculated by plotting the inhibition percentage against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro antimalarial drug susceptibility testing.
In Vivo Efficacy Testing (Rodent Model)
The 4-day suppressive test (Peter's test) is a standard method to evaluate the in vivo efficacy of antimalarial compounds against the blood stages of rodent malaria parasites, such as Plasmodium berghei.
-
Animal Model: Swiss albino mice are used.
-
Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.
-
Drug Administration: The test compound (this compound) is administered orally or subcutaneously to groups of infected mice for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are made from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The average parasitemia in the treated groups is compared to the control group, and the percentage of suppression is calculated.
Conclusion
This compound was a historically significant antimalarial drug with a broad spectrum of activity, particularly against the relapsing forms of malaria. While its clinical use has been discontinued in favor of the safer and more effective Primaquine, its study provides valuable insights into the action of 8-aminoquinolines. The lack of extensive modern quantitative data on this compound highlights the evolution of drug development and regulatory standards. Future research on novel 8-aminoquinolines can build upon the foundational knowledge gained from early compounds like this compound to develop safer and more potent antimalarials to combat the global burden of malaria.
References
Pamaquine and Quinacrine: A Comparative Analysis of a Historically Significant Drug Interaction and its Clinical Consequences
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimalarial drugs pamaquine and quinacrine, with a specific focus on their significant and clinically hazardous interaction. The co-administration of these two drugs, once a therapeutic strategy, was abandoned due to a dramatic increase in this compound-induced toxicity. This document summarizes the available data, outlines the pharmacological profiles of each compound, and provides insights into the experimental observations that defined their clinical use.
Introduction: A Tale of Two Antimalarials
This compound, an 8-aminoquinoline, was one of the earliest synthetic antimalarial drugs, developed in the 1920s.[1] It demonstrated efficacy against the relapsing forms of malaria caused by Plasmodium vivax and P. ovale.[2] Quinacrine (also known as mepacrine or Atabrine), an acridine derivative synthesized around the same time, was effective against the erythrocytic stages of the malaria parasite.[1][3] Logically, their combined use was explored to achieve a more comprehensive antimalarial effect. However, this combination led to severe adverse reactions, primarily hemolytic anemia, which curtailed its clinical application.[4]
The Interaction: A Ten-Fold Increase in Toxicity
The primary clinical implication of combining this compound and quinacrine is a significant increase in the systemic exposure to this compound, leading to dose-dependent toxicity. The most critical piece of quantitative data from historical studies is the observation of a 10-fold elevation in the plasma concentration of this compound when administered concurrently with quinacrine. This pharmacokinetic interaction is the cornerstone of the clinical contraindication for their combined use.
Quantitative Data Summary
| Parameter | This compound (Alone) | This compound with Quinacrine | Fold Increase | Reference |
| Relative Plasma Concentration | 1x | 10x | 10 |
Pharmacological Profiles: A Head-to-Head Comparison
| Feature | This compound | Quinacrine |
| Drug Class | 8-Aminoquinoline | Acridine |
| Primary Antimalarial Activity | Hypnozoites (liver stage) of P. vivax and P. ovale | Erythrocytic stages (blood stage) of Plasmodium species |
| Mechanism of Action | Not fully understood, but thought to involve the generation of reactive oxygen species, leading to oxidative damage to the parasite. | Intercalates into parasite DNA, inhibiting DNA replication and transcription. Also inhibits heme polymerization. |
| Metabolism | Primarily hepatic. Metabolized to potentially hemotoxic metabolites. | Primarily hepatic, metabolized by cytochrome P450 enzymes, notably CYP3A4/5. |
| Key Toxicities (as monotherapy) | Hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, methemoglobinemia. | Yellowish discoloration of the skin, gastrointestinal distress, and potential for rare but serious adverse effects like aplastic anemia and toxic psychosis at high doses. |
The Underlying Mechanism: A Hypothesis of Metabolic Inhibition
While the precise enzymatic pathways of this compound metabolism were not fully elucidated in the 1940s, modern pharmacological principles suggest a clear mechanism for the observed interaction. Quinacrine is known to be an inhibitor of cytochrome P450 enzymes, particularly CYP3A4/5. These enzymes are crucial for the metabolism of a wide range of drugs. It is highly probable that this compound is a substrate for one or more of these CYP enzymes. By inhibiting these enzymes, quinacrine effectively blocks the primary route of this compound's metabolism and elimination, leading to its accumulation in the plasma and a subsequent increase in its toxic effects.
Caption: Proposed mechanism of the this compound-quinacrine interaction.
Historical Experimental Methodology
The pivotal data on the this compound-quinacrine interaction emerged from clinical studies conducted in the 1940s. While detailed, modern-style protocols are not available, the methodology can be summarized as follows:
Objective: To assess the safety and efficacy of combined this compound and quinacrine therapy for malaria.
Study Design: Clinical observations and pharmacokinetic measurements in human subjects, likely malaria patients or healthy volunteers.
Methodology:
-
Subject Recruitment: A cohort of subjects was enrolled.
-
Drug Administration:
-
A baseline period where this compound was administered alone at a specified dose and schedule.
-
An interaction period where quinacrine was co-administered with this compound.
-
-
Sample Collection: Blood samples were collected at regular intervals during both phases of the study.
-
Pharmacokinetic Analysis: Plasma concentrations of this compound were measured using the analytical methods available at the time (likely spectrophotometry or colorimetry).
-
Clinical Monitoring: Subjects were closely monitored for clinical signs of toxicity, with a particular focus on hematological parameters (e.g., evidence of hemolysis).
The workflow for this historical investigation can be conceptualized as follows:
Caption: Conceptual workflow of the historical this compound-quinacrine interaction studies.
Clinical Implications and Modern Relevance
The interaction between this compound and quinacrine serves as a classic example of a clinically significant drug-drug interaction mediated by metabolic inhibition. Although this specific combination is no longer used, the principles learned from this historical example remain highly relevant for modern drug development and clinical practice.
-
Importance of Drug Interaction Studies: This case underscores the critical need for thorough in vitro and in vivo drug interaction studies during preclinical and clinical development, especially for compounds metabolized by common enzymatic pathways like the cytochrome P450 system.
-
Metabolic Phenotyping: Identifying the specific enzymes responsible for a drug's metabolism is essential for predicting potential interactions.
-
Therapeutic Drug Monitoring: For drugs with a narrow therapeutic index, monitoring plasma concentrations can be crucial, particularly when co-administered with a potential inhibitor.
Conclusion
The historical use of this compound and quinacrine provides a valuable lesson in pharmacovigilance and the importance of understanding drug-drug interactions. The 10-fold increase in this compound plasma concentrations upon co-administration with quinacrine led to unacceptable toxicity and the abandonment of this combination therapy. This interaction, likely due to the inhibition of this compound's metabolism by quinacrine, highlights the critical role of metabolic pathways in drug safety and efficacy. For contemporary researchers, this case serves as a powerful reminder of the complex interplay between drugs and the need for rigorous evaluation of combination therapies.
References
Evaluating the Therapeutic Window of Pamaquine in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamaquine, a member of the 8-aminoquinoline class of antimalarial drugs, has a historical significance in the fight against malaria, particularly in preventing relapse of Plasmodium vivax and Plasmodium ovale infections. However, its clinical use has been largely superseded by its successor, primaquine, due to a perceived narrower therapeutic window. This guide provides a comparative evaluation of the preclinical data available for this compound, with a focus on its therapeutic index in relation to primaquine. The objective is to offer a data-driven resource for researchers exploring novel antimalarial strategies and for drug development professionals assessing the potential of 8-aminoquinoline derivatives.
Comparative Efficacy and Toxicity
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the dose required for a therapeutic effect and the dose at which toxicity occurs. For antimalarial drugs, this is often assessed by comparing the effective dose (ED) required to clear parasitemia and the lethal dose (LD) or the no-observed-adverse-effect-level (NOAEL) in preclinical animal models.
While direct, head-to-head preclinical studies providing a comprehensive comparison of the therapeutic windows of this compound and primaquine are limited in recently published literature, historical data and related studies consistently suggest that this compound is both less efficacious and more toxic than primaquine.
Table 1: Comparative Preclinical Efficacy of this compound and Primaquine
| Compound | Animal Model | Plasmodium Species | Efficacy Endpoint | Effective Dose | Citation(s) |
| This compound | Rhesus Monkey | P. cynomolgi | Curative against vivax-type malaria | Data not consistently reported in recent literature | [1] |
| Primaquine | Rhesus Monkey | P. cynomolgi | Causal Prophylaxis | 1.78 mg/kg/day for 10 days (protected 1 of 2 monkeys) | [2][3] |
| Primaquine | Rhesus Monkey | P. cynomolgi | Radical Cure | Approx. ED50 of 0.6 mg/kg/day | [1] |
Table 2: Comparative Preclinical Toxicity of this compound and Primaquine
| Compound | Animal Model | Toxicity Endpoint | Value | Citation(s) |
| This compound | Rhesus Monkey | Neurotoxicity | Higher potential than primaquine | [4] |
| Primaquine | Rat | Acute Oral LD50 | ~200 mg/kg | |
| Primaquine | Rat | Reproductive Toxicity | Maternal toxicity at 10.3 mg/kg/day | |
| Primaquine | Rhesus Monkey | Subacute Toxicity | l-primaquine was 2x more toxic than racemic primaquine |
Note: The lack of recent, direct comparative studies necessitates caution when interpreting these data. The therapeutic index for d-primaquine was found to be at least twice that of racemic primaquine in rhesus monkeys, highlighting the importance of stereoisomers in the activity and toxicity of these compounds.
Experimental Protocols
Efficacy Studies in Rhesus Monkeys (Plasmodium cynomolgi Model)
The Plasmodium cynomolgi infection in rhesus monkeys is a well-established preclinical model for evaluating antimalarial drugs against vivax-type malaria, as it mimics the relapsing nature of P. vivax in humans.
-
Animal Model: Adult rhesus monkeys (Macaca mulatta).
-
Parasite: Plasmodium cynomolgi.
-
Infection: Monkeys are infected via intravenous injection of sporozoites or infected erythrocytes.
-
Drug Administration: The test compounds (this compound or primaquine) are typically administered orally once daily for a specified duration (e.g., 7 or 14 days).
-
Efficacy Assessment:
-
Causal Prophylaxis: Drug administration starts before sporozoite inoculation and continues for a short period after. Efficacy is determined by the prevention of blood-stage parasitemia.
-
Radical Cure: Drug administration is initiated after the establishment of blood-stage infection and a primary schizonticide (like chloroquine) is co-administered to clear the initial blood-stage parasites. Efficacy is assessed by the prevention of relapse from dormant liver-stage hypnozoites over a long-term follow-up period.
-
-
Monitoring: Blood smears are regularly examined to detect the presence of parasites.
Acute and Subacute Toxicity Studies
Toxicity studies are crucial for determining the safety profile of a drug candidate.
-
Animal Models: Commonly used models include mice, rats, and non-human primates (e.g., rhesus monkeys).
-
Drug Administration: The drug is administered via the intended clinical route (e.g., oral gavage) at various dose levels.
-
Acute Toxicity (LD50): A single, high dose of the drug is administered to groups of animals. The dose that is lethal to 50% of the animals (LD50) is determined.
-
Subacute/Chronic Toxicity (NOAEL): The drug is administered daily for an extended period (e.g., 28 or 90 days). A range of parameters are monitored, including clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs. The highest dose at which no adverse effects are observed is termed the No-Observed-Adverse-Effect-Level (NOAEL).
Mechanism of Action and Toxicity Pathway
The therapeutic and toxic effects of 8-aminoquinolines like this compound and primaquine are intrinsically linked to their metabolism.
Caption: Metabolic activation of this compound leading to therapeutic and toxic effects.
The 8-aminoquinolines are prodrugs that undergo metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form reactive metabolites. These metabolites are thought to interfere with the parasite's mitochondrial electron transport chain, leading to the generation of reactive oxygen species (ROS). The resulting oxidative stress is believed to be responsible for the drug's efficacy against the liver and sexual stages of the malaria parasite. However, this same mechanism can also induce oxidative damage to host cells, particularly red blood cells. In individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD), red blood cells are highly susceptible to oxidative damage, leading to potentially severe hemolytic anemia upon exposure to 8-aminoquinolines.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a new 8-aminoquinoline candidate would typically follow a structured workflow to characterize its therapeutic window.
Caption: A typical preclinical workflow for evaluating a new antimalarial drug candidate.
Conclusion
The available preclinical data, although not always from direct comparative studies, supports the long-held view that this compound has a narrower therapeutic window than primaquine. Its higher toxicity and lower efficacy have led to its replacement by primaquine as the standard of care for the radical cure of relapsing malaria. However, the study of this compound and its derivatives remains valuable for understanding the structure-activity and structure-toxicity relationships within the 8-aminoquinoline class. Future research aimed at developing novel 8-aminoquinolines with an improved therapeutic index will be crucial for the global effort to eradicate malaria. This will require rigorous preclinical evaluation in relevant animal models to accurately define the efficacy and safety profiles of new candidates before they can be considered for clinical development.
References
- 1. Pharmacokinetics and Pharmacodynamics of (+)-Primaquine and (−)-Primaquine Enantiomers in Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Causal prophylactic efficacy of primaquine, tafenoquine, and atovaquone-proguanil against Plasmodium cynomolgi in a rhesus monkey model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
